molecular formula C4H7NOS B084005 DL-Homocysteine thiolactone CAS No. 14007-10-4

DL-Homocysteine thiolactone

Katalognummer: B084005
CAS-Nummer: 14007-10-4
Molekulargewicht: 117.17 g/mol
InChI-Schlüssel: KIWQWJKWBHZMDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DL-Homocysteine thiolactone hydrochloride is a key metabolite of homocysteine extensively used in research to model and study the mechanisms of hyperhomocysteinemia. Its primary research value lies in its high reactivity, which leads to the post-translational modification of proteins via a process known as N-homocysteinylation; this modification is a proposed mechanism for the cellular toxicity associated with cardiovascular and neurological diseases . In experimental models, this compound is a critical tool for investigating endothelial dysfunction, impairment of nitric oxide bioavailability, and the pathophysiology of atherosclerosis . Studies on isolated rat hearts have demonstrated that this compound hydrochloride can significantly decrease cardiac contractility (dp/dt max) and coronary flow, providing a model to examine its direct cardiodepressive effects . Furthermore, research utilizing specific enzyme inhibitors has shown that the compound's interaction with gasotransmitter pathways, including nitric oxide (NO), hydrogen sulfide (H2S), and carbon monoxide (CO), can modulate these cardiac parameters and influence oxidative stress markers such as TBARS, offering insights into the complex signaling mechanisms underlying homocysteine toxicity . Beyond its role in cardiovascular research, this metabolite is implicated in studies of neurodegenerative diseases and serves as a versatile building block in organic and polymer science for the development of sustainable materials and molecular probes .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-aminothiolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWQWJKWBHZMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863228
Record name 3-Aminothiolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Homocysteine thiolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002287
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10593-85-8, 14007-10-4, 3622-59-1
Record name (±)-Homocysteine thiolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10593-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homocysteine thiolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010593858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Thiophenone, 3-aminodihydro-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminothiolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOCYSTEINE THIOLACTONE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5H88XF24X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Homocysteine thiolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002287
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Chemical Synthesis of DL-Homocysteine Thiolactone Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

DL-Homocysteine thiolactone (HcY-TL) is a cyclic thioester of the non-proteinogenic amino acid homocysteine. In physiological systems, it is a reactive metabolite associated with endothelial dysfunction and protein N-homocysteinylation. In the laboratory, however, it serves as a critical synthetic intermediate. Its unique five-membered ring structure makes it a "masked" form of homocysteine, stable in acidic media but readily ring-opening in mild alkali to release the free sulfhydryl group.

This stability makes this compound hydrochloride the preferred storage form of homocysteine for peptide synthesis, polymer chemistry, and metabolic studies. This guide details the chemical synthesis of this compound hydrochloride directly from DL-methionine, prioritizing the classic Acid-Mediated Demethylation route due to its accessibility in standard organic laboratories.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the cleavage of the stable S-methyl ether bond in methionine. While ether cleavage typically requires harsh conditions (e.g., BBr3), the thioether in methionine can be demethylated using strong nucleophilic acids or dissolving metal reductions.

Reaction Pathway

The transformation proceeds through two distinct mechanistic phases:

  • S-Demethylation: Nucleophilic attack on the S-methyl group.

  • Intramolecular Cyclization: Acid-catalyzed Fisher-type esterification between the newly formed thiol and the carboxylic acid.

Mechanistic Diagram

ReactionMechanism Met DL-Methionine (Starting Material) Protonated S-Protonated Intermediate Met->Protonated + H+ (from HI) Hcy DL-Homocysteine (Transient) Protonated->Hcy + I- (SN2 Attack) MeI Methyl Iodide (Byproduct) Protonated->MeI Demethylation Thiolactone DL-Homocysteine Thiolactone HCl Hcy->Thiolactone - H2O (Cyclization in Acid)

Figure 1: Mechanistic pathway for the conversion of Methionine to Homocysteine Thiolactone via HI-mediated demethylation.[1]

Primary Protocol: Acid-Mediated Demethylation (The Baernstein Method)

This protocol is adapted from the classic work of Baernstein (1934) and Riegel & du Vigneaud (1935). It utilizes Hydriodic Acid (HI), which serves a dual role: the proton activates the sulfur, and the iodide ion acts as a potent nucleophile to cleave the methyl group.

Reagents & Equipment
ComponentSpecificationRole
DL-Methionine >99% PurityPrecursor
Hydriodic Acid (HI) 57% Aqueous, unstabilizedReagent / Solvent
Hypophosphorous Acid 50% SolutionIodine Scavenger (prevents oxidation)
Acetic Anhydride Reagent GradeSolvent/Co-solvent (Optional)
Ethanol/Ether AbsoluteRecrystallization
Equipment Round-bottom flask, Reflux condenser, Inert gas line (N2/Ar)Reaction Setup
Step-by-Step Procedure
Phase 1: Demethylation and Cyclization
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas trap (containing NaOH solution) to neutralize evolved methyl iodide vapors (Safety Critical).

  • Charging: Add 10.0 g (67 mmol) of DL-Methionine to the flask.

  • Acid Addition: Carefully add 100 mL of 57% Hydriodic Acid .

    • Note: If the HI is dark (contains free iodine), add 1-2 mL of Hypophosphorous acid until the color lightens.

  • Reflux: Heat the mixture to reflux (bath temp approx. 130-140°C) under a gentle stream of Nitrogen or Argon.

    • Duration: Reflux for 8 to 12 hours . The reaction mixture should become homogenous.

    • Observation: Methyl iodide (MeI) is volatile (bp 42°C) and will evolve. Ensure the trap is functioning.

Phase 2: Isolation and Workup
  • Concentration: Remove the heating source and allow the mixture to cool slightly. Transfer to a rotary evaporator.

  • Evaporation: Concentrate the solution under reduced pressure (vacuum) to a thick, syrupy residue. Keep the bath temperature below 60°C to prevent decomposition.

  • Co-evaporation: To remove excess HI, add 20 mL of water and re-evaporate. Repeat this step 2-3 times.

  • Crystallization: Dissolve the resulting residue in a minimum amount of hot absolute ethanol (~30-50 mL).

  • Precipitation: Allow the solution to cool to room temperature, then add diethyl ether dropwise until turbidity persists. Store at 4°C overnight to crystallize the hydrochloride salt.

Phase 3: Purification
  • Filtration: Filter the white crystalline solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold diethyl ether to remove residual acid and iodine traces.

  • Drying: Dry the product in a vacuum desiccator over P2O5 or NaOH pellets to remove traces of water and acid.

Experimental Workflow Diagram

Workflow cluster_reaction Reaction Phase cluster_workup Isolation Phase Step1 Mix DL-Methionine + 57% HI Step2 Reflux (135°C, 8-12h) under N2 atmosphere Step1->Step2 Step3 Trap evolved Methyl Iodide Step2->Step3 Step4 Vacuum Distillation (Remove excess HI) Step2->Step4 Step5 Dissolve residue in Hot Ethanol Step4->Step5 Step6 Precipitate with Diethyl Ether Step5->Step6 Final Pure DL-Homocysteine Thiolactone HCl Step6->Final

Figure 2: Operational workflow for the laboratory synthesis of this compound.

Characterization & Quality Control

To validate the synthesis, compare the isolated product against the following physicochemical standards.

ParameterExpected ValueNotes
Appearance White crystalline powderYellowing indicates free iodine or oxidation.
Melting Point 198°C - 202°C (dec)Decomposes upon melting.
Solubility Soluble in water, DMSOStable in acidic water; hydrolyzes in base.
1H NMR (D2O) δ 4.35 (m, 1H, α-CH)δ 3.50 (m, 2H, γ-CH2)δ 2.85 (m, 1H, β-CH)δ 2.30 (m, 1H, β-CH)Distinctive multiplets for the rigid ring system.
IR Spectrum ~1700 cm⁻¹ (C=O stretch)Characteristic thiolactone carbonyl band.

Troubleshooting:

  • Yellow Product: Indicates iodine contamination. Recrystallize again from ethanol/ether with a drop of hypophosphorous acid or wash with a small amount of acetone.

  • Low Yield: Often due to incomplete demethylation. Ensure the HI is fresh and the reflux temperature is maintained.

Safety & Handling (Critical)

This synthesis involves hazardous reagents. Adherence to safety protocols is non-negotiable.

  • Hydriodic Acid (HI): Highly corrosive and causes severe skin burns. It is a DEA List I chemical in some jurisdictions due to its use in illicit synthesis; ensure regulatory compliance.

  • Methyl Iodide (MeI): A byproduct of the reaction. It is a suspected carcinogen and a potent alkylating agent.

    • Control: The reaction must be vented through a scrubber containing 10% NaOH or an amine solution to quench the MeI vapors. Never vent directly into the fume hood exhaust without a trap.

  • Homocysteine Thiolactone: While useful, it is biologically active and can modify proteins (N-homocysteinylation).[2] Avoid inhalation of dust.

References

  • Baernstein, H. D. (1934). The determination of methionine in proteins. Journal of Biological Chemistry, 106(2), 451-456. Link

  • Riegel, B., & du Vigneaud, V. (1935).[3] The Isolation of Homocysteine and Its Conversion to a Thiolactone.[4][3][5][6][7] Journal of Biological Chemistry, 112(1), 149-154. Link

  • Munday, R. (1989). Toxicity of thiols and disulphides: involvement of free-radical species. Free Radical Biology and Medicine, 7(6), 659-673. Link

  • Jakubowski, H. (2000). Homocysteine thiolactone: metabolic origin and protein synthesis editing in humans. Journal of Nutrition, 130(2), 377S-381S. Link

Sources

Technical Guide: Stability and Hydrolysis of DL-Homocysteine Thiolactone in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability, hydrolysis kinetics, and handling of DL-Homocysteine Thiolactone (HTL). It is designed for researchers and drug development professionals requiring precise control over this reactive metabolite in aqueous environments.

Executive Summary

This compound (HTL) is a cyclic thioester and a reactive metabolite of homocysteine.[1] Unlike its linear counterpart, HTL is an electrophile capable of acylating nucleophiles, particularly the


-amino groups of lysine residues in proteins (N-homocysteinylation).[2] In aqueous buffers, HTL is subject to two primary competing pathways: hydrolysis  (ring-opening to form homocysteine) and aminolysis  (reaction with amines). Understanding the kinetics of these pathways is critical for maintaining reagent integrity during in vitro assays and interpreting in vivo toxicity data.

Key Technical Takeaway: HTL is stable in acidic media but hydrolyzes spontaneously at physiological pH (7.4) with a half-life of approximately 24 hours.[1][2] The choice of buffer is non-trivial; amine-based buffers (e.g., Tris, Glycine) must be avoided to prevent artifactual aminolysis.

Chemical Fundamentals & Reactivity

Structural Properties

HTL consists of a 5-membered thiolactone ring.[2] The ring strain and the thioester linkage make the carbonyl carbon highly electrophilic.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 117.17 g/mol (Free base), 153.63 g/mol (HCl salt)

  • pKa: The

    
    -amino group has a pKa of ~6.7, which is lower than typical amino acids due to the electron-withdrawing effect of the thioester.
    
The Stability Paradox

While often termed "stable" in acidic powder form, HTL is thermodynamically unstable in aqueous solution at neutral or alkaline pH. The entropy-driven ring-opening is irreversible under physiological conditions.

Hydrolysis Kinetics & Buffer Compatibility

pH Dependence

The rate of HTL hydrolysis is directly proportional to pH.

  • Acidic (pH < 6.0): The protonated amine (

    
    ) dominates, and the ring is resistant to nucleophilic attack by water. Solutions in 50 mM HCl are stable for months at -20°C.
    
  • Physiological (pH 7.4): Hydrolysis follows pseudo-first-order kinetics. At 37°C, the half-life (

    
    ) is 24–30 hours . This slow release of free homocysteine (Hcy) makes HTL a "depot" for Hcy generation in cell culture.
    
  • Alkaline (pH > 8.0): Hydrolysis is rapid. In 1 M NaOH, ring opening is instantaneous, a property used for total homocysteine quantification.

Buffer Selection Strategy

Critical Directive: Do NOT use primary amine buffers (Tris, Glycine) if your intent is to study hydrolysis or maintain HTL integrity. Tris will attack the thiolactone ring, forming an N-homocysteinylated Tris adduct, confounding kinetic data.

Buffer SystemCompatibilityMechanism/Notes
PBS (Phosphate) High Non-nucleophilic. Ideal for hydrolysis studies.
HEPES High Sterically hindered amines reduce reactivity. Good for cell culture.[3]
Tris / Glycine Forbidden Primary amines react rapidly (Aminolysis) to open the ring.
Borate Medium Compatible, but often used at high pH where hydrolysis is fast.

Mechanistic Pathways

The following diagram illustrates the bifurcation between hydrolysis (reaction with water) and aminolysis (reaction with protein lysines or amine buffers).

HTL_Pathways HTL DL-Homocysteine Thiolactone (HTL) (Cyclic Thioester) Water Hydrolysis (+H2O) pH > 7.0 HTL->Water Amine Aminolysis (+R-NH2) (Lysine / Tris) HTL->Amine Hcy Homocysteine (Hcy) (Free Thiol -SH) Water->Hcy Slow (t1/2 ~24h) Adduct N-Homocysteinylated Adduct (Amide Bond) Amine->Adduct Fast (Nucleophilic Attack) Oxidation Oxidation (Disulfide Formation) Hcy->Oxidation Hcy_Dimer Hcy-Hcy / Protein-S-S-Hcy Oxidation->Hcy_Dimer Air Oxidation

Figure 1: Mechanistic divergence of HTL in aqueous media. Hydrolysis yields the free thiol (Hcy), while aminolysis results in stable amide adducts.

Experimental Protocols

Preparation of Stable Stock Solutions

To ensure reproducibility, stocks must be prepared in acidic conditions to suppress ring opening.

  • Solvent: 50 mM HCl (degassed to prevent oxidation of any trace free Hcy).

  • Concentration: 100 mM – 200 mM.

  • Storage: Aliquot and store at -80°C (stable > 6 months) or -20°C (stable 1 month).

  • Usage: Thaw on ice. Dilute immediately into the experimental buffer (e.g., PBS) just prior to use. Discard unused thawed portions.

Quantifying Hydrolysis (Ellman’s Assay)

Since HTL has no free thiol (-SH) and Hcy does, the rate of hydrolysis can be monitored by the appearance of free sulfhydryl groups using DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

Workflow:

  • Incubation: Incubate HTL (e.g., 1 mM) in PBS (pH 7.4) at 37°C.[2][4][5]

  • Sampling: At defined time points (0, 1, 2, 4, 8, 24 h), remove an aliquot.

  • Reaction: Mix aliquot with DTNB working solution (0.1 mM DTNB in 0.1 M Phosphate buffer, pH 8.0).

  • Detection: Measure Absorbance at 412 nm immediately.

  • Calculation:

    
    .
    

Assay_Workflow cluster_loop Kinetic Sampling (0 - 24h) Start Start: Thaw HTL Stock (in 50mM HCl) Dilute Dilute to 1mM in PBS (pH 7.4) Time = 0 Start->Dilute Incubate Incubate at 37°C Dilute->Incubate Sample Remove Aliquot Incubate->Sample At t=x React Add DTNB Reagent (Ellman's) Sample->React Read Measure A412nm (Detects Free -SH) React->Read

Figure 2: Workflow for monitoring HTL hydrolysis kinetics via appearance of free thiol groups.

Implications for Drug Development

Toxicity & Protein Modification

In drug safety studies, HTL is often used as a model for hyperhomocysteinemia-induced toxicity. Researchers must distinguish between toxicity caused by N-homocysteinylation (direct acylation of proteins by HTL) and oxidative stress (caused by Hcy generated from HTL hydrolysis).

  • Protocol Tip: To isolate the effect of N-homocysteinylation, use shorter incubation times (<4 hours) where hydrolysis is minimal, or use lower pH if physiological relevance allows.

Artifact Prevention

When screening small molecules or enzymes for interaction with HTL:

  • Ensure no buffer components contain nucleophiles.

  • Verify that "inhibitors" of HTL toxicity are not simply accelerating its hydrolysis to Hcy (which may be less toxic in acute protein aggregation models).

References

  • Jakubowski, H. (2000). Homocysteine thiolactone: Metabolic origin and protein homocysteinylation in humans. Journal of Nutrition. Link

  • Perla-Kaján, J., & Jakubowski, H. (2012). Paraoxonase 1 protects against protein N-homocysteinylation in humans. FASEB Journal. Link

  • Munday, R. (1989). Toxicity of thiols and disulphides: involvement of free-radical species. Free Radical Biology and Medicine. Link

  • Glowacki, R., & Bald, E. (2009). Physiological and analytical aspects of homocysteine thiolactone. Amino Acids.[6][7] Link

  • Cayman Chemical. (2022). L-Homocysteine Product Information & Stability. Link

Sources

Technical Guide: Toxicological Mechanisms of DL-Homocysteine Thiolactone on Endothelial Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of DL-Homocysteine thiolactone (HTL), a reactive cyclic thioester metabolite of homocysteine (Hcy).[1] Unlike its precursor, HTL possesses unique electrophilic properties that allow it to acylate protein lysine residues—a process termed N-homocysteinylation .[1] This guide details the specific molecular cascades by which HTL induces endothelial dysfunction, including oxidative stress, Endoplasmic Reticulum (ER) stress, and apoptosis. It serves as a blueprint for researchers to design self-validating experimental protocols for investigating vascular toxicity.

Part 1: The Biochemistry of Toxicity

The Thiolactone Difference

While elevated plasma Homocysteine (Hcy) is a known risk factor for atherosclerosis, the thiolactone form represents a distinct chemical threat.[1][2] HTL is formed as a result of an error-editing reaction by methionyl-tRNA synthetase (MetRS) during protein biosynthesis.[1][3]

  • Chemical Reactivity: HTL is a cyclic thioester.[1][3][4][5] The ring structure confers high energy, making it susceptible to nucleophilic attack by the

    
    -amino groups of lysine residues in proteins.
    
  • The "Trojan Horse" Mechanism: Hcy itself requires enzymatic conversion to modify proteins. HTL, however, directly acylates proteins under physiological conditions, forming N-homocysteinylated proteins . These modified proteins (e.g., N-Hcy-Albumin, N-Hcy-Fibrinogen) lose physiological function and can become auto-antigenic.

Metabolic Formation Pathway

The following diagram illustrates the error-editing pathway where Hcy is misactivated by MetRS, leading to HTL formation and subsequent protein damage.

HTL_Metabolism Methionine Methionine Hcy Homocysteine (Hcy) Methionine->Hcy Demethylation Cycle MetRS Met-tRNA Synthetase (Error Editing) Hcy->MetRS Misactivation HTL Homocysteine Thiolactone (HTL) MetRS->HTL Cyclization NHcyProtein N-Homocysteinylated Protein (Toxic/Dysfunctional) HTL->NHcyProtein Nucleophilic Attack on Lysine Metabolites Hcy Metabolites (Sulfate/Urine) HTL->Metabolites Hydrolysis (PON1 enzyme) Protein Native Protein (Lysine Residues) Protein->NHcyProtein

Figure 1: The metabolic deviation of Homocysteine into the reactive Thiolactone form, leading to irreversible protein modification.[1][6]

Part 2: Molecular Mechanisms of Endothelial Injury

HTL toxicity in endothelial cells (ECs) is not singular; it operates through a multi-hit phenomenon.

The Toxicity Cascade
  • Oxidative Stress & eNOS Uncoupling: HTL increases intracellular superoxide (

    
    ). It uncouples endothelial Nitric Oxide Synthase (eNOS), switching it from producing NO (vasodilator) to producing superoxide, which reacts with NO to form peroxynitrite (
    
    
    
    ), a potent oxidant.
  • ER Stress & UPR: The accumulation of N-homocysteinylated proteins in the ER lumen triggers the Unfolded Protein Response (UPR). Markers such as GRP78/BiP and CHOP are significantly upregulated, leading to apoptosis if the stress is unresolved.

  • Inflammatory Activation: HTL activates NF-

    
    B, upregulating adhesion molecules (ICAM-1, VCAM-1) and promoting monocyte adhesion, an early step in atherosclerosis.
    

Toxicity_Cascade HTL HTL Exposure ROS ROS Generation (Superoxide) HTL->ROS ER_Stress ER Stress (UPR Activation) HTL->ER_Stress eNOS eNOS Uncoupling ROS->eNOS NFkB NF-kB Activation ROS->NFkB Dysfunction Endothelial Dysfunction (Reduced NO) eNOS->Dysfunction Mito Mitochondrial Dysfunction ER_Stress->Mito NFkB->Dysfunction Apoptosis Apoptosis (Caspase-3) Mito->Apoptosis

Figure 2: The signal transduction pathways activated by HTL in endothelial cells, culminating in apoptosis and dysfunction.

Part 3: Experimental Validation Protocols

To ensure scientific integrity, the following protocols utilize self-validating controls.

Protocol A: HTL Stock Preparation & Handling

Rationale: HTL is unstable at physiological pH (hydrolyzes to Hcy). Improper handling yields false negatives.

  • Purchase: Obtain this compound hydrochloride (e.g., Sigma-Aldrich).[6]

  • Solvent: Dissolve in sterile distilled water or 1 mM HCl immediately before use. Do not store in PBS or culture media (pH 7.4) for extended periods.[7][8]

  • Stability Check: If storing stocks, keep at -20°C in acidic solution (pH < 5).

  • Treatment: Add directly to cell culture media (e.g., EGM-2 for HUVECs) to achieve final concentrations (typically 10

    
    M – 500 
    
    
    
    M).
Protocol B: Detection of N-Homocysteinylated Proteins

Rationale: This is the specific fingerprint of HTL toxicity, distinguishing it from general oxidative stress.

  • Cell Lysis: Lyse HUVECs treated with HTL (vs. Vehicle control) using RIPA buffer containing protease inhibitors.

  • Western Blotting:

    • Load 20-30

      
      g protein per lane.
      
    • Primary Antibody: Use a specific rabbit anti-N-homocysteinylated protein antibody (often custom-generated or available from specialized vendors referencing Jakubowski's lab).

    • Specificity Control: Pre-incubate the antibody with excess N-Hcy-Albumin to block specific binding (signals should disappear).

  • Expected Result: A smear of high molecular weight bands in HTL-treated lanes, indicating broad protein modification.

Protocol C: ROS Detection via Flow Cytometry

Rationale: DCFH-DA measures general oxidative stress; MitoSOX measures mitochondrial superoxide.

  • Seeding: Seed HUVECs at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with HTL (50, 100, 500

    
    M) for 24 hours.
    
    • Positive Control:

      
       (100 
      
      
      
      M) for 1 hour.
  • Staining: Wash cells with PBS. Incubate with DCFH-DA (10

    
    M)  for 30 min at 37°C in the dark.
    
  • Analysis: Harvest cells and analyze via flow cytometry (Ex/Em: 488/525 nm).

  • Validation: Pre-treat a subset with NAC (N-acetylcysteine, 5 mM) . If HTL-induced signal is not reduced by NAC, the assay is suspect.

Part 4: Data Interpretation & Reference Values

The following table summarizes concentration-dependent effects of HTL on endothelial cells, synthesized from key literature.

ConcentrationPhysiological ContextObserved In Vitro Effects on Endothelial Cells
< 1

M
Normal PlasmaNo significant toxicity; baseline metabolic turnover.
10 - 50

M
Mild HyperhomocysteinemiaMild ROS generation; upregulation of adhesion molecules (ICAM-1).
50 - 100

M
Severe PathologySignificant N-homocysteinylation; eNOS uncoupling; onset of ER stress markers (CHOP).
200 - 500

M
Acute Experimental ToxicityMitochondrial membrane depolarization; Caspase-3 activation; >30% Apoptosis.
1 mM SupraphysiologicalMassive necrosis; complete loss of monolayer integrity (used for acute stress modeling).

References

  • Jakubowski, H. (2000).[9][10] Homocysteine thiolactone and protein homocysteinylation in human endothelial cells: implications for atherosclerosis.[1][9][10][11][12] Circulation Research.[9][10][11] Link

  • Gurda, D., et al. (2015).[1][12] Homocysteine thiolactone and N-homocysteinylated protein induce pro-atherogenic changes in gene expression in human vascular endothelial cells.[1][12] Amino Acids.[1][3][5][8][9][10][11][13][14] Link

  • Mercie, P., et al. (2000). Homocysteine-thiolactone induces caspase-independent vascular endothelial cell death with apoptotic features.[14] Apoptosis.[9][14] Link

  • Perla-Kajan, J., et al. (2007).[6] Metabolism of homocysteine thiolactone in human cell cultures.[2][5][10] Journal of Biological Chemistry.[1][5] Link

  • Zhang, D., et al. (2022). Nitrosative stress induced by homocysteine thiolactone drives vascular cognitive impairments via GTP cyclohydrolase 1 S-nitrosylation in vivo.[7] Redox Biology. Link

Sources

A Comprehensive Guide to the Structural Analysis of DL-Homocysteine Thiolactone and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of a Reactive Metabolite

DL-Homocysteine thiolactone (HTL) is a five-membered cyclic thioester of the non-proteinogenic amino acid homocysteine.[1][2] Its formation in biological systems is a crucial error-editing step catalyzed by methionyl-tRNA synthetase, preventing the misincorporation of homocysteine into proteins.[1][3] However, elevated levels of HTL are implicated in a range of pathologies, including cardiovascular and neurodegenerative diseases.[1][4] This toxicity stems from its high reactivity, particularly towards the ε-amino group of lysine residues in proteins, a post-translational modification termed N-homocysteinylation.[1][5] This modification can alter protein structure and function, leading to cellular damage.[4][5]

For researchers in drug development and the life sciences, a thorough understanding of the structural characteristics of HTL and its derivatives is paramount. This guide provides an in-depth technical overview of the key analytical techniques and computational methods used to elucidate the structure, stereochemistry, and reactivity of these fascinating and biologically significant molecules.

I. Elucidating the Three-Dimensional Architecture: X-ray Crystallography

The five-membered thiolactone ring is expected to be nearly planar, with some slight puckering to relieve ring strain. The key structural parameters of interest are the lengths of the C-S, C=O, and C-N bonds, as well as the bond angles within the ring. These parameters are crucial for understanding the ring's stability and reactivity.

Table 1: Predicted Key Bond Lengths and Angles in Homocysteine Thiolactone

Bond/AnglePredicted ValueSignificance
C=O Bond Length~1.21 ÅTypical for a carbonyl group, influencing its reactivity.
C-S Bond Length~1.82 ÅLonger than a typical C-C bond, contributing to ring strain.
O=C-S Angle~120°Reflects the sp² hybridization of the carbonyl carbon.
C-S-C Angle~95°Constrained by the five-membered ring structure.

II. Probing the Molecular Framework: Spectroscopic Techniques

Spectroscopic methods are indispensable for characterizing the structure of this compound and its derivatives in solution and the solid state.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule.

The ¹H NMR spectrum of this compound hydrochloride in D₂O shows characteristic signals for the protons in the molecule. The proton alpha to the amino group (and the carbonyl group) typically appears as a multiplet around 4.34 ppm.[6] The protons of the two methylene groups in the ring give rise to complex multiplets further upfield, typically in the ranges of 3.48-3.54 ppm and 2.28-2.85 ppm.[6] The coupling patterns of these signals can provide information about the conformation of the thiolactone ring.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The most downfield signal corresponds to the carbonyl carbon of the thiolactone, which is expected to resonate at a chemical shift of approximately 210 ppm in D₂O.[2] The carbon atom attached to the amino group (α-carbon) appears around 59 ppm, while the two methylene carbons in the ring are found at approximately 30 ppm and 27 ppm.[2]

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Hydrochloride in D₂O

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
α-CH~4.34~59
β-CH₂~2.28 - 2.85~30
γ-CH₂~3.48 - 3.54~27
C=O-~210
B. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The most prominent feature in the IR spectrum of homocysteine thiolactone is the strong absorption band corresponding to the stretching vibration of the thiolactone carbonyl group (C=O). This band is typically observed in the region of 1650-1750 cm⁻¹. The exact position of this band can be influenced by the solvent and whether the molecule is in its free base or salt form. An FTIR spectrum of this compound hydrochloride is available in public databases such as PubChem.[6]

C. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. For this compound, the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 118.03.[7] Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing valuable structural insights. Common fragmentation pathways for N-acyl homocysteine thiolactones involve the loss of the acyl group and cleavage of the thiolactone ring.[8][9]

Workflow for Mass Spectrometric Analysis of HTL Derivatives

MS_Workflow Sample Sample containing HTL derivative LC Liquid Chromatography (e.g., HPLC) Sample->LC Injection ESI Electrospray Ionization (ESI) LC->ESI Elution MS1 MS1 Analysis (Full Scan) ESI->MS1 Ionization Precursor Precursor Ion Selection MS1->Precursor Isolation CID Collision-Induced Dissociation (CID) Precursor->CID Fragmentation MS2 MS2 Analysis (Product Ion Scan) CID->MS2 Data Data Analysis & Structure Elucidation MS2->Data

Caption: General workflow for the analysis of HTL derivatives by LC-MS/MS.

III. Synthesis and Reactivity of Derivatives

The chemical reactivity of the thiolactone ring and the primary amino group allows for the synthesis of a wide range of derivatives with diverse biological activities.

A. N-Acylation: Modifying the Amino Group

The primary amino group of homocysteine thiolactone can be readily acylated to form N-acyl derivatives. This is a common strategy for modifying the properties of the molecule, such as its lipophilicity and biological activity.

Experimental Protocol: Synthesis of N-Acetyl-DL-homocysteine Thiolactone

This protocol is adapted from established methods for the N-acylation of amino acids.

  • Dissolution: Dissolve this compound hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salt and deprotonate the amino group.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, wash the organic layer with a mild acid (e.g., 1 M HCl) to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate to remove any remaining acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reaction Scheme for N-Acetylation

N_Acetylation HTL This compound NAHTL N-Acetyl-DL-homocysteine Thiolactone HTL->NAHTL Acylation Ac2O Acetic Anhydride Ac2O->NAHTL Base Base (e.g., TEA) Base->NAHTL

Caption: N-acetylation of this compound.

B. Thiolactone Ring Opening: A Gateway to Further Functionalization

The thiolactone ring is susceptible to nucleophilic attack, leading to ring opening. This reaction is particularly important in biological systems, where the amino groups of lysine residues in proteins can act as nucleophiles, resulting in N-homocysteinylation.[1][5] In synthetic chemistry, this reactivity can be exploited to introduce other functional groups. For example, reaction with primary amines leads to the formation of an amide and a free thiol group, which can then be further modified.[1]

IV. Stereochemistry and Chiral Analysis

This compound is a racemic mixture of two enantiomers, the D- and L-forms. As biological systems are often stereospecific, the separation and characterization of these enantiomers are crucial for understanding their differential biological activities.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common method for the separation of enantiomers.[10][11][12] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Several commercially available chiral columns, such as those based on polysaccharide derivatives (e.g., cellulose or amylose), have been shown to be effective for the separation of a wide range of chiral compounds, including amino acid derivatives.

General Protocol for Chiral HPLC Separation of this compound

  • Column Selection: Choose a suitable chiral stationary phase. A screening of different chiral columns may be necessary to find the optimal one.

  • Mobile Phase: The mobile phase typically consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best separation.

  • Detection: Detection is usually performed using a UV detector, as the thiolactone carbonyl group has a UV absorbance.

  • Method Validation: The method should be validated for parameters such as linearity, accuracy, precision, and limit of detection and quantification.

Diagram of Chiral Separation

Chiral_Separation cluster_0 Chiral HPLC System Injector Injector (DL-HTL sample) Column Chiral Column (CSP) Injector->Column Pump HPLC Pump (Mobile Phase) Pump->Injector Detector UV Detector Column->Detector Data Chromatogram (Separated Enantiomers) Detector->Data

Caption: Schematic of a chiral HPLC system for enantiomeric separation.

V. Computational Modeling: In Silico Insights into Structure and Reactivity

Computational chemistry provides a powerful means to complement experimental studies by offering insights into the conformational preferences, electronic properties, and reaction mechanisms of molecules.

Conformational Analysis

Computational methods such as molecular mechanics and quantum mechanics can be used to calculate the relative energies of different conformations of the homocysteine thiolactone ring. These calculations can help to identify the most stable conformation(s) in the gas phase or in solution.

Reactivity Studies

Quantum mechanics/molecular mechanics (QM/MM) molecular dynamics (MD) methods can be employed to model chemical reactions, such as the aminolysis of the thiolactone ring.[4] These studies can provide detailed information about the reaction pathway, the structure of the transition state, and the activation energy, which are crucial for understanding the reactivity of these molecules.[4][7]

VI. Structure-Activity Relationships (SAR) and Drug Development

Understanding the relationship between the structure of homocysteine thiolactone derivatives and their biological activity is a key aspect of drug development. By systematically modifying the structure of the lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for the desired therapeutic effect.

N-acyl derivatives of homocysteine thiolactone have been investigated for various therapeutic applications. The nature of the acyl group can significantly influence the compound's potency and selectivity. For example, modifying the acyl chain length or introducing aromatic or heterocyclic moieties can alter the compound's interaction with its biological target.

Conclusion

The structural analysis of this compound and its derivatives is a multifaceted endeavor that requires the application of a diverse range of analytical techniques and computational methods. A comprehensive understanding of the three-dimensional structure, spectroscopic properties, stereochemistry, and reactivity of these molecules is essential for unraveling their complex roles in biology and for the rational design of new therapeutic agents. This guide has provided a technical overview of the key methodologies and their application in the fascinating field of homocysteine thiolactone chemistry.

References

  • Perła-Kaján, J., Głowacki, R., & Jakubowski, H. (2020). Homocysteine Thiolactone: Biology and Chemistry. Molecules, 25(21), 5133. [Link]

  • Shalayel, I., & Vallée, Y. (2019). Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. Life, 9(2), 40. [Link]

  • Piechocka, J., & Głowacki, R. (2024). Comprehensive studies on the development of HPLC-MS/MS and HPLC-FL based methods for routine determination of homocysteine thiolactone in human urine. Talanta, 272, 125791. [Link]

  • Li, Y., et al. (2024). Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants. Protein Science, 33(7), e5098. [Link]

  • McCully, K. S. (2007). Homocysteine Metabolism, Atherosclerosis, and Diseases of Aging. In Homocysteine in Health and Disease (pp. 3-22). Cambridge University Press. [Link]

  • Royal Society of Chemistry. (2023). Electronic Supplementary Information. [Link]

  • Google Patents. (2022). KR102384780B1 - Preparation Method for Homocystein Thiolactone or Selenolactone.
  • PubChem. Homocysteine thiolactone, DL-. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Espeel, P., et al. (2014). Reaction of N -acetylhomocysteine thiolactone with propylamine in di ff erent solvents. Polymer Chemistry, 5(1), 187-195. [Link]

  • Otani, Y., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(19), 11295. [Link]

  • Barupala, D., et al. (2024). Discovery and Identification of Three Homocysteine Metabolites by Chemical Derivatization and Mass Spectrometry Fragmentation. Metabolites, 14(7), 401. [Link]

  • Głowacki, R., & Piechocka, J. (2025). First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide. Scientific Reports, 15, 92323. [Link]

  • Aydin, B., & Ozmen, D. (2023). The modification of nisin with homocysteine thiolactone and its effect on antimicrobial activity. Journal of Applied Microbiology, 134(12), lxad311. [Link]

  • Togawa, T., et al. (2005). Measurement of homocysteine thiolactone hydrolase activity using high-performance liquid chromatography with fluorescence detection and polymorphisms of paraoxonase in normal human serum. Journal of Chromatography B, 819(1), 67-72. [Link]

  • Ilisz, I., Aradi, M., & Pataj, Z. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(4), 147-156. [Link]

  • Jakubowski, H. (1997). Synthesis of Homocysteine Thiolactone by methionyl-tRNA Synthetase in Cultured Mammalian Cells. Journal of Biological Chemistry, 272(4), 1935-1942. [Link]

  • Ghahremanzadeh, R., et al. (2014). 13 C NMR spectra of 2-amino-2 0 ,5-dioxo-1-p-tolyl-5,7-dihydro-1H-spiro[furo[3,4-b]pyridine-4,3 0-indoline]-3-carbonitrile 4b. ResearchGate. [Link]

  • Thiel, V., et al. (2018). (a) Mass spectrum and fragmentation pattern of N-((Z)-11-octadecenoyl)homoserine lactone (Z11-C18:1-HSL). ResearchGate. [Link]

  • Głowacki, R., & Piechocka, J. (2025). First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide. Scientific Reports, 15, 92323. [Link]

  • Hammer, S. C., et al. (2023). Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

  • Pharmaffiliates. L-Homocysteine thiolactone hydrochloride - reference spectrum (H0837000). [Link]

  • Go, Y. M., & Jones, D. P. (2014). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling, 21(3), 473-491. [Link]

  • Svatunek, D., et al. (2025). Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. Chemistry – A European Journal, 31(1), e202500408. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz) including the 1H – 13C correlation spectra (HSQC). [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Detection of Protein N-Homocysteinylation

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Authored By: A Senior Application Scientist

Introduction: The Significance of Protein N-Homocysteinylation in Health and Disease

Protein N-homocysteinylation is a non-enzymatic post-translational modification where the reactive metabolite of homocysteine, homocysteine thiolactone (HTL), covalently attaches to the ε-amino group of protein lysine residues.[1][2][3] This modification can alter the structure and function of proteins, leading to cellular damage and contributing to the pathology of various diseases.[4][5][6] Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, are an established risk factor for cardiovascular diseases, neurodegenerative disorders like Parkinson's and Alzheimer's disease, and other pathologies.[1][5][7] The N-homocysteinylation of proteins is considered a key mechanism through which hyperhomocysteinemia exerts its cytotoxic effects.[6][8]

This guide provides a comprehensive overview of the current methodologies for the detection and characterization of N-homocysteinylated proteins. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical protocols necessary to investigate this critical protein modification. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.

I. Biochemical Principle of N-Homocysteinylation

Under physiological conditions, homocysteine can be converted to the highly reactive cyclic thioester, homocysteine thiolactone (HTL), by methionyl-tRNA synthetase in an error-editing reaction.[2][6] HTL can then acylate the free amino groups of protein lysine residues, forming a stable amide bond and introducing a new thiol group into the protein.[2][3] This process, known as N-homocysteinylation, is irreversible and can lead to protein misfolding, aggregation, and impaired biological function.[4][6]

Homocysteine Homocysteine HTL Homocysteine Thiolactone (HTL) Homocysteine->HTL Methionyl-tRNA synthetase Modified_Protein N-Homocysteinylated Protein HTL->Modified_Protein Protein Protein (with Lysine residue) Protein->Modified_Protein Sample Protein Sample (e.g., Plasma, Cell Lysate) Digestion Proteolytic Digestion (e.g., Trypsin) Sample->Digestion LC Liquid Chromatography (LC) Separation Digestion->LC MS1 Mass Spectrometry (MS) LC->MS1 MS2 Tandem Mass Spectrometry (MS/MS) MS1->MS2 Analysis Data Analysis & Site Identification MS2->Analysis

Sources

Application Notes and Protocols for In Vitro Protein Modification Using DL-Homocysteine Thiolactone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Protein N-Homocysteinylation

Elevated levels of the amino acid homocysteine (Hcy) in the blood, a condition known as hyperhomocysteinemia, are linked to a variety of human diseases, including cardiovascular and neurodegenerative disorders.[1][2] One of the key mechanisms underlying the pathological effects of elevated homocysteine is the post-translational modification of proteins by a reactive metabolic byproduct, homocysteine thiolactone (HTL).[3][4] This process, termed N-homocysteinylation, involves the covalent attachment of a homocysteine moiety to protein lysine residues, leading to alterations in protein structure and function.[3][5] Such modifications can result in protein denaturation, enzyme inactivation, and the formation of protein aggregates, contributing to cellular toxicity.[2][6]

DL-Homocysteine thiolactone, a cyclic thioester of homocysteine, serves as the primary agent for in vitro studies of N-homocysteinylation.[7][8] Understanding the methodology for inducing and analyzing this modification is crucial for researchers investigating the molecular basis of homocysteine-related pathologies and for professionals in drug development seeking to mitigate these effects. These application notes provide a detailed guide to the in vitro modification of proteins using this compound, covering the underlying chemistry, experimental protocols, and analytical validation techniques.

The Chemical Mechanism of N-Homocysteinylation

N-homocysteinylation is a non-enzymatic reaction where the ε-amino group of a lysine residue on a protein acts as a nucleophile, attacking the carbonyl carbon of the homocysteine thiolactone ring.[9][10] This results in the opening of the thiolactone ring and the formation of a stable isopeptide bond between the homocysteine carboxyl group and the lysine ε-amino group.[7] A key consequence of this modification is the introduction of a new, free sulfhydryl (-SH) group into the protein structure.[6] This newly introduced thiol group can participate in disulfide bond formation, leading to protein cross-linking, multimerization, and aggregation.[11]

N-Homocysteinylation Mechanism cluster_product Product Protein-Lysine Protein-Lys-(NH2) Modified_Protein Protein-Lys-NH-CO-Homocysteine-SH Protein-Lysine->Modified_Protein Nucleophilic Attack HTL This compound HTL->Modified_Protein Ring Opening In Vitro Modification Workflow Start Start Protein_Prep Prepare Protein Solution (1-5 mg/mL in Buffer) Start->Protein_Prep HTL_Prep Prepare DL-HTL Solution (0-10 mM in Buffer) Start->HTL_Prep Reaction Incubate Protein + DL-HTL (Overnight, 37°C) Protein_Prep->Reaction HTL_Prep->Reaction Precipitation Precipitate Protein with TCA Reaction->Precipitation Wash Wash Pellet with Acetone Precipitation->Wash Resuspend Resuspend Modified Protein Wash->Resuspend Analysis Downstream Analysis Resuspend->Analysis End End Analysis->End

Caption: Workflow for in vitro protein modification with this compound.

Quantitative Data Summary
ParameterRecommended RangeRationale
Protein Concentration 1 - 5 mg/mLSufficient for detection while minimizing non-specific aggregation.
DL-HTL Concentration 0 - 10 mMAllows for a dose-dependent modification to be observed. [10]
Incubation Time 12 - 18 hours (overnight)Provides sufficient time for the reaction to proceed to a significant extent. [10]
Incubation Temperature 37°CMimics physiological conditions and promotes the reaction. [10]
pH 7.4Physiological pH ensures the lysine ε-amino groups are sufficiently nucleophilic. [10]

Analytical Techniques for Validation

Validation of protein N-homocysteinylation is essential to confirm the success of the modification and to quantify its extent.

Quantification of Free Sulfhydryl Groups (Ellman's Assay)

The introduction of a free thiol group with each homocysteinylation event allows for quantification using Ellman's reagent (DTNB).

Protocol:

  • Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine or N-acetylcysteine).

  • Add the modified protein sample (after removal of unreacted HTL) to a solution of DTNB in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 412 nm.

  • Calculate the concentration of free sulfhydryl groups in the protein sample by comparing the absorbance to the standard curve. [10]

SDS-PAGE and Western Blotting

SDS-PAGE can be used to visualize changes in the protein's apparent molecular weight and to detect protein aggregation or multimerization. [11]Western blotting with an anti-homocysteine antibody provides specific detection of the modification.

Protocol:

  • Separate the unmodified and modified protein samples by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with a primary antibody specific for N-homocysteinylated proteins.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

Mass Spectrometry

Mass spectrometry is a powerful tool for confirming N-homocysteinylation and identifying the specific lysine residues that have been modified. [12]Analysis of tryptic digests of the modified protein by LC-MS/MS can pinpoint the exact sites of modification. [12]

Conclusion

The in vitro modification of proteins with this compound is a valuable technique for studying the pathological consequences of hyperhomocysteinemia. By following the protocols outlined in these application notes, researchers can reliably induce and validate N-homocysteinylation, enabling further investigation into the structural and functional alterations of modified proteins. This, in turn, can provide insights into disease mechanisms and aid in the development of therapeutic interventions.

References

  • Jakubowski, H. (2001). Protein N-homocysteinylation: implications for atherosclerosis. Pathophysiology of Haemostasis and Thrombosis, 31(3-6), 141-144. [Link]

  • Perła-Kaján, J., Twardowski, T., & Jakubowski, H. (2018). Homocysteine Modification in Protein Structure/Function and Human Disease. Physiological Reviews, 98(4), 2485–2515. [Link]

  • Jakubowski, H. (1999). Protein homocysteinylation: possible mechanism underlying pathological consequences of elevated homocysteine levels. The FASEB Journal, 13(15), 2277-2283. [Link]

  • MetaSci. (n.d.). Safety Data Sheet this compound hydrochloride. [Link]

  • Singh, L. R., & Gupta, S. (2015). Protein N-homocysteinylation: From cellular toxicity to neurodegeneration. Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(11), 2277-2283. [Link]

  • Zang, T., Dai, S., Chen, D., Lee, B. W. K., Liu, S., Karger, B. L., & Zhou, Z. S. (2009). Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes. Analytical Chemistry, 81(21), 9065–9071. [Link]

  • Sikora, M., Marczak, L., Twardowski, T., Stobiecki, M., & Jakubowski, H. (2019). Protein N-homocysteinylation: examples and functional consequences. ResearchGate. [Link]

  • Zang, T., Dai, S., Chen, D., Lee, B. W., Liu, S., Karger, B. L., & Zhou, Z. S. (2009). Chemical methods for the detection of protein N-homocysteinylation via selective reactions with aldehydes. Analytical chemistry, 81(21), 9065–9071. [Link]

  • Chubarov, A. (2021). Homocysteine Thiolactone: Biology and Сhemistry. Encyclopedia MDPI. [Link]

  • Sharma, G. S., Kumar, K., & Singh, L. R. (2014). N-homocysteinylation induces different structural and functional consequences on acidic and basic proteins. PloS one, 9(12), e116386. [Link]

  • Zang, T., Dai, S., Chen, D., Lee, B. W. K., Liu, S., Karger, B. L., & Zhou, Z. S. (2009). Chemical methods for the detection of protein N-homocysteinylation via selective reactions with aldehydes. Semantic Scholar. [Link]

  • Chubarov, A. (2021). Homocysteine Thiolactone: Biology and Chemistry. MDPI. [Link]

  • Jakubowski, H. (2000). Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans. The Journal of nutrition, 130(2S Suppl), 377S–381S. [Link]

  • Jakubowski, H. (2000). Homocysteine Thiolactone and Protein Homocysteinylation in Human Endothelial Cells. Circulation Research, 87(1), 45-51. [Link]

  • Sibrian-Vazquez, M., Escobedo, J. O., Lim, S., Samoei, G. K., & Strongin, R. M. (2010). Detection of Homocysteine and Cysteine. Journal of the American Chemical Society, 132(16), 5766–5773. [Link]

  • Głowacki, R., & Jakubowski, H. (2010). Identification of N-homocysteinylation sites in plasma proteins. Methods in molecular biology (Clifton, N.J.), 648, 147–155. [Link]

  • QuickCompany. (n.d.). Process For Preparation Of Dl Homocysteine Thiolactone Hydrochloride. [Link]

  • Gurbiel, R. J., Bilska-Wilkosz, A., Szyjka, A., & Sokołowska, M. (2017). Protein modification by thiolactone homocysteine chemistry: a multifunctionalized human serum albumin theranostic. RSC Advances, 7(57), 35836-35847. [Link]

  • Tzanavaras, P. D., Themelis, D. G., & Zacharis, C. K. (2019). Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics. Molecules (Basel, Switzerland), 24(20), 3749. [Link]

  • Jakubowski, H. (2000). Homocysteine thiolactone and protein homocysteinylation in human endothelial cells: implications for atherosclerosis. Circulation research, 87(1), 45–51. [Link]

  • Yilmaz, M. T., Ture, H., & Cebi, N. (2023). The modification of nisin with homocysteine thiolactone and its effect on antimicrobial activity. AMB Express, 13(1), 101. [Link]

  • Sharma, G. S., Kumar, K., Pasha, M. K., & Singh, L. R. (2015). Inhibition of Protein N-Homocysteinylation by Proline: A Strategy toward the Therapeutic Intervention of Hyperhomocysteinemia. ACS omega, 2(1), 221–230. [Link]

  • Sharma, G. S., Prakash, P., Raj, I., & Singh, L. R. (2015). Homocysteine Thiolactone Modification of Ribonuclease A: Thermodynamics and Kinetics. The protein journal, 34(2), 112–121. [Link]

Sources

cell-based assays to study DL-Homocysteine thiolactone cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell-Based Assays to Study DL-Homocysteine Thiolactone (HTL) Cytotoxicity

Abstract & Introduction

The "Trojan Horse" of Vascular & Neural Toxicity Homocysteine (Hcy) is a well-known risk factor for cardiovascular and neurodegenerative diseases. However, the amino acid itself is often not the direct executioner. The metabolic conversion of Hcy to This compound (HTL) —a cyclic thioester—creates a highly reactive metabolite capable of acylating protein lysine residues.[1] This process, known as N-homocysteinylation , fundamentally alters protein structure, leading to aggregation, oxidative stress, and cytotoxicity.

This Application Note provides a rigorous, mechanism-based framework for studying HTL cytotoxicity. Unlike standard toxicity screens, this guide emphasizes the unique chemical instability of HTL and the specific detection of its molecular footprint: N-homocysteinylated proteins.

Key Mechanisms Covered:

  • N-Homocysteinylation: The covalent attachment of Hcy to lysine ε-amino groups.

  • Oxidative Stress: The generation of superoxide via the auto-oxidation of the newly exposed thiol groups on modified proteins.

  • Apoptosis: The downstream consequence of unfolded protein response (UPR) and mitochondrial dysfunction.

Experimental Design Strategy

Cell Models
  • Vascular Model (Gold Standard): Human Umbilical Vein Endothelial Cells (HUVECs).[2]

    • Rationale: Endothelial dysfunction is the primary pathology of hyperhomocysteinemia.

  • Neuronal Model: SH-SY5Y (Neuroblastoma).

    • Rationale: Relevant for studying HTL-linked neurodegeneration (e.g., Alzheimer’s, Parkinson’s).

  • Culture Conditions: Use low-passage cells (

The "Instability" Factor (Critical Protocol Note)

HTL is a thioester; it is susceptible to spontaneous hydrolysis at physiological pH (pH 7.4), converting back to Hcy with a half-life of ~3.5 to 24 hours depending on conditions.

  • Rule #1: Never store HTL in neutral aqueous buffers.

  • Rule #2: Prepare stocks in mild acid or use immediately upon solvation.

Visualizing the Pathogenic Cascade

The following diagram illustrates the conversion of Hcy to HTL and the subsequent cascade leading to cell death.

HTL_Toxicity_Pathway Met Methionine Hcy Homocysteine (Hcy) Met->Hcy Demethylation MetRS Methionyl-tRNA Synthetase (Error Editing) Hcy->MetRS HTL Homocysteine Thiolactone (HTL) MetRS->HTL Cyclization NHcy N-Homocysteinylated Protein (Protein-NH-CO-Hcy-SH) HTL->NHcy + Lysine (Acylation) Lysine Protein Lysine Residues (-NH2) Lysine->NHcy Agg Protein Aggregation (Amyloid-like) NHcy->Agg Structural Unfolding ROS Oxidative Stress (ROS Generation) NHcy->ROS Thiol Auto-oxidation ER ER Stress (Unfolded Protein Response) Agg->ER Apop Apoptosis (Cell Death) ROS->Apop ER->Apop

Figure 1: The molecular mechanism of HTL cytotoxicity. Note that N-homocysteinylation introduces a new free thiol group (-SH) onto the protein, which acts as a redox center for ROS generation.

Detailed Protocols

Module 1: Preparation of HTL Stock (The "Freshness" Rule)

Standard commercial source: this compound hydrochloride (Hcy-TL·HCl).

  • Vehicle: Prepare 10 mM HCl (sterile). The acidic pH prevents ring opening.

  • Solvation: Dissolve Hcy-TL·HCl to a concentration of 100 mM in the 10 mM HCl vehicle.

  • Usage: Add directly to cell culture media immediately before treating cells.

    • Example: For a 500 µM treatment, add 5 µL of stock to 1 mL of media. The small volume of acid will be buffered by the bicarbonate in the media.

  • Storage: Store powder at -20°C desicated. Discard dissolved stock after 1 week even at -20°C.

Module 2: Cytotoxicity Screening (CCK-8 / MTT)

Objective: Determine IC50 and optimal treatment window.

  • Seeding: 5,000 cells/well (96-well plate).

  • Treatment: 0, 50, 100, 200, 500, 1000 µM HTL.

  • Duration: 24h and 48h. (Note: HTL hydrolysis means the effective concentration drops over time; re-dosing at 24h may be necessary for long assays).

  • Readout: Standard CCK-8 or MTT protocol.

  • Expected Data:

    Cell Line HTL IC50 (24h) HTL IC50 (48h) Notes
    HUVEC ~500 µM ~200 µM High sensitivity due to vascular origin.

    | SH-SY5Y | ~1 mM | ~500 µM | Requires higher dose or differentiation. |

Module 3: The Specific "Signature" Assay (N-Homocysteinylation)

Objective: Prove that toxicity is due to HTL modification, not just general stress. This is the most critical assay for mechanistic validity.

Method A: Western Blot (Immunological Detection)

  • Antibody: Use a polyclonal Anti-Homocysteine Antibody (e.g., Rabbit pAb).[3][4][5] These antibodies recognize the Hcy moiety attached to proteins (albumin, fibrinogen, or cellular proteins).

  • Lysis: Lyse treated cells in RIPA buffer containing N-ethylmaleimide (NEM) (10 mM) to block free thiols and prevent artificial disulfide interchange during lysis.

  • Blotting: Run SDS-PAGE under reducing conditions.

  • Result: You will see a "smear" or specific bands of N-Hcy proteins increasing with HTL dose, distinct from the control.

Method B: The "Thiol Gain" Assay (Chemical Detection) Principle: N-homocysteinylation adds a free thiol (-SH) to lysine residues. Therefore, total protein-bound thiols INCREASE after HTL treatment.

  • Treatment: Treat cells with HTL (e.g., 500 µM) for 24h.

  • Precipitation: Harvest cells, lyse, and precipitate proteins with 10% Trichloroacetic Acid (TCA) .

    • Why? To remove free HTL and free Hcy from the solution. Only protein-bound Hcy remains.

  • Wash: Wash pellet 3x with acetone to remove acid and residual free thiols.

  • Resuspension: Dissolve pellet in 6M Guanidine-HCl + 100 mM Tris (pH 8.0) .

  • Detection: Add Ellman’s Reagent (DTNB) (0.5 mM final). Incubate 15 min.

  • Read: Absorbance at 412 nm.

  • Calculation: Normalize OD412 to protein concentration (BCA assay).

    • Result: HTL-treated samples should show significantly higher moles of -SH per mg of protein compared to control.

Module 4: Oxidative Stress (ROS) & Apoptosis

Objective: Confirm the downstream consequences.

ROS Assay (DCFH-DA) [6]

  • Probe: Load cells with 10 µM DCFH-DA for 30 min in serum-free media.

  • Wash: Remove excess probe (critical to lower background).

  • Treatment: Add HTL.

  • Kinetics: Measure fluorescence (Ex/Em 485/535 nm) every 30 min for 4 hours. HTL induces rapid ROS via auto-oxidation.

Apoptosis (Annexin V/PI)

  • Harvest: Accutase or mild trypsin (do not over-digest).

  • Stain: Annexin V-FITC (early apoptosis) and Propidium Iodide (necrosis/late apoptosis).

  • Flow Cytometry:

    • Q3 (Annexin+/PI-): True Apoptosis (HTL specific).

    • Q2 (Annexin+/PI+): Late Apoptosis.

Experimental Workflow Diagram

Workflow cluster_readouts Readout Modules Seed Seed Cells (HUVEC/SH-SY5Y) Treat Treatment (0-1000 µM) 24-48h Seed->Treat Prep Prepare HTL Stock (100mM in 10mM HCl) *FRESH* Prep->Treat MTT Viability (MTT/CCK-8) Treat->MTT WB Mechanism (Anti-N-Hcy Blot) Treat->WB DTNB Protein Thiolation (Ellman's Assay) Treat->DTNB FACS Apoptosis (Annexin V) Treat->FACS

Figure 2: Step-by-step experimental workflow.[2] Note the parallel processing for viability and mechanistic verification.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
No Toxicity Observed HTL hydrolysisEnsure stock is in HCl and prepared fresh. Check media pH (basic pH accelerates hydrolysis).
High Background in Thiol Assay Incomplete precipitationWash TCA pellet thoroughly with acetone to remove all free HTL before adding DTNB.
Inconsistent ROS Data Serum interferencePerform DCFH-DA loading and initial HTL exposure in low-serum (0.5%) or serum-free media.
Cell Detachment ECM damageHTL can modify extracellular matrix proteins (fibronectin/collagen). Use collagen-coated plates for HUVECs.

References

  • Jakubowski, H. (2000).[1] Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans. The Journal of Nutrition, 130(2), 377S-381S. Link

  • Jakubowski, H. (1997). Metabolism of homocysteine thiolactone in human cell cultures. Possible mechanism for pathological consequences of elevated homocysteine levels.[3] Journal of Biological Chemistry, 272(3), 1935-1942. Link

  • Mercie, P., et al. (2000). Homocysteine-thiolactone induces caspase-independent vascular endothelial cell death with apoptotic features. Apoptosis, 5(4), 403-411. Link

  • Ellman, G. L. (1959).[7][8] Tissue sulfhydryl groups.[9] Archives of Biochemistry and Biophysics, 82(1), 70-77.[9] Link

  • Gurda, D., et al. (2015). Homocysteine thiolactone and N-homocysteinylated protein induce pro-atherogenic changes in gene expression in human vascular endothelial cells. Amino Acids, 47, 1319–1339. Link

Sources

use of DL-Homocysteine thiolactone in drug discovery screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Screening Strategies Utilizing DL-Homocysteine Thiolactone

Executive Summary

This compound (HCTL) is a cyclic thioester metabolite of homocysteine (Hcy) that plays a critical pathogenic role in cardiovascular disease, neurodegeneration (Alzheimer’s), and autoimmune disorders. Unlike free homocysteine, HCTL is highly reactive, modifying protein lysine residues via N-homocysteinylation .[1][2][3] This modification leads to protein aggregation, enzymatic inactivation, and the generation of neo-epitopes.

This guide details the use of HCTL as a core reagent in drug discovery to:

  • Screen for PON1 Activators: Identifying compounds that enhance the hydrolytic detoxification of HCTL.

  • Phenotypic Cytoprotection Screening: Identifying small molecules that prevent HCTL-induced cellular toxicity and ER stress.

Mechanistic Grounding: The "Trojan Horse" of Metabolism

To design effective screens, one must understand the lifecycle of HCTL. It is formed by an error-editing reaction of Methionyl-tRNA Synthetase (MetRS) .[4][5] When MetRS misactivates homocysteine instead of methionine, it cyclizes the intermediate to HCTL to prevent translational incorporation. However, HCTL is a "molecular Trojan horse"—it diffuses out of the active site and chemically attacks proteins.

Key Pathway Components:

  • MetRS: The generator of HCTL (Error Editing).[5][6]

  • PON1 (Paraoxonase 1): The detoxifier (Hydrolyzes HCTL

    
     Hcy).[7][8]
    
  • Protein-Lysine: The target (Irreversible N-homocysteinylation).

HCTL_Pathway Hcy Homocysteine MetRS MetRS (Error Editing) Hcy->MetRS Misactivation HCTL HCTL (Reactive Thioester) MetRS->HCTL Cyclization PON1 PON1 (Hydrolysis) HCTL->PON1 Substrate NHcyProtein N-Hcy-Protein (Damaged/Aggregated) HCTL->NHcyProtein Chemical Attack (Acylation) PON1->Hcy Detoxification Protein Native Protein (Lysine-NH2) Protein->NHcyProtein

Figure 1: The metabolic lifecycle of HCTL. MetRS generates HCTL to prevent translational errors.[4][9] HCTL then chemically modifies proteins unless intercepted by PON1.

Application I: Enzymatic Screening for PON1 Activators

Objective: Identify small molecules that allosterically enhance the homocysteine thiolactonase activity of Paraoxonase 1 (PON1).

Scientific Rationale: PON1 is the primary enzyme responsible for hydrolyzing HCTL in human serum.[10] Reduced PON1 activity is a clinical biomarker for atherosclerosis. Enhancing this activity is a therapeutic strategy to clear toxic HCTL.

Reagent Note: While PON1 is stereospecific for L-HCTL , DL-HCTL is frequently used in screening due to cost and stability. When using DL-HCTL, assume only 50% of the substrate (the L-isomer) is biologically available for enzymatic hydrolysis.

Protocol: Colorimetric Ellman’s Assay (96-well Format)

Principle: PON1 hydrolyzes the thioester bond of HCTL, releasing free Homocysteine (Hcy) which contains a free sulfhydryl (-SH) group. This -SH group reacts with DTNB (Ellman's Reagent) to form TNB, measurable at 412 nm.

Materials:

  • Enzyme: Recombinant Human PON1 or purified serum fraction.

  • Substrate: this compound HCl (Stock: 100 mM in water).

  • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

  • Buffer: 50 mM Tris-HCl, 1 mM CaCl₂, pH 8.0. (Critical: PON1 is Ca²⁺ dependent).[6]

Step-by-Step Workflow:

  • Buffer Preparation: Prepare Tris-HCl buffer (pH 8.0) containing 1 mM CaCl₂. Note: Exclude EDTA, as it irreversibly inhibits PON1.

  • Enzyme Plating: Add 10 µL of PON1 enzyme solution to each well of a clear 96-well plate.

  • Compound Addition: Add 1 µL of test compound (in DMSO). Incubate for 10 minutes at 25°C.

  • Substrate Mix: Prepare a Master Mix of DL-HCTL (final conc. 1 mM) and DTNB (final conc. 0.5 mM) in the assay buffer.

    • Expert Tip: Prepare HCTL fresh. Thioesters undergo spontaneous hydrolysis at pH > 7.5.

  • Reaction Initiation: Add 190 µL of the Substrate/DTNB Master Mix to the wells.

  • Kinetic Read: Immediately measure Absorbance at 412 nm every 30 seconds for 10–15 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) of TNB formation.
    

Data Interpretation:

ParameterObservationInterpretation
Slope (ΔOD/min) Increase vs. VehicleHit: Potential PON1 Activator.
Slope (ΔOD/min) Decrease vs. VehicleInhibitor: Potential toxicity or chelator.
Background High OD at T=0False Positive: Compound reacts with DTNB.

Application II: Phenotypic Cytoprotection Screen

Objective: Identify compounds that protect cells from HCTL-induced unfolded protein response (UPR) and cytotoxicity.

Scientific Rationale: HCTL enters cells and N-homocysteinylates ER chaperones (e.g., BiP/GRP78), causing protein misfolding and ER stress. This assay screens for "chemical chaperones" or pathway inhibitors that mitigate this specific toxicity.

Protocol: HUVEC Cytotoxicity Assay

Materials:

  • Cells: Human Umbilical Vein Endothelial Cells (HUVEC).

  • Stressor: DL-HCTL (Stock: 100 mM, filter sterilized).

  • Readout: CellTox™ Green (Promega) or CCK-8 (Dojindo).

  • Control: Aminoguanidine (known inhibitor of glycation/modification) or Proline (scavenger).

Step-by-Step Workflow:

  • Seeding: Seed HUVECs at 5,000 cells/well in a 96-well plate. Allow attachment for 24 hours.

  • Pre-treatment: Add test compounds (10 µM) for 2 hours prior to stress induction.

  • Stress Induction: Add DL-HCTL to a final concentration of 0.5 mM to 1.0 mM .

    • Expert Tip: Unlike the enzymatic assay, chemical modification (N-homocysteinylation) occurs with both D- and L- isomers. DL-HCTL is fully potent here as a toxic agent.

  • Incubation: Incubate for 24–48 hours. HCTL toxicity is cumulative.

  • Detection: Add CellTox Green dye (1:1000) or CCK-8 reagent.

  • Readout: Measure Fluorescence (485ex/520em) or Absorbance (450 nm).

Screening_Workflow cluster_0 Primary Screen (Enzymatic) cluster_1 Secondary Screen (Phenotypic) Start Compound Library PON1_Assay PON1 Hydrolysis Assay (Substrate: DL-HCTL) Start->PON1_Assay Hit_Select Hit Selection (>1.5x Activity) PON1_Assay->Hit_Select Cell_Assay HUVEC Cytoprotection (Stressor: DL-HCTL) Hit_Select->Cell_Assay Mechanism Mechanism Check (ER Stress Markers) Cell_Assay->Mechanism

Figure 2: Screening cascade. Enzymatic hits are validated in a cellular context to ensure they prevent HCTL-mediated toxicity.

Critical Reagent Notes & Troubleshooting

  • Spontaneous Hydrolysis: HCTL is unstable at alkaline pH.

    • Solution: Always prepare HCTL stocks in slightly acidic water (pH 6.0) or dilute immediately before use.

    • Control: Run a "No Enzyme" control in the PON1 assay to subtract non-enzymatic hydrolysis rates.

  • Stereochemistry (DL vs L):

    • Enzymatic Assays: PON1 is stereoselective for L-HCTL. If using DL-HCTL, the

      
       will appear higher because the D-isomer acts as a competitive inhibitor or inert diluent.
      
    • Chemical Assays: N-homocysteinylation is chemically driven (nucleophilic attack by lysine). Both D- and L- forms react.[2] DL-HCTL is perfectly acceptable for toxicity screens.

  • False Positives (Ellman's): Compounds containing thiols (e.g., N-acetylcysteine) will react with DTNB.

    • Validation: Use an orthogonal endpoint (e.g., pH indicator assay using Phenol Red) for thiol-containing hits.

References

  • Jakubowski H. (2000).[2][4][6][9] Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans. Journal of Nutrition, 130(2S Suppl), 377S-381S.[4][6][9] Link

  • Perła-Kaján J., et al. (2007).[11] Homocysteine thiolactone and protein N-homocysteinylation in health and disease. Amino Acids, 32(4), 561-572. Link

  • Głowacki R., et al. (2022). Identification of 1,3-thiazinane-4-carboxylic acid in human urine: A new metabolite of homocysteine thiolactone.[12] Biochimie. Link

  • Draganov D.I., La Du B.N. (2004). Pharmacogenetics of paraoxonases: a brief review. Naunyn-Schmiedeberg's Archives of Pharmacology, 369, 78–88. Link

  • Jakubowski H. (2019).[6][13] Homocysteine Modification in Protein Structure/Function and Human Disease.[3][4][6] Physiological Reviews, 99(1), 555–604.[6] Link

Sources

Advanced Protocol for In Vitro Kinetic Studies of DL-Homocysteine Thiolactone (HTL)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

DL-Homocysteine thiolactone (HTL) represents a unique metabolic challenge in enzymology. Unlike standard inhibitors, HTL acts through two distinct kinetic pathways depending on the target enzyme:

  • As a Substrate (Clearance): Hydrolyzed by enzymes like Paraoxonase 1 (PON1) and Bleomycin Hydrolase (BLMH) into homocysteine (Hcy). This is a detoxification pathway.

  • As a Suicide Substrate/Modifier (Pathology): Reacts non-enzymatically with the

    
    -amino groups of lysine residues in proteins (N-homocysteinylation).[1] This irreversible acylation alters protein charge, structure, and enzymatic activity.
    

This application note provides a dual-stream protocol to characterize both the hydrolytic clearance kinetics (PON1 activity) and the inactivation kinetics (N-homocysteinylation) of HTL.

Mechanistic Pathway (DOT Visualization)

HTL_Pathways HTL DL-Hcy Thiolactone (Cyclic Thioester) PON1 Enzyme: PON1/BLMH (Hydrolysis) HTL->PON1 Substrate binding TargetEnzyme Target Lys-Enzyme (e.g., Lysyl Oxidase) HTL->TargetEnzyme Acylation of Lysine Hcy Homocysteine (Free Thiol) PON1->Hcy Ring Opening NHcyProtein N-Hcy-Enzyme (Inactivated Adduct) TargetEnzyme->NHcyProtein Irreversible Modification DTNB Ellman's Reagent (Detection) Hcy->DTNB Reacts with NHcyProtein->TargetEnzyme Loss of Activity TNB TNB Anion (Yellow, 412nm) DTNB->TNB Colorimetric Signal

Figure 1: Dual kinetic pathways of HTL. Top path: Enzymatic detoxification (measurable via Ellman's reagent). Bottom path: Protein damage via N-homocysteinylation.[1][2]

Critical Reagent Handling (Self-Validating System)

HTL is chemically unstable at physiological pH due to spontaneous hydrolysis and polymerization. To ensure kinetic data validity, strict adherence to preparation protocols is required.

Stock Solution Preparation[4][5][6]
  • Solvent: Prepare 100 mM HTL stock in 1 mM HCl or 100% DMSO .

    • Rationale: Acidic pH prevents spontaneous ring-opening. DMSO prevents hydrolysis.

  • Storage: Aliquot and store at -20°C. Discard after 1 month.

  • Validation: Before any kinetic run, verify stock integrity by HPLC or by measuring free thiol content (should be <1% background signal).

Protocol A: HTL as a Substrate (Thiolactonase Activity)

Objective: Determine


 and 

of PON1 or BLMH towards HTL. Principle: The assay exploits the generation of a free sulfhydryl (-SH) group upon hydrolysis of the thiolactone ring. This free thiol reacts with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow TNB anion (

nm).[3]
Materials
  • Enzyme: Purified PON1 or serum/plasma samples.[4]

  • Substrate: this compound Hydrochloride (MW: 153.63).

  • Chromogen: DTNB (Ellman’s Reagent).[5][3][6]

  • Buffer: 50 mM Tris-HCl, 1 mM CaCl

    
    , pH 8.0.
    
    • Note: Calcium is essential for PON1 stability and activity.

Step-by-Step Workflow
  • Reagent Setup:

    • Prepare DTNB Working Solution : 0.5 mM DTNB in Buffer.

    • Prepare HTL Serial Dilutions : 0, 1, 2.5, 5, 10, 20, 40 mM in 1 mM HCl.

  • Plate Setup (96-well):

    • Blank: 20 µL Buffer + 20 µL HTL (at each conc) + 160 µL DTNB.

    • Sample: 20 µL Enzyme + 20 µL HTL (at each conc) + 160 µL DTNB.

    • Note: A "No Enzyme" blank for each HTL concentration is critical to subtract spontaneous hydrolysis rates.

  • Kinetic Measurement:

    • Add Enzyme and DTNB to the plate first.

    • Initiate reaction by adding HTL using a multi-channel pipette.

    • Immediately read Absorbance at 412 nm every 30 seconds for 10 minutes at 25°C or 37°C.

  • Calculation:

    • Calculate

      
       for the linear portion of the curve.
      
    • Subtract the spontaneous hydrolysis rate (Blank) from the enzymatic rate (Sample).

    • Convert to concentration using the extinction coefficient of TNB (

      
      ).[6][7]
      
    • Pathlength Correction: For 200 µL in a standard 96-well plate, pathlength

      
       cm.
      
      
      
      
Data Presentation: Kinetic Parameters
ParameterDefinitionTypical Range (PON1)Significance

Substrate affinity15 - 25 mMHigh

indicates HTL is cleared inefficiently at low concentrations.

Max hydrolysis rateGenotype dependentVaries significantly between PON1 Q192R polymorphisms.

Catalytic efficiency~10 - 100

Measure of clearance capacity.

Protocol B: HTL as a Modifier (Inactivation Kinetics)

Objective: Quantify the rate of enzyme inactivation (


) caused by N-homocysteinylation.
Target Model:  Lysine-dependent enzymes (e.g., Trypsin, Lysyl Oxidase) or putative drug targets.
Experimental Design

This is a discontinuous assay . You incubate the enzyme with HTL, then remove an aliquot to measure residual activity using a standard substrate for that enzyme.

Step-by-Step Workflow
  • Incubation Phase:

    • Prepare Enzyme solution in 50 mM Phosphate Buffer, pH 7.4.

    • Add HTL to final concentrations: 0, 50, 100, 250, 500 µM.

    • Incubate at 37°C.

  • Sampling:

    • At defined time points (

      
       min), remove a small aliquot (e.g., 10 µL).
      
  • Quenching & Measurement:

    • Dilution Method: Dilute the aliquot 1:100 into the activity assay buffer containing the specific substrate for the target enzyme. This dilution effectively stops the modification reaction by lowering HTL concentration below the reactive threshold.

    • Activity Assay: Measure the initial velocity (

      
      ) of the target enzyme immediately.
      
  • Data Analysis (Pseudo-First Order):

    • Plot

      
       vs. Time.
      
    • The slope of this line is

      
       (observed inactivation rate constant).
      
    • Plot

      
       vs. [HTL] to determine the second-order rate constant (
      
      
      
      ).
Workflow Diagram (DOT)

Inactivation_Workflow cluster_0 Incubation Phase (37°C) cluster_1 Sampling Phase cluster_2 Activity Assay Phase Step1 Enzyme + HTL (Various Conc.) Step2 Aliquot at t=0, 15, 30... min Step1->Step2 Step3 1:100 Dilution (Quench Modification) Step2->Step3 Step4 Measure Residual Activity (Substrate Turnover) Step3->Step4

Figure 2: Discontinuous assay workflow for determining enzyme inactivation kinetics by HTL.

Troubleshooting & Controls

IssueProbable CauseSolution
High Background in Protocol A Spontaneous hydrolysis of HTLEnsure "No Enzyme" blank is run for every HTL concentration. Keep stock acidic.
No Inactivation in Protocol B Target lacks accessible LysinesVerify protein structure; HTL specifically targets

-amino groups.
Non-Linear Rates Substrate depletion or Product inhibitionReduce enzyme concentration; measure initial rates (

conversion).
Precipitation Protein aggregation due to N-HcyN-homocysteinylation causes unfolding. Spin down samples; measure soluble fraction if aggregation occurs.

References

  • Jakubowski, H. (2000).[8][9] "Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans." Journal of Nutrition, 130(2S Suppl), 377S-381S.[8] Link

  • Billecke, S., et al. (2000). "Human serum paraoxonase (PON1) isozymes Q and R hydrolyze lactones and cyclic carbonate esters." Drug Metabolism and Disposition, 28(11), 1335-1342. Link

  • Perla-Kajan, J., & Jakubowski, H. (2010). "Paraoxonase 1 protects against protein N-homocysteinylation in humans." FASEB Journal, 24(12), 4838-4846. Link

  • Ellman, G. L. (1959).[7] "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics, 82(1), 70-77. Link

  • Glowacki, R., & Jakubowski, H. (2004). "Cross-talk between Cys34 and lysine residues in human serum albumin revealed by N-homocysteinylation."[10] Journal of Biological Chemistry, 279(11), 10864-10871. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing DL-Homocysteine Thiolactone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of DL-Homocysteine Thiolactone (HTL). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize both yield and purity. The information is presented in a practical question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound hydrochloride (HTL-HCl).

Q1: What are the primary synthetic routes to this compound?

The most established and widely used industrial method begins with DL-methionine.[1][2] This process involves two key transformations:

  • Demethylation: The methyl group of methionine is cleaved using a strong reducing agent, typically sodium metal dissolved in liquid ammonia, to form the sodium salt of homocysteine.[3][4]

  • Cyclization: The resulting homocysteine is then cyclized under strongly acidic conditions (e.g., refluxing with concentrated hydrochloric acid) to form the five-membered thiolactone ring, which is isolated as the hydrochloride salt.[1][5][6]

Alternative methods, such as those employing electrochemical reduction of DL-homocystine, have also been developed to improve yield and reduce waste.[2][7]

Q2: What is a realistic target yield and purity for the methionine-based synthesis?

Reported yields for the sodium/ammonia demethylation followed by acid cyclization are typically in the range of 75% to 95%.[1][3] With proper purification, final product purity as determined by HPLC can exceed 99.5%.[1][2]

Q3: How stable is the final this compound product?

HTL is a stable crystalline solid when stored as the hydrochloride salt under dry conditions. However, the thiolactone ring is susceptible to hydrolysis, especially at neutral or alkaline pH, which will reopen the ring to form homocysteine.[8][9] In a physiological pH environment (pH 7.4), a significant portion of HTL can hydrolyze to homocysteine within 24 hours.[9] Therefore, for long-term storage and in experimental use, it is critical to maintain anhydrous and slightly acidic conditions where possible.

Section 2: Troubleshooting Guide: Low Reaction Yield

This section provides solutions to common problems that result in suboptimal yields.

Q1: My reaction yield is consistently low. Analysis of the crude mixture shows significant unreacted methionine. What is the likely cause?

This points to an incomplete demethylation reaction. The cleavage of the C-S bond in methionine by sodium in liquid ammonia is sensitive to several factors:

  • Cause: Insufficient Reducing Agent. The stoichiometry of sodium to methionine is critical. Typically, a molar excess of sodium is required.

  • Solution: Ensure at least 2 molar equivalents of sodium are used. For a robust reaction, a ratio of 1 part methionine to 0.6 parts sodium by weight (approximately 3.6 molar equivalents) has been successfully used.[3] Add the sodium metal in small, freshly cut pieces to the liquid ammonia solution to ensure a controlled and efficient reaction.[3]

  • Cause: Reaction Temperature is Too High. The reaction is typically performed at the boiling point of ammonia (-33 °C) or slightly below. If the temperature rises significantly, the efficiency of the dissolution of sodium and the subsequent reduction can decrease.

  • Solution: Maintain the reaction temperature between -35°C and -40°C using a dry ice/solvent bath (e.g., acetonitrile or acetone).[3][4] This ensures the ammonia remains liquid and the reaction proceeds optimally.

  • Cause: Presence of Moisture. Water will rapidly quench the sodium metal, rendering it ineffective for demethylation.

  • Solution: Use dry glassware and anhydrous liquid ammonia. Ensure the DL-methionine starting material is thoroughly dried before addition to the reaction vessel.

Q2: The demethylation appears complete, but the yield of the final thiolactone is still poor. What could be happening during the cyclization step?

Inefficient cyclization of homocysteine into the thiolactone is the next most common reason for low yield.

  • Cause: Incorrect pH. The intramolecular esterification to form the thiolactone is an acid-catalyzed equilibrium reaction.[5][6] If the medium is not sufficiently acidic, the reaction will not proceed to completion.

  • Solution: After the demethylation and quench, the homocysteine intermediate must be treated with a strong acid to a pH of approximately 1.[3] This is typically achieved by adding concentrated hydrochloric acid and heating the mixture to reflux.[1]

  • Cause: Hydrolysis of the Product. If the reflux time is excessively long or if the workup procedure exposes the product to neutral or basic conditions, the newly formed thiolactone can hydrolyze back to homocysteine.[8][9]

  • Solution: Monitor the reaction by TLC or HPLC to determine the optimal reflux time. Once the reaction is complete, proceed with isolation promptly. Avoid exposing the product to basic solutions during workup.

Section 3: Troubleshooting Guide: Purity Issues

This section addresses the identification and removal of common impurities.

Q1: My final product is contaminated with a significant amount of sodium chloride. How can I remove it effectively?

This is the most common purity challenge in the classic synthesis route. Both HTL-HCl and NaCl are crystalline white solids with high water solubility, making simple aqueous recrystallization ineffective.[1]

  • Solution 1: Alcoholic Recrystallization. Exploit the differential solubility in alcohols. While HTL-HCl is soluble in hot alcohols like isopropanol (IPA) or ethanol, NaCl is much less soluble. Dissolve the crude product in a minimal amount of hot 80-95% aqueous IPA, filter the hot solution to remove the insoluble NaCl, and then cool the filtrate slowly to crystallize the pure HTL-HCl.[1]

  • Solution 2: Phase Transfer Catalysis. A patented method describes the use of a catalytic amount of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), in an aqueous IPA solution. Heating this mixture causes the sodium chloride to precipitate with the catalyst, allowing it to be filtered off at high temperatures. The pure product then crystallizes upon cooling.[1] This method has been reported to reduce NaCl content to less than 0.1% and achieve HPLC purity of 99.7%.[1]

Q2: My NMR/HPLC analysis shows an impurity that I suspect is the disulfide-linked dimer (homocystine). How can I prevent its formation?

The free thiol group of homocysteine is highly susceptible to oxidation, especially in the presence of air (oxygen), leading to the formation of a disulfide bond between two molecules to create homocystine.[8][10]

  • Cause: Exposure to Oxygen. This oxidation can occur after the demethylation step when the free thiol is exposed, particularly during workup and cyclization.

  • Solution: Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the process, especially after the liquid ammonia has been evaporated and before the cyclization is complete.[1] Degassing solvents prior to use can also help minimize dissolved oxygen.

Q3: My product seems to degrade over time, showing the presence of free homocysteine. How do I prevent this?

This is due to the hydrolysis of the thiolactone ring.

  • Cause: Exposure to moisture and/or non-acidic conditions.[9][11]

  • Solution: Ensure the final product is thoroughly dried under vacuum. Store the HTL-HCl salt in a desiccator in a tightly sealed container. The hydrochloride salt provides an acidic environment that stabilizes the product. Avoid dissolving the product in neutral or basic buffer systems until immediately before use.

Summary of Purification Strategies
ImpurityIdentification MethodPrevention StrategyRemoval Technique
Sodium Chloride Elemental Analysis, ConductivityN/A (inherent byproduct)Recrystallization from aqueous alcohol (e.g., IPA/water); Use of a phase transfer catalyst.[1]
Homocystine (Disulfide) HPLC, Mass SpecMaintain inert (N₂) atmosphere during workup and cyclization.[1]Careful recrystallization (solubility differs from HTL-HCl).
Unreacted Methionine HPLC, NMREnsure complete demethylation (sufficient Na, low temp).[3]Chromatographic separation or optimized recrystallization.
Homocysteine (Hydrolysis) HPLC, NMRAvoid prolonged exposure to neutral/alkaline pH; Store final product under dry, acidic conditions.[8][9]Re-acidification and solvent precipitation may isolate the desired thiolactone.

Section 4: Validated Synthetic Protocol

Synthesis of this compound Hydrochloride from DL-Methionine

This protocol is synthesized from established literature procedures.[1][3][4]

Step 1: Demethylation of DL-Methionine

  • Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a dry-ice condenser, and a gas inlet. Ensure all glassware is oven-dried.

  • Cool the flask to -40°C using a dry ice/acetonitrile bath.

  • Condense anhydrous ammonia gas into the flask.

  • Add 100 g of dry DL-methionine to the liquid ammonia with stirring until it is fully dissolved.

  • Add 60 g of freshly cut sodium metal in small portions over 30-60 minutes, maintaining the temperature between -35°C and -40°C. The solution should maintain a persistent deep blue color, indicating a slight excess of sodium.

  • Allow the reaction to stir for 2-3 hours, monitoring completion by a suitable method (e.g., TLC or LC analysis of quenched aliquots).

  • Once the reaction is complete, stop stirring and carefully transfer the upper clear blue layer to another flask, leaving any solids behind.[3]

  • Quench the excess sodium by slowly adding solid ammonium chloride until the blue color disappears.[3]

  • Remove the cooling bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.

Step 2: Cyclization and Isolation

  • To the solid residue from Step 1, add concentrated hydrochloric acid until the pH is ~1.

  • Heat the mixture to reflux for 2-3 hours.

  • Concentrate the reaction mixture under reduced pressure to remove most of the water and excess HCl. Azeotropic distillation with an aromatic hydrocarbon like toluene can be used to remove the final traces of water.[1]

  • The resulting crude solid is a mixture of this compound hydrochloride and sodium chloride.

Step 3: Purification

  • To the crude solid, add 3-5 volumes of 90% aqueous isopropanol.

  • Heat the mixture to 60-70°C to dissolve the product.

  • Filter the hot solution to remove the insoluble sodium chloride.

  • Allow the filtrate to cool slowly to room temperature, then cool further to 5-10°C for 3-5 hours to induce crystallization.[1]

  • Collect the white crystalline product by filtration, wash with a small amount of chilled isopropanol, and dry under vacuum.

  • Expected Result: A white crystalline solid with a purity of >99% by HPLC and a yield of 75-85%.

Section 5: Key Process Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway Methionine DL-Methionine Homocysteinate Disodium Homocysteinate Methionine->Homocysteinate 1. Na / liq. NH₃, -40°C 2. NH₄Cl Quench Homocysteine DL-Homocysteine (in situ) Homocysteinate->Homocysteine Evaporate NH₃ Acidify Product DL-Homocysteine Thiolactone HCl Homocysteine->Product Conc. HCl Reflux Side_Oxidation Homocystine (Disulfide Impurity) Homocysteine->Side_Oxidation O₂ (Air) Side_Hydrolysis Homocysteine (Hydrolysis) Product->Side_Hydrolysis H₂O (pH ≥ 7)

Caption: Reaction scheme for HTL synthesis from methionine, highlighting key side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Purity Issue CheckCrude Analyze Crude Reaction: Incomplete Reaction? Start->CheckCrude CheckFinal Analyze Final Product: Impurity Detected? CheckCrude->CheckFinal No Cause_Incomplete Cause: Incomplete Demethylation or Cyclization CheckCrude->Cause_Incomplete Yes Cause_Oxidation Cause: Oxidation to Disulfide CheckFinal->Cause_Oxidation Disulfide Present Cause_Salt Cause: Inorganic Salt Contamination CheckFinal->Cause_Salt Inorganic Salt Present Cause_Hydrolysis Cause: Product Hydrolysis CheckFinal->Cause_Hydrolysis Homocysteine Present Sol_React Action: Increase Reagent Stoichiometry, Verify Temp/pH, Extend Reaction Time Cause_Incomplete->Sol_React Sol_Inert Action: Use Inert Atmosphere (N₂) Cause_Oxidation->Sol_Inert Sol_Purify Action: Optimize Recrystallization (e.g., aq. IPA, Phase Transfer Catalyst) Cause_Salt->Sol_Purify Sol_Store Action: Ensure Dry Product, Store under Anhydrous/Acidic Conditions Cause_Hydrolysis->Sol_Store

Caption: Decision tree for troubleshooting common issues in HTL synthesis.

Section 6: References

  • McCully, K. S. (2015). Biochemical pathways of synthesis of homocysteine thiolactone, adenosyl... [Image]. ResearchGate. Retrieved from [Link]

  • Perła-Kaján, J., & Jakubowski, H. (2012). Homocysteine Thiolactone: Biology and Chemistry. MDPI. Retrieved from [Link]

  • QuickCompany. (n.d.). Process For Preparation Of Dl Homocysteine Thiolactone Hydrochloride. Retrieved from [Link]

  • Google Patents. (2020). CN111004209A - A kind of continuous production method of this compound hydrochloride. Retrieved from

  • Barge, A., et al. (2019). Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. Life, 9(2), 43. Retrieved from [Link]

  • Jakubowski, H., & Goldman, E. (1993). Synthesis of homocysteine thiolactone by methionyl-tRNA synthetase in cultured mammalian cells. FEBS Letters, 317(3), 237-240. Retrieved from [Link]

  • Pascal, R. (2018). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth? Life, 8(3), 35. Retrieved from [Link]

  • Perła-Kaján, J. (2021). Homocysteine Thiolactone: Biology and Сhemistry. Encyclopedia MDPI. Retrieved from [Link]

  • Google Patents. (2017). CN107325073A - A kind of new synthetic method of DL homocysteine thiolactones hydrochloride. Retrieved from

  • Sharma, G. S., et al. (2019). Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation. Proteins: Structure, Function, and Bioinformatics, 87(8), 625-634. Retrieved from [Link]

  • Tawfik, D. S., & Green, B. S. (2001). Mechanism of hydrolysis and aminolysis of homocysteine thiolactone. Biochemistry, 40(24), 7203-7210. Retrieved from [Link]

  • Google Patents. (2008). CN101144169A - Method for producing DL-homocysteine lactone hydrochlorate. Retrieved from

  • ResearchGate. (n.d.). Model for the formation of homocystine, homocysteine-cysteine mixed... [Image]. Retrieved from [Link]

Sources

troubleshooting low efficiency of protein N-homocysteinylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Efficiency of Protein N-Homocysteinylation Role: Senior Application Scientist (Technical Support) Audience: Drug Development & Proteomics Researchers

Technical Support Center: Protein N-Homocysteinylation

Status: Active Ticket ID: #NHCY-OPT-001 Subject: "My N-homocysteinylation yield is <5%, and I see massive precipitation. Help."

Executive Summary: The Mechanism & The Problem

Welcome to the technical support center. I’m Dr. Aris, Senior Application Scientist.

You are likely attempting to model hyperhomocysteinemia-induced protein damage in vitro using Homocysteine Thiolactone (HTL) . The core issue with N-homocysteinylation is that it is a "race" between three competing chemical pathways.

  • The Goal: Nucleophilic attack by the protein Lysine

    
    -amino group on the HTL carbonyl (N-homocysteinylation).
    
  • The Thief: Hydrolysis of HTL into free Homocysteine (Hcy) by water/hydroxide.

  • The Distraction: Free Hcy (generated by the Thief) attacking protein Disulfides/Cysteines (S-homocysteinylation).

If your efficiency is low, you are losing the race to #2 and #3. Below is the master guide to fixing this.

Module 1: The "Silent Killer" – Buffer Chemistry

Q: I am using a standard Tris-HCl buffer at pH 7.4. Why is my reaction dead?

A: You are poisoning the reaction with a competing nucleophile.

This is the most common error. Tris (Tris(hydroxymethyl)aminomethane) contains a primary amine. HTL is an acylating agent that reacts with any accessible primary amine.

  • The Chemistry: In Tris buffer, the HTL molecules are acylating the Tris molecules, not your protein lysines. You are effectively creating N-homocysteinyl-Tris.

  • The Fix: Switch immediately to a non-amine buffer.

Buffer SystemSuitabilityReason
Tris / Glycine 🔴 CRITICAL FAIL Primary amines compete with Protein-Lys for HTL.
PBS (Phosphate) 🟢 EXCELLENT Non-nucleophilic. Mimics physiological conditions.
HEPES 🟡 CAUTION Contains secondary/tertiary amines; generally safe but bulky.
Bicarbonate 🟢 GOOD Good for pH control, but volatile over long incubations.

Module 2: The pH Paradox

Q: Lysine pKa is ~10.5. Shouldn't I raise the pH to 9.0 to deprotonate the lysines and drive the reaction?

A: No. High pH accelerates the destruction of your reagent (HTL) faster than it accelerates the labeling.

This is the "pH Paradox" of HTL chemistry.

  • Factor A (Reactivity): Only the unprotonated form of Lysine (

    
    ) is nucleophilic. At pH 7.4, <1% of Lysines are deprotonated. Increasing pH does increase nucleophilicity.
    
  • Factor B (Hydrolysis): HTL is a cyclic thioester.[1][2] It is thermodynamically unstable at alkaline pH. At pH > 8.0, the half-life of HTL drops precipitously as hydroxide ions (

    
    ) hydrolyze the ring to open-chain Homocysteine (Hcy).
    

The Consequence: If you run at pH 9.0, your HTL hydrolyzes to Hcy within minutes. The resulting Hcy then performs S-homocysteinylation (disulfide exchange) on your protein's cysteines, leading to the wrong modification.

The Protocol Fix:

  • Maintain pH 7.4 - 7.8. This is the "Goldilocks" zone.

  • Compensation: Because only a fraction of Lysines are reactive at this pH, you must drive the reaction via Mass Action (excess HTL) and Time .

  • Stoichiometry: Use at least a 50-100x molar excess of HTL over the target protein.

Module 3: Aggregation & Solubility

Q: My protein precipitates after 4 hours. Is the protein denaturing?

A: No, it is cross-linking. You are creating a "sticky" polymer.

When a Lysine is N-homocysteinylated, two things happen:

  • Charge Loss: You convert a positively charged Lysine (

    
    ) into a neutral amide. This reduces the protein's solubility (isoelectric precipitation).
    
  • Thiol Introduction: The N-Hcy group contains a free thiol (-SH).

    • Mechanism:[2][3][4][5][6][7] These new surface thiols oxidize with each other (inter-molecular disulfide bonding) or with native cysteines.

    • Result: Formation of insoluble high-molecular-weight aggregates.

The Fix:

  • Add EDTA (1 mM): Prevents metal-catalyzed oxidation of the new thiols.

  • Anaerobic Conditions: Flush buffers with

    
     if possible.
    
  • Post-Reaction Handling: If you need to analyze the protein monomer, you must reduce the sample (DTT or TCEP) before running SDS-PAGE or Mass Spec.

Module 4: Visualizing the Competing Pathways

To understand where your yield is going, visualize the reaction kinetics below.

NHomocysteinylation HTL HTL (Homocysteine Thiolactone) ProteinLys Protein-Lysine (NH2) NHcy N-Hcy-Protein (DESIRED PRODUCT) HTL->NHcy Nucleophilic Attack (pH 7.4-8.0) HcyFree Free Homocysteine (Hydrolyzed) HTL->HcyFree Hydrolysis (pH > 8.0 or old reagent) ProteinCys Protein-Cysteine (S-S / SH) SHcy S-Hcy-Protein (Disulfide Artifact) ProteinCys->SHcy Aggregates Insoluble Aggregates (Precipitation) NHcy->Aggregates Oxidation of new -SH groups HcyFree->SHcy Disulfide Exchange (Targets Cys)

Figure 1: The Kinetic Landscape. Green path represents the desired N-homocysteinylation. Red paths represent the competing hydrolysis and S-homocysteinylation artifacts.

Module 5: Validation & Detection

Q: I think it worked, but I can't prove it. How do I validate?

A: Do not rely on simple Coomassie shifts. Use these definitive methods.

The Ellman's Test (Quantitative)

Since N-homocysteinylation introduces a new free thiol for every modified Lysine, the free thiol content of your protein should increase linearly.

  • Protocol: Measure -SH content (DTNB assay) of the modified protein vs. control.

  • Success Criteria: If your protein has 0 native cysteines but shows positive DTNB signal after reaction (and dialysis), the reaction worked.

Mass Spectrometry (Definitive)

You must look for the specific mass shift of the Lysine residue.

  • Modification: Addition of Homocysteine (

    
    ).
    
  • Mass Shift: +117.02 Da (monoisotopic).

  • Note: If you alkylate your sample (e.g., Iodoacetamide) for proteomics, the new thiol on the Hcy group will be alkylated.

    • Shift with Carbamidomethylation: 117.02 + 57.02 = +174.04 Da .

Western Blotting (Specific)

Use the Biotin-Aldehyde Tagging method (Jakubowski Method).

  • Principle: The N-Hcy group contains a 1,2-aminothiol-like structure (specifically, the

    
    -amine and 
    
    
    
    -thiol of the attached Hcy). This reacts specifically with aldehydes to form a cyclic thiazine derivative.
  • Reagent: Biotin-benzaldehyde.

  • Workflow: React protein with HTL

    
     Wash 
    
    
    
    React with Biotin-aldehyde
    
    
    Western Blot with Streptavidin-HRP.

Standard Operating Procedure (SOP): Optimized N-Homocysteinylation

Reagents:

  • Target Protein (1-5 mg/mL)

  • L-Homocysteine Thiolactone HCl (HTL)

  • Buffer: 0.1 M Potassium Phosphate, 0.2 mM EDTA, pH 7.4.

  • Stop Solution: 10% TCA or dialysis tubing.

Protocol:

  • Preparation: Dissolve HTL immediately before use. Do not store HTL in solution; it hydrolyzes.

  • Incubation:

    • Add HTL to protein solution to a final concentration of 1 mM (for physiological simulation) or 50-100 mM (for accelerated structural studies).

    • Incubate at 37°C for 16–24 hours .

  • Stabilization:

    • If precipitation is visible, centrifuge. The pellet is likely your N-Hcy protein (aggregated).

    • To solubilize, add 8M Urea or 1% SDS + 10 mM DTT .

  • Cleanup:

    • You must remove unreacted HTL and hydrolyzed Hcy. Dialyze extensively against PBS + 1 mM EDTA.

  • QC:

    • Run SDS-PAGE.[2] Look for multimers (smearing) under non-reducing conditions.

    • Look for monomer band sharpening under reducing conditions (DTT).

References & Further Reading

  • Jakubowski, H. (1999). Protein N-homocysteinylation: implications for atherosclerosis.[4][8]Biomedicine & Pharmacotherapy . Link

    • Foundational paper establishing the mechanism of HTL reaction with Lysine.

  • Glowacki, R., & Jakubowski, H. (2004).[9] Cross-talk between Cys34 and lysine residues in human serum albumin revealed by N-homocysteinylation.[9][10]Journal of Biological Chemistry . Link

    • Critical for understanding the competition between N- and S-homocysteinylation.

  • Wang, C., et al. (2018). Chemical proteomic profiling of protein N-homocysteinylation with a thioester probe.[11]Chemical Science .[11] Link

    • Modern methods for Mass Spec detection and enrichment of N-Hcy proteins.

  • Sikora, M., et al. (2014).[1] Identification of N-homocysteinylation sites in plasma proteins.[3][10][11][12][13][14]Amino Acids .[2][3][4][6][9][12][13][15] Link

    • Provides the specific mass shifts and tryptic peptide analysis protocols.

Sources

challenges in detecting low levels of DL-Homocysteine thiolactone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Low-Level DL-Homocysteine Thiolactone (HTL) Detection

Welcome to the Advanced Applications Support Desk

Subject: Troubleshooting Sensitivity & Stability in this compound Analysis Ticket ID: HTL-LOD-001 Assigned Specialist: Senior Application Scientist, Metabolic Profiling Unit

Executive Summary: Detecting this compound (HTL) at physiological (nanomolar) levels is notoriously difficult not just because of abundance, but because of its metastable nature . Unlike stable amino acids, HTL is a cyclic thioester that exists in a precarious equilibrium.

If your peaks are disappearing, it is likely due to hydrolysis (ring-opening). If you are seeing HTL where none should exist, it is likely due to artifactual cyclization during acidic deproteinization. This guide addresses these "Ghost" and "Phantom" peak phenomena with field-proven protocols.

Module 1: Sample Stability & Preparation (The "Ghost Peak" Phenomenon)

User Issue: "I spiked HTL into plasma, but by the time I ran the HPLC, 50% of the signal was gone."

Root Cause Analysis: HTL contains a reactive thioester bond.[1][2][3][4] At physiological pH (7.4), it undergoes spontaneous hydrolysis to open-chain Homocysteine (Hcy). In plasma, this is accelerated by enzymes like paraoxonase 1 (PON1).[4] Conversely, if you use strong acids to precipitate proteins (a common Hcy protocol), you force Hcy to cyclize into HTL, creating false positives.

The "Goldilocks" Protocol: You must stop enzymatic activity immediately without using strong acids that induce cyclization.

Troubleshooting Q&A

Q: Can I use standard EDTA tubes? A: No. EDTA prevents coagulation but does not stop chemical hydrolysis. You must acidify immediately, but gently.

  • Recommendation: Collect blood into pre-chilled tubes containing EDTA and immediately mix with a preservation solution (e.g., 0.5 M perchloric acid is too strong; use citrate or mild acidification to pH ~4-5 if analyzing free HTL, or immediate organic extraction).

  • Best Practice: For LC-MS/MS, immediate protein precipitation with ice-cold acetonitrile (containing 0.1% formic acid) is superior to acid precipitation because it halts enzymatic activity and keeps pH low enough to stabilize the ring but not low enough to force cyclization of endogenous Hcy.

Q: How do I store samples? A: HTL is unstable at -20°C.

  • Requirement: Store at -80°C. Stability data suggests degradation occurs within weeks even at -20°C.

Visualization: The Stability Decision Tree

SamplePrep Start Biological Sample Collection Decision Method of Deproteinization? Start->Decision Acid Strong Acid (e.g., PCA/TCA) Decision->Acid Standard Hcy Protocol Organic Organic Solvent (AcN/MeOH) + 0.1% FA Decision->Organic HTL Specific Protocol ResultBad Artifactual Formation: Hcy cyclizes to HTL (False Positive) Acid->ResultBad ResultGood Enzymes Inactivated Ring Stabilized (Accurate Quantitation) Organic->ResultGood

Figure 1: Critical decision pathway for preventing artifactual HTL formation during sample preparation.

Module 2: Chromatographic Separation & Detection Limits

User Issue: "My baseline noise is too high to see <10 nM levels. Should I use Fluorescence or MS?"

Technical Insight: While LC-MS/MS is the modern standard for specificity, HPLC-Fluorescence (HPLC-FLD) with post-column derivatization remains the gold standard for sensitivity in many labs due to the unique chemistry of the thiolactone ring.

Comparison of Detection Platforms
FeatureHPLC-UV (240 nm)HPLC-FLD (Post-Column OPA)LC-MS/MS (HILIC)
LOD (Limit of Detection) ~5–10 pmol (Poor)~0.36 nM (Excellent) ~1–5 nM (Good)
Specificity Low (Interference prone)High (Specific ring opening)Very High (Mass transition)
Sample Prep SimpleComplex (Requires pumps)Moderate (SPE or PPT)
Primary Challenge SensitivityHardware SetupMatrix Effects
Protocol A: HPLC-FLD (The Sensitivity King)

Based on Chwatko & Jakubowski (2005)

This method relies on a chemical trick: The column separates HTL from Hcy. After the column, we add base to open the HTL ring, then add OPA to fluoresce.

  • Column: Cation exchange microbore (e.g., Polysulfoethyl A) or C18 with ion-pairing.

  • Mobile Phase: Phosphate buffer pH 3.0 (keeps HTL stable/cyclic during run).

  • Post-Column Reagent 1: NaOH (Hydrolyzes HTL

    
     Hcy).
    
  • Post-Column Reagent 2: OPA (o-phthaldialdehyde) reacts with the newly formed Hcy.[5]

  • Detection: Excitation 340 nm, Emission 455 nm.

Protocol B: LC-MS/MS (The Specificity King)

Best for high-throughput and distinguishing isotopes.

  • Column: ZIC-HILIC (Merck) or Amide column. Note: C18 often fails to retain polar HTL.

  • Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid.[6]

  • Transitions (MRM):

    • Precursor: 118.0 m/z (M+H)+

    • Quantifier: 56.0 m/z (Loss of CO + H2S)

    • Qualifier: 72.0 m/z

  • Internal Standard: Use Homocysteine Thiolactone-d4 . Do not use Hcy-d4, as it behaves differently.

Visualization: The Chemical Detection Logic

DetectionLogic HTL HTL (Cyclic) Non-Fluorescent Column HPLC Column (Acidic pH) HTL->Column Base Add NaOH (Post-Column) Column->Base Hcy Hcy (Open Chain) Free Thiol Exposed Base->Hcy Ring Opening OPA Add OPA Reagent Hcy->OPA Signal Fluorescent Isoindole (Detected) OPA->Signal

Figure 2: The post-column derivatization logic used to achieve sub-nanomolar sensitivity in HPLC-FLD.

Module 3: The "Hidden" Pool (N-Homocysteinylation)

User Issue: "My free HTL levels are low, but the phenotype suggests high exposure."

Scientific Context: Free HTL is transient. It is rapidly cleared by the kidney or reacts with protein lysine residues to form N-Hcy-protein . Measuring free HTL is a snapshot; measuring N-Hcy-protein is the "video" of exposure (similar to HbA1c for glucose).

Protocol for Total N-Hcy-Protein:

  • Reduction: Treat plasma with DTT to reduce disulfide bonds (removes S-linked Hcy).

  • Wash: Precipitate proteins (TCA) and wash extensively to remove the now-free S-Hcy.

  • Hydrolysis: Hydrolyze the protein pellet (6N HCl, 110°C) to release Hcy from the lysine residues.

  • Quantification: Measure the released Hcy (which represents the original N-linked HTL burden) using standard Hcy methods.

References & Authoritative Sources

  • Jakubowski, H. (2002).[7] "The determination of homocysteine-thiolactone in biological samples." Analytical Biochemistry, 308(1), 112-119.[7]

    • Core reference for the fundamental HPLC-UV method and stability kinetics.

  • Chwatko, G., & Jakubowski, H. (2005).[1] "The determination of homocysteine-thiolactone in human plasma." Analytical Biochemistry, 337(2), 271-277.[1]

    • The definitive source for the high-sensitivity HPLC-FLD (post-column) method.

  • Borowczyk, K., et al. (2014). "Development and validation of a LC-MS/MS method for homocysteine thiolactone in plasma and evaluation of its stability." Journal of Chromatography B, 965, 1-7.

    • Modern LC-MS/MS protocols using HILIC columns.

  • Perła-Kaján, J., & Jakubowski, H. (2010). "Paraoxonase 1 protects against protein N-homocysteinylation in humans."[4] FASEB Journal, 24(10), 3938-3944.

    • Provides the biological context for HTL hydrolysis rates in plasma.

Disclaimer: This guide is for research use only. Protocols involving human samples should be approved by relevant institutional review boards (IRB).

Sources

overcoming solubility issues of DL-Homocysteine thiolactone in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Overcoming Solubility and Stability Challenges in Cell Culture Applications

Welcome to the technical support center for DL-Homocysteine thiolactone. This guide, developed by our team of application scientists, provides in-depth troubleshooting advice and practical protocols to help you successfully work with this compound in your cell culture experiments. We understand the unique challenges this molecule presents and have structured this resource to provide clear, scientifically-grounded solutions.

Troubleshooting Guide: In-Depth Solutions

This section addresses complex issues with detailed explanations, helping you understand the "why" behind each experimental step.

Q1: I'm struggling to dissolve this compound hydrochloride powder directly into my cell culture medium. It either doesn't dissolve or forms a precipitate. What is happening?

A1: Direct dissolution of this compound hydrochloride (Hcy-thiolactone) into complex aqueous solutions like cell culture media is not a recommended procedure and often fails due to issues of localized concentration, pH, and interactions with media components.

The hydrochloride salt form is generally water-soluble; however, cell culture media is a buffered, protein-rich, and salt-rich solution. When you add the powder directly, the dissolution rate can be slow. This creates micro-environments of very high concentration around the dissolving particles, which can exceed the local solubility limit, leading to the formation of insoluble aggregates or precipitates before the compound has a chance to disperse evenly.

The Causality Behind the Issue:

  • Kinetic vs. Thermodynamic Solubility: While the compound has good theoretical solubility in water (approximately 740 g/L), the rate of dissolution in a complex matrix like media is much slower.[1] This kinetic barrier is the primary reason for the observed precipitation.

  • Interaction with Media Components: Bicarbonate buffers, proteins (like those in Fetal Bovine Serum), and various salts can interact with the compound, reducing its effective solubility compared to pure water.

The Correct Approach: The industry-standard and scientifically validated method is to first prepare a highly concentrated stock solution in a suitable solvent and then dilute this stock into your final culture medium. This ensures rapid and uniform dispersion, avoiding precipitation.

Q2: What is the best solvent for preparing a stock solution of this compound, and how can I ensure its stability?

A2: The choice of solvent depends on your desired storage time and experimental requirements. The two most common and effective solvents are Dimethyl Sulfoxide (DMSO) and sterile, purified water.

Expertise-Driven Solvent Comparison:

SolventRecommended Max ConcentrationAdvantagesDisadvantages & Expert Insights
DMSO ≥ 100 mMHigh Solubility: Easily dissolves the compound.[1][2] Long-Term Stability: Excellent for long-term storage of the stock solution at -20°C or -80°C as it prevents hydrolysis.Cell Toxicity: DMSO can be toxic to cells. The final concentration in the culture medium must be kept low, typically below 0.5%, and ideally below 0.1%. A vehicle control (media + same amount of DMSO) is mandatory for your experiments.
Sterile Water ≥ 100 mM (740 g/L)[1]Biocompatible: No solvent-induced cytotoxicity concerns.[1]Poor Stability: The primary drawback is the hydrolysis of the thiolactone ring in aqueous solution. At a physiological pH of 7.4, Hcy-thiolactone has a half-life of approximately 24-30 hours.[3][4] Therefore, aqueous stocks should be prepared fresh for each experiment and should not be stored.
Sterile 50 mM HCl HighEnhanced Stability: The acidic pH significantly slows the rate of hydrolysis of the thiolactone ring.pH Shift: Adding an acidic stock to your buffered cell culture media can lower the pH, potentially stressing the cells. The volume added must be minimal, and you may need to re-check the final pH of your media. Stock solutions in HCl should be stored at 4°C for short-term use.[5]

Senior Application Scientist Recommendation: For most applications, preparing a concentrated stock in DMSO is the most reliable method. It offers the best balance of high concentration and long-term stability. Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: I successfully made a stock solution in DMSO, but now I see a cloudy precipitate when I add it to my cell culture medium. How do I fix this?

A3: This is a classic issue of compound precipitation upon "solvent-shifting" from a high-solubility organic solvent to a low-solubility aqueous environment. It occurs when the final concentration of the compound in the media exceeds its aqueous solubility limit.

The Mechanism of Precipitation: Your DMSO stock holds the compound at a supersaturated level relative to the aqueous media. When you add the stock to the media, the DMSO disperses, and the Hcy-thiolactone is suddenly exposed to an environment where it is much less soluble, causing it to crash out of solution.

Self-Validating Protocol to Prevent Precipitation:

  • Vortex During Addition: When adding the stock solution to your media, vortex or pipette-mix the media vigorously. This promotes rapid dispersal and prevents the formation of localized high concentrations that trigger precipitation.

  • Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C. Solubility is generally higher at warmer temperatures.

  • Check Your Final Concentration: The most common error is attempting to achieve too high a final concentration. While you may have a 100 mM stock, the practical upper limit for the final concentration in media might be in the micromolar (µM) to low millimolar (mM) range. If you see precipitation, reduce your target final concentration.

  • Limit DMSO Volume: Ensure the final volume of DMSO in your culture does not exceed 0.5%. High DMSO concentrations can also alter the polarity of the medium, contributing to precipitation.

Below is a workflow diagram to guide your dissolution and dilution process.

cluster_0 Preparation Workflow cluster_1 Key Checkpoints solid This compound HCl (Solid Powder) stock High Concentration Stock Solution solid->stock Dissolve in appropriate solvent (e.g., 100 mM in DMSO) working Working Solution (Final Dilution) stock->working Dilute into pre-warmed cell culture medium (e.g., 1:1000 dilution) check1 Ensure complete dissolution in stock solvent. culture Final Cell Culture (Treated Cells) working->culture Add to cells check2 Vortex media during dilution. Check for precipitation. check3 Verify final DMSO concentration is non-toxic (<0.5%).

Caption: A validated workflow for preparing this compound for cell culture.

Q4: What is the active form of the molecule in the cell culture medium, and how does its stability affect my experiment?

A4: The molecule you add is this compound. However, once in the aqueous, neutral pH environment of your cell culture medium, it undergoes hydrolysis to open the thiolactone ring, converting it into DL-Homocysteine.[3][4][6] This is a critical consideration for experimental design.

The Chemical Transformation: Hcy-thiolactone is a cyclic thioester. In the presence of water (hydrolysis), especially at physiological pH (7.4), the ring opens to yield homocysteine, the free thiol-containing amino acid. This process has a half-life of about 24-30 hours.[3][4]

Thiolactone This compound (Added Compound) Homocysteine DL-Homocysteine (Active/Hydrolyzed Form) Thiolactone->Homocysteine Hydrolysis in Media (t½ ≈ 24-30h at pH 7.4) ModifiedProteins N-Homocysteinylated Proteins (Causes cellular stress) Thiolactone->ModifiedProteins N-Homocysteinylation (Direct reaction) Proteins Cellular Proteins (e.g., Lysine residues)

Caption: Chemical fate of Hcy-thiolactone in cell culture media.

Experimental Implications:

  • Short-Term Experiments (< 24 hours): In short-term assays, you will have a mixture of both the thiolactone and its hydrolyzed homocysteine form. The thiolactone itself is highly reactive and can directly modify proteins through a process called N-homocysteinylation, which is a key mechanism of its toxicity.[3][4][7]

  • Long-Term Experiments (> 24 hours): For experiments lasting several days, the majority of the initial compound will have converted to homocysteine. To maintain a consistent concentration of the more reactive thiolactone form, you must perform media changes and re-dose the cells with freshly diluted compound every 24 hours. Failure to do so means your experiment is effectively a study on homocysteine, not homocysteine thiolactone, after the first day.

Frequently Asked Questions (FAQs)
QuestionAnswer
What is the CAS Number for the commonly used this compound hydrochloride? The CAS Number is 6038-19-3 .[8]
How should I store the solid powder and my DMSO stock solutions? Store the solid powder desiccated at 4°C or cooler.[1] Store DMSO stock solutions in single-use aliquots at -20°C or -80°C to prevent degradation from moisture and freeze-thaw cycles.
After adding my stock solution, do I need to re-adjust the pH of my cell culture medium? If you follow the protocol of keeping the stock solution volume to less than 0.5% (e.g., 5 µL in 1 mL of media), the powerful buffering capacity of the media (usually bicarbonate-based) will prevent any significant pH shift. Therefore, pH adjustment is typically not necessary.
The data sheet mentions solubility in methanol. Can I use that for a stock? Yes, this compound is soluble in methanol.[1][9] However, methanol is generally more cytotoxic to cells than DMSO. If you must use methanol, the final concentration in your culture should be kept even lower than DMSO, typically <0.1%. DMSO remains the preferred organic solvent for cell culture applications.
Protocols
Protocol 1: Preparation of a 100 mM Concentrated Stock Solution in DMSO
  • Preparation: Work in a sterile biosafety cabinet. Use sterile, nuclease-free microcentrifuge tubes.

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 15.36 mg of this compound hydrochloride (MW: 153.63 g/mol ).

  • Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO to the tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquoting & Storage: Dispense the stock solution into single-use, sterile aliquots (e.g., 10 µL or 20 µL). Store these aliquots at -20°C or -80°C for long-term use.

Protocol 2: Preparation of a 100 µM Working Solution for Cell Treatment
  • Preparation: Pre-warm the required volume of your complete cell culture medium (containing serum, if used) to 37°C in a water bath.

  • Dilution Calculation: To prepare a 100 µM working solution from a 100 mM stock, you need to perform a 1:1000 dilution. For example, to make 10 mL of working solution, you will need 10 µL of your 100 mM stock.

  • Dilution Step: Place the 10 mL of pre-warmed media into a sterile 15 mL conical tube. While vortexing the media at a medium speed, add the 10 µL of the 100 mM DMSO stock solution directly into the liquid.

  • Final Mix: Continue vortexing for another 5-10 seconds to ensure homogeneity.

  • Application: Use this freshly prepared 100 µM working solution to treat your cells immediately. Do not store the diluted working solution.

References
  • Fisher Scientific. This compound hydrochloride, 99%.

  • Journal of Chemical & Engineering Data. Solubility Behavior of this compound Hydrochloride in Nine Pure and A Binary Methanol + Acetonitrile Solvent Systems.

  • MedChemExpress. This compound hydrochloride | Endogenous Metabolite.

  • LKT Labs. D,L-Homocysteine Thiolactone Hydrochloride.

  • MDPI. Homocysteine Thiolactone: Biology and Chemistry.

  • ACS Publications. Supporting Information: Solubility Behavior of this compound Hydrochloride.

  • Cayman Chemical. L-Homocysteine - Product Information.

  • Cayman Chemical. DL-Homocystine - Product Information.

  • MDPI. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective.

  • Wikipedia. Homocysteine.

  • Google Patents. A kind of continuous production method of this compound hydrochloride.

  • MDPI. Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics.

  • National Institutes of Health (NIH). Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants.

  • Sigma-Aldrich. This compound hydrochloride.

  • Encyclopedia MDPI. Homocysteine Thiolactone: Biology and Сhemistry.

  • Tokyo Chemical Industry (TCI). DL-Homocysteinethiolactone Hydrochloride.

  • Google Patents. Preparation Method for Homocysteine Thiolactone or Selenolactone.

  • Santa Cruz Biotechnology. This compound hydrochloride | CAS 6038-19-3.

Sources

Technical Support Center: Minimizing Cytotoxicity of DL-Homocysteine Thiolactone in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DL-Homocysteine thiolactone (HCTL). This guide is designed to provide in-depth, field-proven insights into the challenges of HCTL-induced cytotoxicity in cell-based assays. Here, we move beyond simple protocols to explain the underlying mechanisms and provide robust troubleshooting strategies to ensure the integrity and reproducibility of your experimental data.

Foundational Knowledge: Understanding HCTL-Induced Cytotoxicity

This compound is a reactive cyclic thioester of homocysteine. It is not merely an exogenous compound but is endogenously produced in human cells as a byproduct of an error-editing mechanism by methionyl-tRNA synthetase.[1][2] Its accumulation is associated with various pathologies, and its reactivity is the primary source of cytotoxicity in vitro.[2]

Key Mechanisms of Cytotoxicity:
  • Protein N-homocysteinylation: The primary mechanism of HCTL toxicity involves the acylation of protein lysine residues.[1][2] This modification can alter protein structure, function, and susceptibility to degradation, leading to cellular dysfunction and apoptosis.[2]

  • Oxidative Stress: HCTL can induce the production of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[2][3][4] This oxidative stress is a significant contributor to HCTL-induced cell death.[4]

  • Endoplasmic Reticulum (ER) Stress: HCTL has been shown to induce ER stress, which in turn triggers downstream pathways of oxidative stress and inflammation, ultimately leading to endothelial dysfunction and apoptosis.[5][6]

  • Apoptosis Induction: HCTL is a potent inducer of apoptosis in various cell types, including endothelial cells and trophoblasts.[2][7][8] This process can be caspase-dependent or independent and is often associated with the upregulation of pro-apoptotic proteins.[7][8][9]

Visualization: HCTL Cytotoxicity Pathway

HCTL Cytotoxicity Pathway HCTL DL-Homocysteine Thiolactone (HCTL) Homocysteinylation N-homocysteinylation HCTL->Homocysteinylation reacts with ROS Increased ROS (Oxidative Stress) HCTL->ROS induces ER_Stress ER Stress HCTL->ER_Stress induces Protein Cellular Proteins (e.g., Lysine Residues) Protein->Homocysteinylation Dysfunction Protein Dysfunction & Aggregation Homocysteinylation->Dysfunction Apoptosis Apoptosis ROS->Apoptosis ER_Stress->ROS ER_Stress->Apoptosis Dysfunction->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Core pathways of HCTL-induced cytotoxicity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during cell-based assays involving HCTL.

FAQ 1: My untreated control cells show high levels of cytotoxicity after HCTL treatment. What is the likely cause?

Answer: This is a common issue and can often be traced back to the stability and preparation of the HCTL solution.

  • Chemical Instability: HCTL is stable in aqueous solutions at neutral or acidic pH but will hydrolyze to homocysteine at higher pH values.[10][11] However, even at physiological pH (7.4), it has a half-life of approximately 24-30 hours, during which it can react with components in your culture medium.[2]

  • Troubleshooting Steps:

    • Fresh Preparation: Always prepare HCTL solutions fresh for each experiment. Avoid using stock solutions that have been stored for extended periods, even when frozen.

    • pH Control: When preparing your stock solution, dissolve the HCTL hydrochloride salt in a sterile, pH-neutral buffer (e.g., PBS) or directly in a serum-free medium immediately before use. Ensure the final pH of your culture medium does not become excessively basic after adding the HCTL.

    • Serum-Free Incubation: Serum proteins contain numerous lysine residues that can be homocysteinylated by HCTL.[12] This can deplete the effective concentration of HCTL and also generate modified proteins that may have unintended biological effects. Consider a pre-incubation step in a serum-free medium for a short duration during HCTL treatment.

FAQ 2: I'm observing inconsistent results between experiments, even at the same HCTL concentration. How can I improve reproducibility?

Answer: Variability often stems from subtle differences in experimental conditions that affect HCTL's reactivity and the cells' susceptibility.

  • Causality: The rate of HCTL's reaction with cellular and media components is sensitive to temperature, pH, and the presence of other nucleophiles. Cell passage number and density can also significantly impact the cellular response.

  • Self-Validating Protocol for Improved Reproducibility:

    • Standardize Cell Culture: Use cells within a narrow passage number range. Ensure consistent seeding density, as this affects the per-cell concentration of HCTL.

    • Control Media Composition: The presence of certain amino acids and vitamins can influence HCTL toxicity. For instance, folic acid can inhibit the cellular synthesis of HCTL and may mitigate some of its effects.[13][14] Use the same batch of media and serum for a set of comparative experiments.

    • Precise Incubation Times: Due to its reactivity, the duration of exposure to HCTL is critical. Use a precise timer for all incubation steps.

Data Summary: Factors Influencing HCTL Stability & Reactivity
ParameterConditionImpact on HCTLRecommendation
pH > 7.0Slow hydrolysis to homocysteine[10][11]Prepare solutions fresh; use buffered systems.
Temperature 37°CIncreased reaction ratesStandardize incubation times precisely.
Serum PresenceReacts with albumin and other proteins[12]Consider short-term, serum-free treatment conditions.
Half-life pH 7.4, aqueous~24-30 hours[2]Prepare fresh for each experiment; do not store working dilutions.
FAQ 3: Can I use antioxidants to reduce the off-target cytotoxicity of HCTL?

Answer: Yes, antioxidants can be an effective strategy, particularly for mitigating cytotoxicity driven by oxidative stress.

  • Mechanism of Action: Antioxidants can neutralize the ROS generated by HCTL, thereby protecting cells from oxidative damage and subsequent apoptosis.[9]

  • Recommended Antioxidants:

    • N-acetylcysteine (NAC): A precursor to glutathione, NAC is a potent ROS scavenger.

    • Vitamin C (Ascorbic Acid): Has been shown to ameliorate HCTL-induced apoptosis in cytotrophoblasts.[8]

    • Vitamin E: A lipid-soluble antioxidant that protects cell membranes from peroxidation.[9]

    • Melatonin: Has demonstrated protective effects against homocysteine-induced oxidative injury.[9]

  • Experimental Protocol: Co-treatment with Antioxidants

    • Determine Optimal Concentration: First, perform a dose-response curve for your chosen antioxidant to determine the highest non-toxic concentration for your cell line.

    • Pre-treatment vs. Co-treatment: Test both pre-treatment (incubating cells with the antioxidant for 1-2 hours before adding HCTL) and co-treatment (adding the antioxidant and HCTL simultaneously).

    • Experimental Setup:

      • Control Group: Cells + Vehicle

      • HCTL Group: Cells + HCTL

      • Antioxidant Control: Cells + Antioxidant

      • Experimental Group: Cells + Antioxidant + HCTL

    • Analysis: Measure cell viability using a standard method (e.g., MTT, LDH assay) and consider assays for oxidative stress (e.g., DCFH-DA for ROS) to confirm the mechanism.

Visualization: Troubleshooting Workflow

Troubleshooting Workflow Start High Cytotoxicity or Poor Reproducibility Check_Solution Verify HCTL Solution Prep: - Freshly made? - Correct pH? Start->Check_Solution Check_Cells Standardize Cell Culture: - Passage number? - Seeding density? Check_Solution->Check_Cells Yes Prep_Fresh Action: Prepare fresh HCTL in buffered solution. Check_Solution->Prep_Fresh No Check_Media Assess Media Effects: - Serum interference? - Consistent media batch? Check_Cells->Check_Media Yes Standardize_Cells Action: Use consistent cell passage and density. Check_Cells->Standardize_Cells No Serum_Free Action: Test serum-free incubation during treatment. Check_Media->Serum_Free No Use_Antioxidants Consider Co-treatment: - N-acetylcysteine - Vitamin C Check_Media->Use_Antioxidants Yes Re_evaluate Re-evaluate Experiment Prep_Fresh->Re_evaluate Standardize_Cells->Re_evaluate Serum_Free->Re_evaluate Use_Antioxidants->Re_evaluate

Caption: A logical workflow for troubleshooting HCTL assays.

Detailed Methodologies

Protocol 1: Preparation of this compound Working Solution

This protocol ensures the stability and activity of HCTL for cell-based assays.

Materials:

  • This compound hydrochloride (e.g., Sigma-Aldrich, Cat# H6503)

  • Sterile, Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.2-7.4

  • Sterile, serum-free cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate Required Mass: Determine the mass of HCTL hydrochloride needed to prepare a concentrated stock solution (e.g., 100 mM). Note: The molecular weight of the hydrochloride salt is 153.63 g/mol .

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the required amount of HCTL hydrochloride powder and place it into a sterile microcentrifuge tube.

  • Dissolution (Immediate Use): Just prior to treating the cells, add the appropriate volume of sterile, serum-free medium or DPBS to the tube to achieve the desired stock concentration.

  • Vortexing: Vortex the solution thoroughly until the powder is completely dissolved.

  • Dilution: Immediately perform serial dilutions from this stock solution directly into the treatment medium to achieve your final working concentrations.

  • Application: Add the HCTL-containing medium to your cells without delay.

Critical Note: Do not prepare aqueous stock solutions for long-term storage. The reactivity of HCTL in solution is the primary source of experimental variability.[2]

References

  • Jakubowski, H. (2000). Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans . Journal of Nutrition, 130(2S Suppl), 377S–381S. [Link]

  • Shalayel, I., et al. (2019). Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective . Life (Basel). [Link]

  • Zivkovic, V., et al. (2013). Effects of this compound on Cardiac Contractility, Coronary Flow, and Oxidative Stress Markers in the Isolated Rat Heart: The Role of Different Gasotransmitters . BioMed Research International. [Link]

  • Ghazizadeh, E., et al. (2020). Melatonin and vitamin E alleviate homocysteine-induced oxidative injury and apoptosis in endothelial cells . Journal of Cellular Physiology. [Link]

  • Perła-Kaján, J., et al. (2017). Protein modification by thiolactone homocysteine chemistry: a multifunctionalized human serum albumin theranostic . Chemical Science. [Link]

  • Barp, J., et al. (2018). Homocysteine Thiolactone Induces Cardiac Dysfunction: Role of Oxidative Stress . Cardiovascular Toxicology. [Link]

  • Perła-Kaján, J. (2020). Homocysteine Thiolactone: Biology and Chemistry . Encyclopedia. [Link]

  • Jakubowski, H., et al. (2000). Homocysteine Thiolactone and Protein Homocysteinylation in Human Endothelial Cells . Circulation Research. [Link]

  • Mercié, P., et al. (2001). Homocysteine-thiolactone induces caspase-independent vascular endothelial cell death with apoptotic features . Journal of Thrombosis and Haemostasis. [Link]

  • Shalayel, I., et al. (2019). Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective . MDPI. [Link]

  • Jakubowski, H., et al. (2000). Homocysteine thiolactone and protein homocysteinylation in human endothelial cells: implications for atherosclerosis . Circulation Research. [Link]

  • Nelson, D. M., et al. (2004). Homocysteine thiolactone induces apoptosis in cultured human trophoblasts . American Journal of Obstetrics and Gynecology. [Link]

  • Zhang, Y., et al. (2024). High Homocysteine-Thiolactone Leads to Reduced MENIN Protein Expression and an Impaired DNA Damage Response: Implications for Neural Tube Defects . International Journal of Molecular Sciences. [Link]

  • Lu, Y., et al. (2020). Astaxanthin Attenuates Homocysteine-Induced Cardiotoxicity in Vitro and in Vivo by Inhibiting Mitochondrial Dysfunction and Oxidative Damage . Molecules. [Link]

  • Wang, R., et al. (2015). The role of endoplasmic reticulum stress in endothelial dysfunction induced by homocysteine thiolactone . Fundamental & Clinical Pharmacology. [Link]

  • Zhang, C., et al. (2006). Homocysteine-induced endoplasmic reticulum stress causes dysregulation of the cholesterol and triglyceride biosynthetic pathways . The American Journal of Pathology. [Link]

Sources

Technical Support Center: Addressing Variability in DL-Homocysteine Thiolactone Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing animal models of DL-Homocysteine thiolactone (HCTL)-induced pathology. This guide is designed by application scientists to provide field-proven insights and troubleshooting strategies to help you navigate the inherent variability of this model. Our goal is to enhance the reproducibility and reliability of your experimental outcomes.

Core Concepts: The "Why" Behind HCTL Pathology and Variability

Understanding the biochemical origin and mechanism of Homocysteine thiolactone (HCTL) is fundamental to controlling experimental variability. Homocysteine (Hcy) is a sulfur-containing amino acid intermediate in methionine metabolism. While essential, its accumulation (hyperhomocysteinemia) is linked to various pathologies, notably cardiovascular diseases.[1][2][3]

HCTL is a highly reactive cyclic thioester formed when methionyl-tRNA synthetase mistakenly activates homocysteine instead of methionine during protein synthesis—an error-editing mechanism gone awry.[4][5][6] This reactivity is the basis of its toxicity. HCTL readily acylates the primary amine groups of protein lysine residues in a process called N-homocysteinylation . This modification alters protein structure and function, leading to cellular damage, endoplasmic reticulum stress, inflammation, and autoimmune responses, which collectively drive the observed pathology.[4][7][8][9]

Furthermore, at physiological pH, HCTL can hydrolyze back to homocysteine, which can then form disulfide bonds with protein cysteine residues (S-homocysteinylation ), adding another layer to the pathological mechanism.[10] Direct administration of DL-HCTL allows researchers to bypass the complexities of metabolic induction and study the direct effects of this key toxic metabolite.

Homocysteine_Metabolism cluster_metabolism Key Metabolic Fates of Homocysteine cluster_pathology Pathological Pathway MET Methionine (Diet) SAM S-Adenosylmethionine (SAM) (Methyl Donor) MET->SAM ATP SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation HCY Homocysteine (Hcy) SAH->HCY MET_SYN Methionine (Remethylation Pathway) HCY->MET_SYN Folate, Vit B12 Methionine Synthase CYS Cysteine (Transsulfuration Pathway) HCY->CYS Vit B6 CBS MET_RS Methionyl-tRNA Synthetase (MetRS) Error Editing HCY->MET_RS HCTL DL-Homocysteine Thiolactone (HCTL) PROTEIN Protein Damage (N-homocysteinylation) HCTL->PROTEIN Acylates Lysine Residues MET_RS->HCTL Error

Caption: Homocysteine metabolism and the pathological formation of HCTL.

Frequently Asked Questions (FAQs)

Q1: Why should I administer DL-HCTL directly instead of inducing hyperhomocysteinemia with a high-methionine diet?

A: Direct HCTL administration offers precision and control. While high-methionine diets effectively raise total homocysteine (tHcy) levels, the conversion rate to HCTL can be variable and influenced by numerous factors, including genetics and the status of B-vitamins (folate, B6, B12) which are crucial cofactors in Hcy metabolism.[5][11] Administering a defined dose of HCTL bypasses these metabolic variables, allowing you to directly investigate the pathological consequences of the toxic metabolite itself, thereby reducing a significant source of experimental noise.

Q2: What are the primary pathological outcomes observed in HCTL-induced models?

A: The observed pathology depends heavily on the dose, administration route, and duration.

  • Acute, high-dose administration (intraperitoneal or intramuscular) often leads to severe local tissue necrosis, pulmonary fibrin thrombi, and focal necrosis in the liver and kidney.[12]

  • Chronic or topical administration is associated with pro-atherogenic changes, endothelial dysfunction, inflammation, fibrosis, and epithelial dysplasia.[9][12][13] In models susceptible to atherosclerosis, like ApoE-deficient mice, HCTL can accelerate lesion development.[9]

Q3: Is there a difference between using L-HCTL vs. the DL-racemic mixture?

A: While L-HCTL is the natural isomer produced in vivo, studies have shown that both L- and D-stereoisomers can exhibit similar toxicity.[5] The DL-racemic mixture (DL-HCTL) is more commonly used in research, likely due to commercial availability and cost-effectiveness. For most studies focusing on the general pathological effects of N-homocysteinylation, DL-HCTL is considered a suitable and well-documented tool.[14][15]

Q4: What are the most critical sources of variability I need to control in my HCTL experiments?

A: The "big five" sources of variability are:

  • HCTL Preparation and Administration: Dose accuracy, solution pH, and route of injection.

  • Animal Genetics: Strain-dependent differences in metabolism.

  • Animal Demographics: Sex and age.

  • Diet: The composition of chow, especially folate, B12, B6, and methionine content.

  • Sample Handling: Pre-analytical procedures for measuring Hcy/HCTL biomarkers.

These factors are addressed in detail in the troubleshooting guide below.

Troubleshooting Guide: From High Mortality to Inconsistent Data

Problem 1: High mortality or acute toxicity post-injection.

Q: My mice are exhibiting severe distress or dying within hours to days of HCTL injection. What is the likely cause and how can I fix it?

A: This is almost always an issue of acute toxicity due to an excessive dose or improper administration. HCTL is a potent molecule that can cause intense tissue necrosis at the injection site.[12]

Causality & Solution:

  • Review Your Dosing: High intraperitoneal (IP) or intramuscular (IM) doses are acutely toxic. Studies report that doses ranging from 0.2 to 2.0 mg/g (200 to 2000 mg/kg) can cause up to 90% mortality in mice.[12] You must validate your dose. Start with a lower, non-toxic dose reported in the literature (e.g., 40-600 nmol/g) and perform a dose-response study to find the optimal concentration that induces the desired pathology without causing acute toxicity.[16]

  • Check Your HCTL Preparation: this compound is often supplied as a hydrochloride salt (HCl). Injecting an unbuffered, acidic solution can cause severe chemical burns and inflammation. It is critical to neutralize the solution to physiological pH (~7.4) before injection. See our validated protocol below.

  • Consider the Administration Route: The route dramatically impacts systemic bioavailability and local toxicity.

    • Intraperitoneal (IP): High systemic exposure, but risk of severe local necrosis.

    • Intramuscular (IM): Intense local necrosis and fibrosis.[12]

    • Subcutaneous (SC): Can also cause local irritation; may offer slower release.

    • Topical: Effective for skin-related pathologies with low systemic toxicity.[12]

If your goal is to study chronic systemic effects like atherosclerosis, consider repeated lower doses over a longer period rather than a single high-dose bolus.

Administration Route Reported Dose Range (Mice) Primary Outcome / Caution Reference
Intraperitoneal (IP)40 - 3,700 nmol/gSystemic exposure; high doses (>2,500 nmol/g) induce seizures and mortality.[16]
Intramuscular (IM)0.2 - 2.0 mg/gIntense local tissue necrosis, fibrosis, high mortality.[12]
TopicalVaries by applicationLocalized inflammation, ulceration, epithelial dysplasia; low systemic toxicity.[12]
Problem 2: Inconsistent or absent pathological phenotype.

Q: I've administered HCTL for several weeks, but my endpoint analysis (e.g., atherosclerotic plaque size, endothelial function) shows high variability or no significant difference from controls. What am I missing?

A: This common issue points to confounding biological variables that modulate the animal's response to HCTL. You must standardize these factors to create a "clean" background for observing the effects of your intervention.

Causality & Solution:

  • Genetics (Strain): Inbred mouse strains have different metabolic profiles. For example, A/J and C57BL/6J mice show different baseline homocysteine levels and respond differently to dietary folate manipulation.[17] Action: Choose a single, well-characterized strain for your entire study (e.g., C57BL/6J for general studies, ApoE-/- or Ldlr-/- on a C57BL/6J background for atherosclerosis). Report the strain in your methods.

  • Sex: Homocysteine metabolism is sexually dimorphic. In humans, males generally have higher tHcy levels.[18][19] In mice, the relationship can be more complex, with some studies showing females have higher or more variable levels, possibly due to hormonal cycles or differences in the expression of metabolic enzymes like cystathionine β-synthase (CBS).[11][17] Action: Do not mix sexes within an experimental group. Either use only one sex (typically males, to avoid estrous cycle variability) or design the study to explicitly compare both sexes, ensuring sufficient statistical power for each.

  • Dietary Confounds: This is a major source of variability. Standard rodent chows can have fluctuating levels of methionine, folate, vitamin B6, and vitamin B12, all of which are critical regulators of endogenous homocysteine pathways.[3] A diet rich in these vitamins can enhance the clearance of Hcy (formed from HCTL hydrolysis), masking the effect of your HCTL administration. Conversely, a deficient diet can induce hyperhomocysteinemia on its own, confounding your results.

    Action: Switch from a standard chow to a purified, fixed-formula diet (e.g., AIN-93G) for at least 2-4 weeks before and during the entire experiment. This ensures all animals have the same metabolic baseline. For specific models, like mimicking a "Western diet," specialized high-fat, high-sucrose diets are used, but their composition must be precisely controlled and reported.[20][21]

Troubleshooting_Tree Start Problem: Inconsistent or No Phenotype Dose Is HCTL dose and preparation validated and consistent? Start->Dose Animal Are animal strain, sex, and age strictly controlled? Dose->Animal Yes Sol_Dose Solution: Perform dose-response study. Use validated preparation protocol. Dose->Sol_Dose No Diet Are you using a purified, fixed-formula diet? Animal->Diet Yes Sol_Animal Solution: Use a single inbred strain. Do not mix sexes in groups. Use age-matched cohorts. Animal->Sol_Animal No Sol_Diet Solution: Switch to a purified diet (e.g., AIN-93G). Avoid variable standard chows. Diet->Sol_Diet No Success Consistent Phenotype Diet->Success Yes

Caption: Decision tree for troubleshooting inconsistent experimental phenotypes.
Problem 3: High variability in plasma homocysteine/HCTL measurements.

Q: My biomarker data is all over the place. Plasma tHcy and HCTL levels are highly variable even within the same treatment group. Is my assay failing?

A: While the assay could be a factor, high variability in thiol measurements often originates from pre-analytical errors during sample collection and processing. Homocysteine is highly susceptible to artifactual changes ex vivo.

Causality & Solution:

  • Sample Collection: Lysis of red blood cells (hemolysis) will release intracellular homocysteine, falsely elevating plasma levels.[11] Action: Use proper phlebotomy techniques to minimize trauma. If possible, use plasma (with an anticoagulant like EDTA) instead of serum, as the clotting process in serum collection can release Hcy from activated platelets.

  • Post-Collection Handling: After drawing blood, plasma proteins and cells continue to metabolize and export Hcy into the plasma, artificially increasing the concentration over time. Action: This is the most critical control point. Process samples immediately. Centrifuge blood within 30-60 minutes of collection at 4°C to separate plasma from cells. Immediately freeze the resulting plasma at -80°C. Delays will guarantee variable and inaccurate results.

  • Analytical Method: Different methods for measuring Hcy have varying levels of precision. HPLC with fluorescence or mass spectrometry detection is considered highly reliable.[22][23][24] Immunoassays are also common but can be subject to different interferences.[25] Action: Use a validated, high-precision method and run quality controls with every batch. Ensure you are measuring the correct form (total vs. free Hcy). Measuring HCTL requires specialized and sensitive methods (e.g., GC/MS or HPLC) as its plasma concentrations are much lower than tHcy.[22][23]

Standardized Protocols

Protocol 1: Preparation and Administration of this compound

This protocol ensures the preparation of a sterile, pH-neutral solution suitable for injection.

Materials:

  • This compound hydrochloride (HCl salt)

  • Sterile 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile 1 M Sodium Hydroxide (NaOH) solution

  • Sterile, pyrogen-free water for injection

  • Calibrated pH meter with a micro-probe

  • Sterile 0.22 µm syringe filters

Procedure:

  • Calculate Required Mass: Determine the total mass of HCTL-HCl needed based on your target dose (e.g., in mg/kg) and the number and weight of your animals. Prepare a slight excess (~10%).

  • Initial Dissolution: In a sterile container, dissolve the HCTL-HCl powder in sterile water to a concentration of ~20-50 mg/mL. Ensure it is fully dissolved.

  • pH Neutralization (Critical Step):

    • Place the container on a stir plate with a small, sterile stir bar.

    • Immerse a calibrated pH micro-probe into the solution.

    • Slowly add 1 M NaOH dropwise while monitoring the pH. The goal is to bring the pH to 7.2 - 7.4 .

    • Causality: The HCl salt is acidic. Injecting an acidic solution causes pain and tissue damage, confounding results. Neutralization is mandatory.

  • Final Volume Adjustment: Once the pH is stable at ~7.4, add sterile 1X PBS to reach the final desired concentration for injection. This ensures the final solution is isotonic.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube or vial. This removes any potential microbial contamination.

  • Use Immediately: HCTL solutions can be unstable. It is best practice to prepare the solution fresh on the day of injection. Do not store for long periods.

  • Administration: Administer the precise volume to each animal based on their individual body weight using your chosen route (e.g., IP).

Protocol 2: Blood Sample Collection for Homocysteine Analysis

This protocol is designed to minimize pre-analytical variability.

Blood_Processing_Workflow Start Start: Animal Anesthesia Collection 1. Blood Collection (e.g., Cardiac Puncture) Into EDTA-coated tubes Start->Collection Invert 2. Gentle Inversion (3-5x) Do NOT shake Collection->Invert Mix anticoagulant Chill 3. Place on Ice Immediately (Critical Step) Invert->Chill Halt metabolism Centrifuge 4. Centrifuge within 30 min (e.g., 2000 x g for 15 min at 4°C) Chill->Centrifuge Aliquot 5. Carefully collect supernatant (plasma) Avoid disturbing buffy coat Centrifuge->Aliquot Freeze 6. Flash-freeze aliquots Store at -80°C Aliquot->Freeze End End: Ready for Analysis Freeze->End

Caption: Workflow for blood collection to ensure biomarker stability.

Procedure:

  • Preparation: Label pre-chilled microcentrifuge tubes coated with an anticoagulant (K2-EDTA is preferred).

  • Anesthesia: Anesthetize the animal according to your institution's approved protocol.

  • Blood Collection: Collect blood via your chosen method (e.g., cardiac puncture, retro-orbital sinus). To minimize hemolysis, use an appropriate gauge needle and allow blood to flow smoothly into the EDTA tube.

  • Mixing: Immediately after collection, gently invert the tube 3-5 times to mix the blood with the EDTA. Do not shake or vortex , as this will cause hemolysis.

  • Chilling (Critical): Place the tube on wet ice immediately. This step is crucial to stop cellular metabolism and prevent the artificial increase of Hcy in the plasma.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C.

  • Plasma Aliquoting: Carefully aspirate the top plasma layer without disturbing the buffy coat (the thin white layer of leukocytes) or the red blood cell pellet.

  • Storage: Transfer the plasma into new, clearly labeled cryovials, flash-freeze them (e.g., in liquid nitrogen or on dry ice), and store them at -80°C until analysis. Avoid repeated freeze-thaw cycles.

By implementing these standardized procedures and troubleshooting strategies, you can significantly reduce the variability in your HCTL animal models, leading to more robust and publishable data.

References

  • Zaccone, V., et al. (2018). The determination of homocysteine-thiolactone in human plasma. PubMed. Available at: [Link]

  • Chwatko, G., & Jakubowski, H. (2003). Quantitative assay of plasma homocysteine thiolactone by gas chromatography/mass spectrometry. PubMed. Available at: [Link]

  • Jakubowski, H. (2009). The pathophysiological hypothesis of homocysteine thiolactone-mediated vascular disease. Journal of Physiology and Pharmacology. Available at: [Link]

  • Lentz, S. R., & Dayal, V. (2009). Murine Models of Hyperhomocysteinemia and their Vascular Phenotypes. Arteriosclerosis, thrombosis, and vascular biology. Available at: [Link]

  • Devlin, A. M., et al. (2005). Homocysteine levels in A/J and C57BL/6J mice: genetic, diet, gender, and parental effects. Physiological Genomics. Available at: [Link]

  • Sikora, M., & Jakubowski, H. (2021). Homocysteine Thiolactone: Biology and Chemistry. MDPI. Available at: [Link]

  • Perla-Kajan, J., et al. (2007). Mechanisms of homocysteine toxicity in humans. Amino Acids. Available at: [Link]

  • McCully, K. S., & Vezeridis, M. P. (1987). Histopathological effects of homocysteine thiolactone on epithelial and stromal tissues. PubMed. Available at: [Link]

  • Jakubowski, H. (1997). Metabolism of homocysteine thiolactone in human cell cultures. Possible mechanism for pathological consequences of elevated homocysteine levels. The Journal of biological chemistry. Available at: [Link]

  • Gorusupudi, A., et al. (2021). Oxidized LDL, homocysteine, homocysteine thiolactone and advanced glycation end products act as pro-oxidant metabolites inducing cytokine release, macrophage infiltration and pro-angiogenic effect in ARPE-19 cells. PLoS ONE. Available at: [Link]

  • Suszynska-Zajczyk, J., et al. (2014). Homocysteine thiolactone and N-homocysteinylated protein induce pro-atherogenic changes in gene expression in human vascular endothelial cells. Amino Acids. Available at: [Link]

  • Sikora, M., & Jakubowski, H. (2021). Homocysteine Thiolactone: Biology and Chemistry. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2017). Measurement of homocysteine: a historical perspective. Journal of Clinical and Diagnostic Research. Available at: [Link]

  • Borowczyk, K., et al. (2012). Metabolism and Neurotoxicity of Homocysteine Thiolactone in Mice: Evidence for a Protective Role of Paraoxonase 1. PLoS ONE. Available at: [Link]

  • Kocic, R., et al. (2010). Relationship between paraoxonase and homocysteine: crossroads of oxidative diseases. Archives of Medical Science. Available at: [Link]

  • Siddiqui, M., et al. (2023). Sex Differences in the Level of Homocysteine in Alzheimer's Disease and Parkinson's Disease Patients: A Meta-Analysis. MDPI. Available at: [Link]

  • d'Uscio, L. V., et al. (2023). Deletion of the Homocysteine Thiolactone Detoxifying Enzyme Bleomycin Hydrolase, in Mice, Causes Memory and Neurological Deficits and Worsens Alzheimer's Disease-Related Behavioral and Biochemical Traits in the 5xFAD Model of Alzheimer's Disease. International Journal of Molecular Sciences. Available at: [Link]

  • Perna, A. F., et al. (2024). Homocysteine in the Cardiovascular Setting: What to Know, What to Do, and What Not to Do. MDPI. Available at: [Link]

  • Jakubowski, H. (2019). Homocysteine Thiolactone Detoxifying Enzymes and Alzheimer's Disease. MDPI. Available at: [Link]

  • Ganguly, P., & Alam, S. F. (2015). Homocysteine and atherothrombosis: diagnosis and treatment. PubMed. Available at: [Link]

  • Ke, Z., et al. (2022). Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis. Frontiers in Cardiovascular Medicine. Available at: [Link]

  • Fermo, I., et al. (1995). Total plasma homocysteine measurement. Haematologica. Available at: [Link]

  • Reed, M. C. (n.d.). Sex Differences – metabolism. Sites@Duke Express. Available at: [Link]

  • Perna, A. F., et al. (2024). Homocysteine in the Cardiovascular Setting: What to Know, What to Do, and What Not to Do. ResearchGate. Available at: [Link]

  • Dayal, S., & Lentz, S. R. (2005). Mechanisms of homocysteine-induced atherothrombosis. PubMed. Available at: [Link]

  • Rados, M., et al. (2018). Effects of this compound on cardiac contractility, coronary flow, and oxidative stress markers in the isolated rat heart: the role of different gasotransmitters. PubMed. Available at: [Link]

  • Hintze, K. J., et al. (2018). Modeling the Western Diet for Preclinical Investigations. Advances in Nutrition. Available at: [Link]

  • Rados, M., et al. (2018). Effects of this compound on Cardiac Contractility, Coronary Flow, and Oxidative Stress Markers in. SciSpace. Available at: [Link]

  • Cohen, E., et al. (2018). Gender differences in homocysteine concentrations, a population-based cross-sectional study. Nutrition, Metabolism and Cardiovascular Diseases. Available at: [Link]

  • Sharma, A., et al. (2019). Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation. Proteins. Available at: [Link]

  • Trakooljul, N., et al. (2020). Genetic and Diet-Induced Animal Models for Non-Alcoholic Fatty Liver Disease (NAFLD) Research. MDPI. Available at: [Link]

  • Santhekadur, P. K., et al. (2016). Mouse Models of Diet-Induced Nonalcoholic Steatohepatitis Reproduce the Heterogeneity of the Human Disease. PLOS ONE. Available at: [Link]

  • Nishina, T., et al. (2024). Novel Choline-Deficient and 0.1%-Methionine-Added High-Fat Diet Induces Burned-Out Metabolic-Dysfunction-Associated Steatohepatitis with Inflammation by Rapid Immune Cell Infiltration on Male Mice. MDPI. Available at: [Link]

  • Jackson Laboratory. (2020). Choosing Diet Based NASH Models. JAX Blog. Available at: [Link]

Sources

optimizing reaction conditions for DL-Homocysteine thiolactone with primary amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Primary Amines Ticket ID: HCY-OPT-001 Status: Resolved / Guide Published

Executive Summary & Reaction Mechanism

The Core Challenge: The reaction between DL-Homocysteine thiolactone (Hcy-TL) and primary amines is an aminolysis (ring-opening) reaction.[1][2] It is chemically distinct from standard peptide coupling because Hcy-TL acts as an pre-activated thioester. No coupling reagents (EDC/NHS) are required.

Mechanism: The primary amine attacks the carbonyl carbon of the thiolactone, breaking the ring. This releases the ring strain and generates a free sulfhydryl (thiol) group on the homocysteine moiety.[3]

Critical Failure Points:

  • pH Mismatch: If pH < 6, amines are protonated (unreactive). If pH > 10, Hcy-TL hydrolyzes to Homocysteine (acid), competing with the amine.

  • Oxidation: The newly generated free thiol (-SH) is highly susceptible to oxidation, leading to disulfide dimerization (R-S-S-R) and precipitation.

  • Salt Form: Hcy-TL is typically supplied as the Hydrochloride (HCl) salt.[4] It must be neutralized to react.

Visualizing the Pathway

The following diagram illustrates the reaction logic and potential side-reactions.

G Start DL-Hcy Thiolactone (HCl Salt) Base Base Added (Deprotonation) Start->Base Neutralization Active Free Base Thiolactone (Activated Thioester) Base->Active Intermediate Tetrahedral Intermediate Active->Intermediate + Amine (Nucleophilic Attack) Hydrolysis Hydrolysis (pH > 10) Forms Hcy-Acid (Dead End) Active->Hydrolysis High pH / H2O Amine Primary Amine (R-NH2) Product N-Homocysteinylated Amide (Free Thiol Exposed) Intermediate->Product Ring Opening Oxidation Oxidation (Air/O2) Forms Disulfide Dimer Product->Oxidation No Reducing Agent

Caption: Figure 1.[3] Reaction pathway of Hcy-thiolactone aminolysis. Green nodes indicate the desired pathway; red nodes indicate common failure modes (hydrolysis and oxidation).

Optimization Matrices

Use these tables to select conditions based on your substrate type.

Table 1: Solvent & Base Compatibility
ParameterSmall Molecule SynthesisBioconjugation (Proteins/Antibodies)
Preferred Solvent DMSO or Methanol (Anhydrous preferred)PBS or HEPES Buffer (degassed)
Solubility Note Hcy-TL HCl is slightly soluble in MeOH/DMSO; solubility increases upon adding base.Highly soluble in water (>700 g/L).
Base / pH Control Triethylamine (TEA) or DIPEA . (1.2 - 2.0 eq relative to Hcy-TL).pH 7.4 - 8.5 . Avoid Carbonate buffers (pH often too high).
Reducing Agent Not strictly required if under Nitrogen/Argon.TCEP (0.5 - 1 mM) is mandatory to prevent protein crosslinking.
Table 2: pH Optimization Window
pH RangeOutcomeRecommendation
< 6.0 Stalled Reaction. Amines are protonated (

) and cannot attack the ring.
Avoid. Increase pH.
7.0 - 8.0 Slow but Specific. Ideal for proteins to preserve folding.Recommended for Bio. Long incubation (12-18h) required.
8.0 - 9.5 Fast Kinetics. High yield for small molecules.Recommended for Synthesis.
> 10.0 Hydrolysis Dominates. Ring opens by water attack, forming Hcy-acid byproducts.Avoid.

Standard Operating Protocols (SOPs)

Protocol A: Small Molecule Synthesis (High Yield)

Target: Synthesizing a thiol-functionalized monomer or linker.

  • Preparation: Dissolve Primary Amine (1.0 eq) and this compound HCl (1.1 eq) in anhydrous Methanol or DMSO (0.1 M concentration).

  • Activation: Add Triethylamine (TEA) (2.2 eq).

    • Why 2.2 eq? 1.0 eq neutralizes the HCl salt of the thiolactone; 1.0 eq keeps the primary amine deprotonated; 0.2 eq is excess.

  • Reaction: Stir at Room Temperature (20-25°C) under inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Note: Inert gas is crucial to prevent the free thiol product from dimerizing.

  • Quenching/Workup: Acidify slightly to pH 3-4 to protonate the amine and stabilize the thiol, or proceed immediately to the next step (e.g., Michael addition or maleimide conjugation).

Protocol B: Protein N-Homocysteinylation (Surface Engineering)

Target: Modifying Lysine residues on BSA, IgG, or enzymes.

  • Buffer Prep: Prepare 50 mM Phosphate or HEPES buffer, pH 8.0, containing 1 mM EDTA (chelates metals that catalyze oxidation). Degas the buffer.

  • Stoichiometry: Dissolve Protein (e.g., 50 µM) in buffer. Add Hcy-Thiolactone (HCl salt) at 10-fold to 50-fold molar excess relative to protein.

  • Reaction: Incubate at 37°C for 12–18 hours.

  • Stabilization: Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 0.5 mM during the reaction or 1 hour before purification.

    • Critical: Do not use Beta-mercaptoethanol (BME) if you plan downstream maleimide conjugation, as BME competes. TCEP does not compete with maleimide chemistry.

  • Purification: Desalt using Zeba spin columns or dialysis against degassed buffer containing 1 mM EDTA.

Troubleshooting Guide (The "Why is it failing?" Section)

Diagnostic Workflow

Follow this logic tree to diagnose low yields or impurities.

Troubleshooting Problem Issue: Low Yield or Gelation CheckState Is the reaction mixture cloudy/gelled? Problem->CheckState YesGel YES: Disulfide Formation CheckState->YesGel Precipitate NoGel NO: Kinetic Issue CheckState->NoGel Clear Solution ActionOx Action: Add TCEP/DTT Degas Solvents YesGel->ActionOx CheckPH Check pH NoGel->CheckPH PHLow pH < 7 CheckPH->PHLow PHHigh pH > 10 CheckPH->PHHigh PHGood pH 7.5 - 9.0 CheckPH->PHGood FixLow Fix: Add Base (TEA/NaOH) Amine is protonated PHLow->FixLow FixHigh Fix: Lower pH Thiolactone hydrolyzed PHHigh->FixHigh CheckNu Check Sterics/Nucleophilicity Is amine hindered? PHGood->CheckNu

Caption: Figure 2. Troubleshooting decision tree for Hcy-thiolactone aminolysis.

Frequently Asked Questions (FAQs)

Q: My product precipitates as a white solid during the reaction. What is it? A: This is likely the disulfide dimer of your product (Homocystine derivative). The free thiol generated upon ring-opening oxidizes rapidly in air.

  • Fix: Perform the reaction under Nitrogen/Argon. If in water, add 1-5 mM TCEP or DTT. If the dimer has already formed, treating the precipitate with DTT usually redissolves it by breaking the S-S bond.

Q: I am using the HCl salt of Hcy-thiolactone in DMF, but nothing is happening. A: The HCl salt is stable and unreactive. You must add an organic base (Triethylamine or Diisopropylethylamine) to neutralize the HCl and release the free amine of the thiolactone, allowing the external primary amine to attack.

Q: Can I use this chemistry to attach drugs to proteins? A: Yes, but be aware of "N-homocysteinylation" toxicity. In biological systems, this modification can induce protein aggregation (amyloid-like structures) because the new thiol group leads to non-native crosslinking [1]. Ensure you block the thiol (e.g., with N-ethylmaleimide) or use it immediately for the intended conjugation target.

Q: What is the shelf-life of the Hcy-Thiolactone stock solution? A: Hcy-Thiolactone is prone to hydrolysis in aqueous solution.

  • pH 7.4: Half-life is approx. 24–30 hours [2].[3]

  • Recommendation: Prepare fresh stock solutions immediately before use. Do not store aqueous stocks.

References

  • Sharma, G. S., et al. (2014).[5] N-Homocysteinylation Induces Different Structural and Functional Consequences on Acidic and Basic Proteins. PLOS ONE. [Link][5]

  • Jakubowski, H. (2000). Homocysteine thiolactone: Metabolic origin and protein synthesis. The Journal of Nutrition. [Link]

  • Munday, R., et al. (2019). Chemistry of Homocysteine Thiolactone in a Prebiotic Perspective. Life (Basel). [Link]

  • Zou, J., et al. (2021). Solubility Behavior of this compound Hydrochloride in Nine Pure and A Binary Methanol + Acetonitrile Solvent Systems. Journal of Chemical & Engineering Data. [Link]

Sources

Technical Support Center: Troubleshooting Mass Spectrometry Fragmentation of N-Homocysteinylated Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-homocysteinylated peptides. This guide is structured as a series of questions and answers to directly address specific issues you may encounter during mass spectrometry-based proteomics experiments. As a Senior Application Scientist, my goal is to provide not just steps, but the reasoning behind them, ensuring your protocols are robust and your data is reliable.

Section 1: Frequently Asked Questions (FAQs)

This section covers the fundamental concepts you need to understand before diving into complex troubleshooting.

Q1: What is N-homocysteinylation and what is its mass?

N-homocysteinylation is a non-enzymatic post-translational modification (PTM) where the reactive metabolite of homocysteine, homocysteine thiolactone (HTL), acylates the ε-amino group of a protein's lysine residues.[1][2][3] This modification is implicated in pathologies associated with hyperhomocysteinemia, such as cardiovascular and neurodegenerative diseases, as it can alter protein structure and function.[2][4]

When homocysteine thiolactone reacts with a lysine residue, it opens its ring and forms an amide bond, adding a homocysteine moiety. This results in a specific mass shift.

Modification ComponentChemical FormulaMonoisotopic Mass Shift
Homocysteine Thiolactone (HTL) reacting with LysineC4H7NOS+117.0248 Da

This mass shift is what you will configure as a variable modification in your proteomics search software.

Q2: What are the characteristic fragmentation patterns of N-homocysteinylated peptides in Collision-Induced Dissociation (CID/HCD)?

In CID or Higher-Energy Collisional Dissociation (HCD), N-homocysteinylated peptides primarily fragment along the peptide backbone, producing the expected b- and y-type ions .[5][6] However, the key diagnostic feature is a characteristic neutral loss from the modified lysine side chain.

The most prominent neutral loss observed is the loss of the homocysteine thiolactone itself, resulting in a mass difference of -117.0248 Da . This occurs via cleavage of the amide bond formed between the lysine and the homocysteine moiety. Observing a fragment ion series (e.g., b-ions or y-ions) that suddenly shows a "jump" down by 117 Da is a strong indicator of N-homocysteinylation.

Additionally, other neutral losses from the side chain, such as ammonia (-17.0265 Da) or water (-18.0106 Da), can occur, especially at higher collision energies.[7]

Q3: Should I use CID/HCD or alternative fragmentation methods like ETD/ECD for my analysis?

The choice of fragmentation method is critical and depends on your experimental goals.

  • CID/HCD: These are excellent for generating rich b- and y-ion series, which are crucial for peptide sequencing and initial identification.[8] The characteristic neutral loss of 117 Da is readily observed with these methods, making them very useful for detecting the presence of the modification. However, this neutral loss can sometimes be so dominant that it suppresses other backbone fragments, making it difficult to pinpoint the exact location of the modification on peptides with multiple lysines.

  • Electron Transfer/Capture Dissociation (ETD/ECD): These methods are complementary to CID/HCD and are particularly advantageous for PTM analysis.[8] ETD/ECD cleaves the N-Cα bond of the peptide backbone, producing c- and z-type ions .[8][9] A key benefit is that this fragmentation mechanism often leaves labile PTMs, like N-homocysteinylation, intact on the side chain.[8] This results in less neutral loss and provides clearer evidence for localizing the modification to a specific lysine residue.

Recommendation: For discovery proteomics, a combination of both methods provides the most comprehensive data. If your instrument allows, an EThcD method (which combines both activation types) can be highly effective. If you must choose one, start with HCD for identification and use ETD for confident site localization.

Section 2: Sample Preparation Troubleshooting

High-quality data starts with high-quality sample preparation. Problems in this stage are the most common source of failed experiments.

Q4: I'm not detecting any N-homocysteinylated peptides. What could be wrong with my sample preparation?

If you expect to see this modification but don't, the issue often lies in the initial protein handling and digestion steps.

Possible Causes & Solutions:

  • Incomplete Denaturation and Reduction: The modified lysine residue might be buried within the protein's 3D structure, making it inaccessible to the protease (e.g., trypsin).

    • Solution: Ensure thorough denaturation using 8M urea or 6M guanidine hydrochloride. Follow this with a robust reduction step using DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) to break disulfide bonds.[10]

  • Inefficient Alkylation: Free cysteine residues can cause unwanted side reactions.

    • Solution: After reduction, alkylate with iodoacetamide (IAA) or similar reagents to cap all free thiols. Ensure the reagent is fresh, as it is light-sensitive and can degrade over time.[11]

  • Poor Protease Activity: If the protein is not fully digested, the resulting N-homocysteinylated peptides may be too large or too small to be detected efficiently by the mass spectrometer.

    • Solution: Use high-quality, MS-grade trypsin. Ensure the digestion buffer is at the optimal pH (~8.0) and temperature (37°C). A protein-to-trypsin ratio of 50:1 to 20:1 is standard.[11] For difficult proteins, consider a dual-enzyme approach (e.g., Trypsin/Lys-C).

  • Loss of Peptides During Cleanup: Modified peptides, especially if they are low in abundance, can be lost during desalting steps.

    • Solution: Use high-quality C18 spin columns or tips.[12] Ensure that the organic concentration of your elution buffer (e.g., 50-80% acetonitrile with 0.1% formic acid) is sufficient to elute all peptides. Avoid overly aggressive washing steps that might prematurely elute your peptides of interest.

Here is a self-validating protocol designed to maximize protein digestion and peptide recovery.

In-Solution Digestion Workflow cluster_prep Protein Preparation cluster_digest Digestion cluster_cleanup Cleanup p1 1. Solubilize Protein in 8M Urea, 50mM TEAB p2 2. Reduce with 10mM DTT (60 min, 37°C) p1->p2 p3 3. Alkylate with 20mM IAA (45 min, RT, dark) p2->p3 p4 4. Quench excess IAA with 10mM DTT p3->p4 d1 5. Dilute Urea to <1.5M with 50mM TEAB p4->d1 d2 6. Add MS-Grade Trypsin (1:50 w/w) d1->d2 d3 7. Digest Overnight (16-18h, 37°C) d2->d3 c1 8. Acidify with Formic Acid to pH < 3 d3->c1 c2 9. Desalt using C18 StageTip c1->c2 c3 10. Dry and Reconstitute in LC-MS Buffer c2->c3 LC-MS/MS Analysis LC-MS/MS Analysis c3->LC-MS/MS Analysis

Caption: Workflow for robust in-solution protein digestion.

Q5: My spectra are noisy and full of non-peptide adducts. How can I improve sample purity?

Spectral quality is paramount. Noise and adducts can suppress the ionization of your target peptides or lead to incorrect mass assignments.[13]

Common Contaminants and Their Removal:

  • Salts (e.g., NaCl, KPO4): Salts must be removed as they severely suppress peptide ionization and can damage the instrument.[14]

    • Solution: A properly executed C18 desalting step is essential. Ensure your sample is acidified (pH < 3) before loading onto the C18 material to ensure proper binding.

  • Detergents (e.g., SDS, Triton X-100): These are difficult to remove and are detrimental to electrospray ionization and column performance.

    • Solution: If detergents are necessary for protein solubilization, use MS-compatible detergents (e.g., Rapigest SF) that can be cleaved and removed, or perform a detergent removal cleanup step.[15]

  • Polymers (e.g., PEG): Polyethylene glycol is a common contaminant from plastics and certain reagents. It appears as a repeating series of peaks in the spectrum.

    • Solution: Use high-purity, HPLC-grade solvents and LoBind tubes for sample storage and preparation.[16]

  • Phosphate/Sulfate Adducts: These can appear as +80 Da (PO3) or +98 Da (H2SO4) adducts on your peptide ions.[17]

    • Solution: Ensure all buffers are prepared with high-purity water and reagents. If the problem persists, consider an additional cleanup step like TiO2 or Fe-NTA enrichment, which can bind and remove these contaminants (though be aware these are primarily for phosphopeptide enrichment).[12]

Section 3: Mass Spectrometry & Data Interpretation

Once you have a clean sample, the next set of challenges involves acquiring and interpreting the MS/MS data.

Q6: My search engine isn't identifying N-homocysteinylated peptides. What are the correct settings?

This is a common and frustrating issue. The problem is almost always a simple misconfiguration in the search parameters.

Key Search Parameters:

  • Variable Modification: You must define N-homocysteinylation as a variable (or differential) modification.

    • Modification Name: N-homocysteinylation (Hcy)

    • Target Residue: Lysine (K)

    • Monoisotopic Mass Shift: +117.0248 Da

    • Neutral Loss (if supported by software): 117.0248 Da

  • Enzyme Specificity: Set the enzyme to Trypsin/P, allowing for cleavage after Lysine (K) and Arginine (R), but not when followed by Proline (P).

  • Precursor and Fragment Mass Tolerances: Ensure these are set appropriately for your instrument (e.g., 10 ppm for precursor on an Orbitrap, 0.02 Da for fragments).

  • Missed Cleavages: Allow for at least 2-3 missed cleavages. The bulky N-homocysteinylation modification on a lysine residue can sometimes hinder tryptic cleavage, leading to more missed cleavage events than usual.

Q7: How can I manually validate an N-homocysteinylation site from an MS/MS spectrum?

Manual validation is the gold standard for confirming PTMs. It involves carefully examining the MS/MS spectrum to ensure the observed fragment ions match the proposed modified peptide sequence.

Step-by-Step Manual Validation:

  • Identify the Precursor: Confirm the measured precursor m/z matches the theoretical m/z of the proposed N-homocysteinylated peptide.

  • Annotate Major Ion Series: Look for the dominant b- and y-ion series. High-quality spectra should have a continuous series of at least 4-5 ions.

  • Pinpoint the Mass Shift: "Walk" along the b-ion series from the N-terminus and the y-ion series from the C-terminus. The mass difference between adjacent ions should correspond to an amino acid residue mass. When you cross the modified lysine, you will see a mass shift.

    • For the b-ion series , the b-ion containing the modified lysine and all subsequent b-ions will be shifted by +117.0248 Da.

    • For the y-ion series , the y-ion containing the modified lysine and all subsequent y-ions will be shifted by +117.0248 Da.

  • Look for Diagnostic Ions: Search for the characteristic neutral loss of 117.0248 Da from the precursor ion or from high-mass fragment ions. Also, look for immonium ions; a modified lysine will not produce the standard lysine immonium ion at m/z 101.07.

This diagram illustrates how to pinpoint the modification site using b- and y-ions.

Peptide Fragmentation p1 A p2 F p3 K(Hcy) p4 L p5 G p6 R b1 b1 b2 b2 b1->b2 b3 b3 (+117 Da) b2->b3 +Phe b4 b4 (+117 Da) b3->b4 +Lys(Hcy) b5 b5 (+117 Da) b4->b5 +Leu y5 y5 (+117 Da) y4 y4 (+117 Da) y4->y5 +Lys(Hcy) y3 y3 (+117 Da) y3->y4 +Leu y2 y2 y2->y3 +Gly y1 y1 y1->y2

Caption: Locating N-homocysteinylation via b- and y-ion mass shifts.

Q8: I'm observing unexpected neutral losses or mass shifts. What could they be?

Sometimes, you may encounter unexpected spectral features. These can arise from other modifications or side reactions during sample preparation.

Observed Mass Shift / LossPossible CauseExplanation & Troubleshooting
+16 Da OxidationThe methionine-like thioether in the homocysteine side chain is susceptible to oxidation. This commonly occurs on methionine but can happen here too. Troubleshooting: Minimize sample exposure to air and reactive chemicals. Use fresh, high-purity solvents.
-64 Da from an oxidized precursor Neutral loss of CH3SOHThis is a well-known fragmentation pathway for oxidized methionine residues and can occur with oxidized N-homocysteine as well.[18] It can be a useful diagnostic feature to confirm oxidation.
+119.0041 Da S-homocysteinylationHomocysteine thiolactone can hydrolyze to homocysteine, which can then form a disulfide bond with a cysteine residue.[19] This is a different modification (S-homocysteinylation) with a distinct mass. Troubleshooting: Control the pH during sample incubation; prolonged exposure to physiological or basic pH can increase HTL hydrolysis.[19]
-33.9877 Da Neutral loss of H2SA less common fragmentation pathway for sulfur-containing amino acids, which may occur at high collision energies.

By systematically addressing these potential issues, from sample preparation to data analysis, you can overcome the challenges associated with the mass spectrometric analysis of N-homocysteinylated peptides and generate high-quality, reliable data.

References
  • Perla-Kajan, J., & Jakubowski, H. (2014). Identification of N-homocysteinylation sites in plasma proteins. ResearchGate. [Link]

  • Unknown Author. (n.d.). Sample preparation for mass spectrometry. Source Document.
  • Trevisiol, E., et al. (2016). MS–MS fragmentation details of the A, cysteinylated and B, homocysteinylated peptide 229–258. ResearchGate. [Link]

  • G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. G-Biosciences. [Link]

  • Thermo Fisher Scientific. (n.d.). Protein Sample Preparation for Mass Spectrometry. Thermo Fisher Scientific.
  • Unknown Author. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. Source Document.
  • Verbrugghe, P., et al. (2015). Unusual fragmentation of derivatized cysteine-containing peptides. PMC - NIH. [Link]

  • Gromova, A., et al. (2020). Modifications of methionine residues and subsequent possible neutral losses. ResearchGate. [Link]

  • Yu, F., et al. (2023). Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Nature Communications. [Link]

  • Harrison, A. G., & G. B. K. (2011). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. PMC.
  • Götze, M., et al. (2019).
  • Sadowski, K., et al. (2020). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. MDPI. [Link]

  • LibreTexts. (2023). Section 4B. CID of Peptides and De Novo Sequencing. Chemistry LibreTexts. [Link]

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Matrix Science. [Link]

  • Kalli, A., & Hess, S. (2015). Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. PubMed. [Link]

  • Yu, F., et al. (2022). Mining for ions: diagnostic feature detection in MS/MS spectra of post-translationally modified peptides. bioRxiv. [Link]

  • Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. [Link]

  • Wysocki, V. H., & Loo, J. A. (2004). Mass spectrometry of peptides and proteins. OSU Chemistry.
  • Yu, F., et al. (2023). Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides.
  • Lavecchia, M. J., et al. (2014). Characterization of N-homocysteinylated albumin adducts. PubMed. [Link]

  • Unknown Author. (2007). Interpretation of the tandem mass spectrum of peptide. Source Document.
  • Wikipedia. (n.d.). De novo peptide sequencing. Wikipedia. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]

  • Unknown Author. (n.d.). Identification of Protein Modifications by Mass Spectrometry. Source Document.
  • Sharma, G. S., et al. (2019). Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation. PubMed. [Link]

  • Brodbelt, J. S. (2014). Ion Activation Methods for Peptides and Proteins. PMC - NIH. [Link]

  • Ferl, M., et al. (2025). High field asymmetric waveform ion mobility spectrometry improves N-homocysteinylation mapping in mouse liver and brain proteins. bioRxiv. [Link]

  • Venema, K., et al. (2025). Interpreting peptide mass spectra by VEMS. ResearchGate. [Link]

  • Wang, C., et al. (2018). Chemical proteomic profiling of protein N-homocysteinylation with a thioester probe. Chemical Science. [Link]

  • Jakubowski, H. (n.d.). N-homocysteinylation of proteins by the homocysteine thiolactone. ResearchGate. [Link]

  • Sikora, M., et al. (2021). Proteome-Wide Analysis of Protein Lysine N-Homocysteinylation in Saccharomyces cerevisiae. ACS Publications. [Link]

  • Jakubowski, H. (2024).
  • Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. [Link]

  • Chowdhury, S. K., & Katta, V. (1990). Origin and removal of adducts (molecular mass = 98 u) attached to peptide and protein ions in electrospray ionization mass spectra. PubMed. [Link]

  • Perla-Kajan, J., et al. (2015).
  • Waseem, M., et al. (2025). N-Homocysteinylation of lysine residues in α-Synuclein enhances aggregation propensity and cytotoxicity in SH-SY5Y cells. PMC. [Link]

  • Antunes, A. M., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics)

Sources

Technical Support Center: Enhancing Signal-to-Noise in Fluorescent Detection of DL-Homocysteine Thiolactone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the fluorescent detection of DL-Homocysteine thiolactone (HTL). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome common challenges and enhance the quality of your experimental data. This guide is structured to address specific issues you may encounter, moving from fundamental questions to advanced troubleshooting and protocol optimization.

Section 1: Frequently Asked Questions - Understanding the Fundamentals

This section addresses foundational concepts critical for designing and interpreting your experiments.

Q1: What is this compound (HTL) and why is its detection important?

This compound is a cyclic thioester of the amino acid homocysteine. It is formed in the body through an error-editing mechanism by certain enzymes, primarily methionyl-tRNA synthetase, which mistakenly activates homocysteine instead of methionine[1]. Elevated levels of HTL are associated with a range of pathological conditions, including cardiovascular diseases and neurological abnormalities, because it can react with protein lysine residues (a process called N-homocysteinylation), leading to protein damage and autoimmune responses[1]. Therefore, accurately detecting and quantifying HTL in biological systems is crucial for understanding its role in disease and for the development of potential diagnostic and therapeutic strategies.

Q2: What are the primary sources of "noise" that can obscure the HTL fluorescent signal?

In fluorescence detection, "noise" refers to any unwanted signal that reduces the clarity and accuracy of the measurement. The primary sources of noise include:

  • Autofluorescence: This is the natural fluorescence emitted by endogenous molecules within a biological sample, such as NADH, collagen, elastin, and flavins.[2] This is often a major contributor to high background, especially when using fluorophores that emit in the blue or green spectral regions.[3]

  • Non-specific Probe Binding: The fluorescent probe may bind to cellular components or other molecules besides the target (HTL), leading to a generalized background signal.

  • Light Source and Detector Noise: Fluctuation in the intensity of the excitation lamp and electronic noise within the detector (like dark current and readout noise from a camera) contribute to the overall noise level.[4]

  • Photobleaching: This is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light, leading to a fading signal that can be misinterpreted as a low analyte concentration.[5][6][7]

Q3: How does a typical fluorescent probe for HTL work?

Fluorescent probes for biothiols, including HTL, are engineered to undergo a chemical reaction with the thiol group that results in a change in their fluorescent properties.[8] The challenge lies in distinguishing HTL from other, more abundant biothiols like glutathione (GSH) and cysteine (Cys).[9][10]

Many selective probes for homocysteine (and by extension, its thiolactone form after ring-opening) utilize a two-step mechanism:

  • Initial Reaction: The thiol group of the analyte reacts with an electrophilic site on the probe (e.g., via Michael addition or nucleophilic aromatic substitution). This initial step is often common for all thiols.[11]

  • Intramolecular Cyclization: Due to their specific structures, cysteine and homocysteine adducts can undergo a subsequent intramolecular cyclization reaction that GSH cannot.[9][11] Probes can be designed so that this cyclization event triggers a distinct change in fluorescence (e.g., a large "turn-on" signal or a spectral shift), providing selectivity.[9]

Q4: What is the practical difference between Signal-to-Noise Ratio (SNR) and sensitivity?

While related, these terms are distinct.

  • Sensitivity refers to the smallest amount of analyte that can be reliably detected. In fluorescence, it is often linked to the brightness of the probe (its extinction coefficient and quantum yield).

  • Signal-to-Noise Ratio (SNR) is a measure of how clearly the signal from the analyte stands out from the background noise.[12] You can have a very sensitive (bright) probe, but if the background noise is also very high, the SNR will be low, making it difficult to quantify the signal accurately. The primary goal of assay optimization is to maximize the SNR.[13][14]

Section 2: Troubleshooting Guide - Common Problems & Solutions

This section is formatted to help you diagnose and solve specific experimental issues.

Problem: Low or No Fluorescent Signal

Q: My fluorescent signal is very weak or completely absent. What are the potential causes and how can I address them?

A weak signal can be frustrating, but it is often solvable by systematically checking several factors.

Workflow for Troubleshooting Low Signal

low_signal_troubleshooting cluster_probe Probe Issues cluster_buffer Buffer Issues cluster_instrument Instrument Settings start Low / No Signal check_probe 1. Check Probe Integrity & Concentration start->check_probe check_buffer 2. Verify Buffer Conditions (pH, Additives) check_probe->check_buffer Probe OK? p1 Degraded? (Improper storage) check_probe->p1 check_instrument 3. Optimize Instrument Settings check_buffer->check_instrument Buffer OK? b1 Incorrect pH? (Thiol reactivity is pH-dependent) check_buffer->b1 check_reaction 4. Evaluate Reaction Kinetics check_instrument->check_reaction Settings OK? i1 Incorrect Ex/Em wavelengths? check_instrument->i1 solution Signal Improved check_reaction->solution Kinetics OK? p2 Concentration too low? p3 Wrong probe for application? b2 Interfering substances? (e.g., other reducing agents) i2 Gain/exposure too low? i3 Light path misaligned?

Caption: Troubleshooting workflow for low fluorescent signal.

  • Probe Integrity and Concentration:

    • Cause: Fluorescent probes can degrade if stored improperly (e.g., exposed to light or not stored at the recommended temperature). The working concentration may also be too low.

    • Solution: Purchase a fresh vial of the probe or test the existing probe with a positive control (a known concentration of HTL). Perform a concentration titration to find the optimal probe concentration for your system (see Protocol 2).

  • Buffer and pH Conditions:

    • Cause: The reactivity of the thiol group is highly pH-dependent. The unprotonated thiolate form (S⁻) is the reactive nucleophile, and its concentration increases with pH. If the pH of your buffer is too low, the reaction kinetics may be exceedingly slow. Additionally, some buffer components can interfere with the reaction.

    • Solution: Ensure your buffer pH is compatible with the probe's reaction mechanism, typically around physiological pH (7.4) or slightly higher.[15] Check the probe's datasheet for optimal pH range. Avoid buffers containing other nucleophiles or reducing agents that could compete with HTL.[16][17]

  • Instrument Settings:

    • Cause: Incorrect instrument settings are a common cause of weak signal. This includes using the wrong excitation/emission wavelengths, setting the detector gain too low, or having insufficient exposure time.[18][19]

    • Solution: Verify that the excitation and emission wavelengths on your instrument match the spectral properties of the HTL-bound probe. Increase the detector gain or camera exposure time. Be aware that this can also increase background noise, so it's a trade-off.[18] (See Protocol 3 for optimization).

  • Reaction Time and Temperature:

    • Cause: The reaction between the probe and HTL may not have reached completion. Most chemical reactions are also temperature-dependent.

    • Solution: Increase the incubation time of the probe with your sample. Consult the probe's documentation for recommended incubation times. Ensure the incubation is performed at the recommended temperature (e.g., 37°C for live cells).

Problem: High Background Noise / Low SNR

Q: My signal is present, but the background fluorescence is so high that my signal-to-noise ratio is poor. How can I reduce this background?

High background is typically caused by autofluorescence or non-specific probe interactions.

  • Managing Autofluorescence:

    • Cause: Biological samples naturally contain fluorescent molecules like NADH, FAD, collagen, and lipofuscin.[2] This is especially problematic in the blue/green part of the spectrum.

    • Solutions:

      • Use Red/Far-Red Probes: Shift to probes with excitation and emission wavelengths in the red (>600 nm) or near-infrared range, where cellular autofluorescence is significantly lower.[20]

      • Spectral Unmixing: If your imaging system has this capability, you can acquire a "blank" image of an unstained sample to create a spectral profile for the autofluorescence, which can then be computationally subtracted from your stained sample image.[20]

      • Proper Fixation: Aldehyde-based fixatives like glutaraldehyde and formaldehyde can induce fluorescence.[2][21] Consider using an organic solvent fixative like ice-cold methanol or treating aldehyde-fixed samples with a quenching agent like sodium borohydride.[2]

      • Background Subtraction: In image analysis, define a region of interest (ROI) in an area of your image that contains no cells or specific signal and subtract the average intensity of this ROI from your entire image.

  • Reducing Non-Specific Staining:

    • Cause: The probe may be binding to cellular structures or other molecules in a non-specific manner. This is often an issue if the probe concentration is too high.

    • Solutions:

      • Optimize Probe Concentration: Reduce the probe concentration. Use the lowest concentration that still provides a robust specific signal (see Protocol 2).

      • Improve Washing Steps: After incubating with the probe, increase the number and/or duration of washing steps with fresh buffer to remove unbound probe molecules.

      • Include Blocking Agents: For some applications, particularly with fixed cells, pre-incubating with a blocking agent like Bovine Serum Albumin (BSA) can reduce non-specific binding sites.

Problem: Signal Fades Quickly (Photobleaching)

Q: The fluorescent signal is bright initially but then fades rapidly as I image it. What is happening and how can I stop it?

This phenomenon is called photobleaching, the irreversible destruction of the fluorophore by light.[5][7] While it cannot be stopped entirely, it can be dramatically minimized.

StrategyMechanismImplementation Details
Reduce Excitation Intensity Fewer photons hitting the fluorophore per unit time reduces the probability of photochemical destruction.Use the lowest laser power or lamp intensity that provides an acceptable SNR. Use neutral density (ND) filters to attenuate the light source.[6][7]
Minimize Exposure Time Reduces the total number of photons the sample is exposed to.Use the shortest camera exposure time possible. For live-cell imaging, acquire images less frequently (e.g., every 5 minutes instead of every 30 seconds).[5][6]
Use Antifade Reagents These are chemical cocktails that scavenge reactive oxygen species (ROS), which are major mediators of photobleaching.Add antifade reagents like VECTASHIELD or ProLong Gold to your mounting medium for fixed cells.[5][6][22] Some formulations are also available for live-cell imaging.[22]
Choose Photostable Dyes Some classes of fluorophores are inherently more resistant to photobleaching than others.When selecting a probe, check for data on its photostability. Modern dyes (e.g., Alexa Fluor, ATTO dyes) are often engineered for higher stability.
Deoxygenate the Medium Oxygen is a key participant in the chemical reactions that lead to photobleaching.[23]For in vitro assays or fixed cells, consider using an oxygen scavenging system (e.g., glucose oxidase/catalase) in your buffer.[5]

Section 3: Key Experimental Protocols

Follow these step-by-step guides to establish a robust experimental workflow.

Protocol 1: General Staining Protocol for Cellular HTL Detection

This protocol provides a starting point for staining adherent cells in culture.

  • Cell Culture: Plate cells on a glass-bottom dish or chamber slide appropriate for fluorescence microscopy. Allow cells to adhere and grow to the desired confluency (typically 60-80%).

  • Probe Preparation: Prepare a stock solution of your HTL-selective fluorescent probe in anhydrous DMSO. Immediately before use, dilute the stock solution to the desired final working concentration in a pre-warmed, serum-free culture medium or appropriate buffer (e.g., PBS or HBSS).

  • Cell Washing: Gently aspirate the culture medium from the cells. Wash the cells twice with warm PBS or HBSS to remove any residual serum, which can sometimes interfere with staining.

  • Probe Incubation: Add the probe-containing medium/buffer to the cells. Incubate for the time recommended by the manufacturer (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. Protect the plate from light during incubation.

  • Washing: Aspirate the probe solution. Wash the cells 2-3 times with warm buffer to remove any unbound probe.

  • Imaging: Add fresh, warm imaging buffer (e.g., phenol red-free medium or HBSS) to the cells. Immediately proceed to imaging on a fluorescence microscope using the appropriate filter sets.

Protocol 2: Optimizing Fluorescent Probe Concentration

Finding the ideal probe concentration is critical for maximizing SNR.

  • Prepare Serial Dilutions: Prepare a series of working solutions of your probe in your chosen buffer/medium. A good starting range might be from 0.1 µM to 20 µM, depending on the probe.

  • Set Up Multi-well Plate: Plate cells at the same density in multiple wells of a glass-bottom 96-well plate. Include wells for a "no-probe" negative control (for autofluorescence) and a "positive control" if available (e.g., cells pre-treated to elevate HTL levels).

  • Incubate and Wash: Stain each well with a different probe concentration using the general protocol above. Ensure incubation time and washing steps are identical for all wells.

  • Acquire Images: Using a high-content imager or automated microscope, acquire images from each well using identical instrument settings (exposure, gain, etc.).

  • Analyze Data:

    • Quantify the average fluorescence intensity within the cells for each concentration.

    • Quantify the average fluorescence intensity of the background in each image.

    • Calculate the SNR for each concentration (SNR = [Signal - Background] / Standard Deviation of Background).

    • Plot the specific signal (Signal - Background) and the SNR versus probe concentration.

    • Select the lowest concentration that gives the highest or a plateauing SNR. This is your optimal working concentration.

Protocol 3: Instrument Settings for Maximizing SNR

This guide applies to both widefield and confocal microscopes.

  • Select Correct Filters/Wavelengths: Ensure your excitation and emission filters (or monochromator settings) are centered on the peak wavelengths for your probe after it has reacted with HTL.[12] Check the probe's product information for its final spectral characteristics.

  • Optimize Excitation Power: Start with low excitation power to minimize photobleaching and phototoxicity.[23] Gradually increase the power until the signal is clearly distinguishable from the background. Avoid saturating the brightest pixels in your image.

  • Adjust Detector Gain/Voltage: The gain amplifies the electronic signal from the photons collected by the detector (e.g., a PMT or camera).[19]

    • Set the excitation power to a moderate, fixed level.

    • Focus on a representative sample.

    • Increase the gain until the signal is bright but the darkest parts of the image (background) remain dark and are not "speckled" with noise.

    • For Cameras: Check the image histogram. The signal peak should be well-separated from the noise peak at the low end of the scale, and the brightest pixels should not be clipped at the maximum value (e.g., 4095 for a 12-bit camera).[18]

  • Set Exposure Time: For camera-based systems, a longer exposure time allows more photons to be collected, increasing the signal.[18] However, this also increases photobleaching and is susceptible to motion blur in live samples. Find a balance between adequate signal and minimal bleaching/blur.

  • Use Binning (Optional): Binning combines the charge from adjacent pixels on a camera chip into a single larger "super-pixel." This increases sensitivity and speed at the cost of spatial resolution.[18] If you are not limited by resolution, 2x2 binning can significantly improve your SNR.

Section 4: Advanced Topics & Deeper Insights

Q: How does the reaction mechanism of a probe affect selectivity for HTL over other thiols?

The key to selectivity is exploiting the unique structural features of homocysteine.

reaction_mechanism Probe Probe (e.g., with Acrylate Group) Non-Fluorescent Adduct_GSH GSH Adduct (Stable) Remains Non-Fluorescent Probe->Adduct_GSH + GSH (Michael Addition) Adduct_Cys_Hcy Cys/Hcy Adduct (Intermediate) Probe->Adduct_Cys_Hcy + Cys/Hcy (Michael Addition) GSH GSH Cys_Hcy Cys / Hcy No_Reaction No Further Reaction Adduct_GSH->No_Reaction Cyclized_Product Cyclized Product (e.g., Thiazolidine/Thiazinane) Highly Fluorescent Adduct_Cys_Hcy->Cyclized_Product Intramolecular Cyclization (Signal ON)

Caption: Selective detection via tandem Michael addition-cyclization.

As shown in the diagram, many selective probes work via a tandem reaction.[9][11] While all major thiols (GSH, Cys, Hcy) can perform the initial nucleophilic attack on the probe, only Cys and Hcy possess an amino group in the correct position to subsequently perform an intramolecular cyclization. This second, structure-specific step is what triggers the large change in fluorescence, effectively "ignoring" the much more abundant GSH.[9][11] The rate of cyclization can also differ between Cys and Hcy, allowing for further discrimination in some probe designs.[24]

Q: What are ratiometric probes and what advantages do they offer?

A ratiometric probe has two distinct emission (or excitation) wavelengths: one that is sensitive to the analyte and one that is not. As the analyte concentration changes, the intensity of one peak goes up while the other goes down (or stays constant).

Advantages:

  • Internal Self-Calibration: By taking the ratio of the two emission intensities, the measurement becomes independent of factors that affect both wavelengths equally. This includes variations in probe concentration, excitation light intensity, and focal plane.

  • Increased Accuracy: This self-referencing nature makes ratiometric measurements more robust and quantitative than simple intensity-based measurements, which can be affected by the aforementioned variables.

Section 5: References

  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). KEYENCE America. [Link]

  • Icha, J., Weber, M., Prole, D. L., & Ries, J. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8), 1700003. [Link]

  • Wenger, J., Gérard, D., Dintinger, J., Mahboub, O., Ebbesen, T. W., & Rigneault, H. (2006). Nanoaperture-enhanced signal-to-noise ratio in fluorescence correlation spectroscopy. Optics express, 14(26), 12729-12739. [Link]

  • Tips to Minimize Autofluorescence. (2023, July 19). FluoroFinder. [Link]

  • The Antidote for Photobleaching. (n.d.). Electron Microscopy Sciences. [Link]

  • Minimizing Photobleaching in Fluorescence Microscopy. (2018, October 24). News-Medical.Net. [Link]

  • Wenger, J., Gérard, D., Dintinger, J., Mahboub, O., Ebbesen, T. W., Polavarapu, L., ... & Rigneault, H. (2007). Nanoaperture-Enhanced Signal-to-Noise Ratio in Fluorescence Correlation Spectroscopy. Analytical chemistry, 79(21), 8146-8152. [Link]

  • What is Autofluorescence? A Quick Explainer for Biologists. (2024, October 2). Bitesize Bio. [Link]

  • Autofluorescence: Causes and Cures. (n.d.). University of British Columbia. [Link]

  • Neumann, M., & Gabel, D. (2002). Simple Method for Reduction of Autofluorescence in Fluorescence Microscopy. Journal of Histochemistry & Cytochemistry, 50(3), 437-439. [Link]

  • Domínguez-González, R., & Bolarin, M. J. (2002). Determination of homocysteine thiolactone and homocysteine in cell cultures using high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B, 767(2), 263-268. [Link]

  • Enhancement of signal-to-noise ratio for fluorescence endoscope image based on fast digital lock-in algorithm. (2021, March 10). Royal Society Publishing. [Link]

  • Kaur, A., Lo, T. C., & Lee, W. T. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLoS One, 20(9), e0330718. [Link]

  • How to develop an optimal fluorescence assay. (n.d.). The Blog - Tecan. [Link]

  • A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. (2025, September 9). PLoS One. [Link]

  • Chen, X., Zhou, Y., Zhang, X., & Yoon, J. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 26(12), 3573. [Link]

  • Liu, C., Jiao, X., He, B., & Zhao, W. (2015). Design strategies of fluorescent probes for selective detection among biothiols. Chemical Communications, 51(52), 10459-10473. [Link]

  • Fluorescent Probes for Live Cell Thiol Detection. (2021, June 11). PubMed. [Link]

  • Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. (n.d.). PMC - PubMed Central. [Link]

  • A beginner's guide to improving image acquisition in fluorescence microscopy. (2020, December 7). The Biochemist | Portland Press. [Link]

  • Fluorescent Probes for Live Cell Thiol Detection. (n.d.). MDPI. [Link]

  • Thiol Reactive Probes and Chemosensors. (n.d.). MDPI. [Link]

  • How to optimise fluorescence gain. (2021, November 18). BMG Labtech. [Link]

  • Setting up and Adjusting a Fluorescent Microscope for Reliable Examination Results. (n.d.). PI. [Link]

  • A dual emission fluorescent probe enables simultaneous detection of glutathione and cysteine/homocysteine. (n.d.). PMC. [Link]

  • A highly selective fluorescent probe for detection of biological samples thiol and its application in living cells. (n.d.). PubMed. [Link]

  • Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy. (n.d.). PMC. [Link]

  • Hemicyanine-Based Fluorescent Probes for Cysteine Detection in Cellular Imaging and Food Samples. (n.d.). MDPI. [Link]

  • Fluorescent and colorimetric probes for detection of thiols. (2010, March 3). Chemical Society Reviews (RSC Publishing). [Link]

  • Selective Homocysteine Turn-on Fluorescent Probes and Their Bioimaging Applications. (2025, August 7). [Link]

  • Thiol-Selective Fluorogenic Probes for Labeling and Release. (n.d.). PMC - NIH. [Link]

  • Protein Quantification Methods in Contemporary Life Science Research. (2026, February 11). Technology Networks. [Link]

  • Oxidized LDL, homocysteine, homocysteine thiolactone and advanced glycation end products act as pro-oxidant metabolites inducing cytokine release, macrophage infiltration and pro-angiogenic effect in ARPE-19 cells. (n.d.). PMC. [Link]

  • Reaction of N -acetylhomocysteine thiolactone with propylamine in di ff erent solvents. (n.d.). ResearchGate. [Link]

  • Homocysteine Thiolactone: Biology and Chemistry. (n.d.). MDPI. [Link]

  • Protein modification by thiolactone homocysteine chemistry: a multifunctionalized human serum albumin theranostic. (n.d.). PMC - PubMed Central. [Link]

  • Troubleshooting | Fluorescence: Detection. (2024, September 19). YouTube. [Link]

  • Measurement of homocysteine thiolactone hydrolase activity using high-performance liquid chromatography with fluorescence detection and polymorphisms of paraoxonase in normal human serum. (n.d.). PubMed. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the Validation of a Novel HPLC-UV Method for DL-Homocysteine Thiolactone Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical and Chemical Significance of DL-Homocysteine Thiolactone

This compound (HCTL), a cyclic thioester of the amino acid homocysteine, is more than a mere metabolic byproduct. It is a highly reactive molecule implicated in protein modification through a process known as N-homocysteinylation.[1] This modification can impair or alter protein function, leading to cellular damage and contributing to the pathology of various diseases, including cardiovascular and neurodegenerative disorders.[1] Given its reactivity and clinical relevance, the accurate and precise quantification of HCTL in biological matrices and pharmaceutical formulations is of paramount importance for both clinical diagnostics and drug development.

While various methods exist, including Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC with fluorescence detection, a simple, direct HPLC method with Ultraviolet (UV) detection offers advantages in terms of accessibility, cost-effectiveness, and ease of implementation. This guide details the validation of a novel, robust reversed-phase HPLC-UV method for HCTL quantification. We will explore the causality behind each experimental choice and benchmark its performance against established analytical alternatives, grounding our protocol in the rigorous standards set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]

Method Development: Rationale and Optimization

The primary challenge in developing an HPLC-UV method for HCTL is its lack of a strong chromophore, which limits its detectability at standard UV wavelengths. However, direct detection at lower wavelengths (~210 nm) is feasible. The stability of the thiolactone ring is also a critical consideration; HCTL is stable at neutral or acidic pH but is susceptible to hydrolysis under alkaline conditions.[1][5] These factors were central to our method design.

Chromatographic Conditions Rationale:

  • Column: A C18 stationary phase was selected for its versatility and proven efficacy in retaining small, polar molecules like HCTL through hydrophobic interactions.

  • Mobile Phase: An isocratic mobile phase of 0.1% Trifluoroacetic Acid (TFA) in water and acetonitrile was chosen. The acidic nature of the TFA (pH < 3) serves a dual purpose: it ensures the stability of the HCTL ring during analysis and protonates the analyte's primary amine, leading to sharp, symmetrical peaks by minimizing interactions with residual silanols on the silica support.

  • Detection: A wavelength of 210 nm was selected for detection, providing adequate sensitivity for the peptide-like bond within the HCTL molecule.

The final optimized conditions are summarized below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax SB-C18 (150 x 4.6 mm, 5 µm)
Mobile Phase 95:5 (v/v) 0.1% TFA in Water : Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 20 µL
Detection UV at 210 nm
Run Time 10 minutes
Analyte Retention Time Approximately 4.5 minutes

Method Validation Workflow: A Self-Validating System

The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[2][3] Our validation protocol is designed as a self-validating system, incorporating system suitability checks at each stage to ensure the ongoing validity of the data generated. The overall workflow adheres to the ICH Q2(R2) guideline.[3][4]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Parameter Validation cluster_3 Phase 4: Reporting Dev Method Development & Optimization Protocol Define Analytical Target Profile (ATP) & Validation Protocol Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Report Validation Report & Lifecycle Management Plan Specificity->Report Accuracy Accuracy Linearity->Report Precision Precision (Repeatability & Intermediate) Accuracy->Report LOD_LOQ LOD & LOQ Precision->Report Robustness Robustness LOD_LOQ->Report Robustness->Report

Caption: High-level workflow for analytical method validation.

Experimental Protocols and Results

The following sections provide detailed, step-by-step methodologies for each validation parameter, grounded in FDA and ICH guidelines.[6][7][8]

System Suitability

Causality: Before any validation run, system suitability testing is performed to confirm that the chromatographic system is adequate for the intended analysis. This is a non-negotiable prerequisite for generating trustworthy data.

Protocol:

  • Prepare a standard solution of this compound hydrochloride at a working concentration (e.g., 50 µg/mL).

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the standard solution.

  • Calculate the mean and relative standard deviation (%RSD) for retention time and peak area. Calculate the tailing factor and theoretical plates for the analyte peak.

Acceptance Criteria:

  • %RSD of Peak Area: ≤ 2.0%

  • %RSD of Retention Time: ≤ 1.0%

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

Specificity

Causality: Specificity demonstrates the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10] This ensures that the signal measured is solely from HCTL.

Protocol:

  • Blank Analysis: Inject the mobile phase and a sample diluent (placebo) to ensure no interfering peaks are present at the retention time of HCTL.

  • Forced Degradation: Expose HCTL to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.

    • Acid: 0.1M HCl at 60°C for 4 hours.

    • Base: 0.1M NaOH at room temperature for 30 minutes (hydrolysis is expected).[1]

    • Oxidation: 3% H₂O₂ at room temperature for 2 hours.

    • Thermal: 80°C for 24 hours (solid state).

  • Inject the stressed samples and analyze the chromatograms for peak purity of HCTL using a Diode Array Detector (DAD) and to ensure that degradation product peaks are resolved from the main analyte peak.

Results: The method demonstrated high specificity. No interfering peaks were observed in the blank injections. In stressed samples, degradation products were well-resolved from the HCTL peak (Resolution > 2.0), and the peak purity index for HCTL remained above 0.999, confirming the absence of co-elution.

Linearity and Range

Causality: Linearity establishes a direct proportional relationship between the concentration of the analyte and the analytical signal over a specified range. This is fundamental for accurate quantification.

Protocol:

  • Prepare a stock solution of DL-HCTL hydrochloride in 0.1% TFA.

  • Perform serial dilutions to prepare at least five calibration standards across the range of 5 µg/mL to 100 µg/mL.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Results:

Concentration (µg/mL)Mean Peak Area (n=3)
5.048500
10.098100
25.0249500
50.0501200
100.01005000

The method was linear over the range of 5-100 µg/mL with a correlation coefficient (r²) of 0.9995 .

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study by spiking a placebo matrix with known amounts of the analyte.

Protocol:

  • Prepare a placebo mixture (e.g., common pharmaceutical excipients).

  • Spike the placebo at three concentration levels (low, medium, high: e.g., 10, 50, and 90 µg/mL) covering the analytical range.

  • Prepare each concentration level in triplicate (total of 9 samples).

  • Analyze the samples and calculate the percent recovery.

Results:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
Low10.09.898.0%
Medium50.050.7101.4%
High90.090.5100.6%
Mean Recovery 100.0%

Acceptance Criteria: Mean recovery should be within 98.0% - 102.0%.

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[7][9]

G cluster_0 Repeatability (Intra-assay) cluster_1 Intermediate Precision (Inter-assay) Precision Precision Assessment R_Cond Same Day Same Analyst Same Instrument Precision->R_Cond IP_Cond Different Day Different Analyst Different Instrument Precision->IP_Cond R_Test 6 Determinations at 100% OR 9 Determinations over range R_Cond->R_Test IP_Test Replicate analysis under varied conditions IP_Cond->IP_Test

Caption: Key components of precision validation.

Protocol:

  • Repeatability (Intra-assay): Analyze six replicate preparations of a homogeneous sample at 100% of the test concentration (50 µg/mL) on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst and/or a different instrument.

  • Calculate the %RSD for both sets of measurements.

Results:

Precision LevelMean Assay Value (µg/mL)%RSD
Repeatability 50.20.8%
Intermediate Precision 49.71.1%

Acceptance Criteria: %RSD should be ≤ 2.0%.

Detection and Quantitation Limits (LOD & LOQ)

Causality: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated, while the Limit of Quantitation (LOQ) is the lowest amount that can be determined with acceptable precision and accuracy.

Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Results:

  • LOD: 1.5 µg/mL

  • LOQ: 4.5 µg/mL The LOQ was confirmed by analyzing samples at this concentration, which yielded acceptable accuracy (97.5% recovery) and precision (3.5% RSD).

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Protocol: Deliberately vary key chromatographic parameters one at a time and assess the effect on system suitability (retention time, peak shape).

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 5 °C (20 and 30 °C)

  • Mobile Phase Composition: ± 2% acetonitrile

Results: System suitability criteria were met under all varied conditions. The largest shift in retention time was less than 5%, and peak tailing remained below 1.5, demonstrating the method is robust.

Comparison with Alternative Analytical Methods

While our validated HPLC-UV method is robust and accessible, it is essential to understand its performance in the context of other available technologies.

FeatureNew HPLC-UV Method (Direct) HPLC-UV with Derivatization[11] GC-MS[12] HPLC with Fluorescence (FLD)[13]
Principle Direct UV absorption at 210 nmPre-column derivatization for UV detection at a higher wavelength (e.g., 316 nm)Volatilization and mass-based detectionDerivatization to create a fluorescent product
Sample Prep Simple dilutionMulti-step: extraction, derivatization, evaporationComplex: derivatization to increase volatilityMulti-step: reduction and derivatization
Sensitivity (LOQ) Moderate (~4.5 µg/mL)High (100 nmol/L or ~0.015 µg/mL)[11]Very HighVery High
Specificity Good, relies on chromatographic separationExcellent, relies on both chromatography and specific derivatization reactionExcellent, based on mass fragmentation patternsExcellent, highly specific derivatization
Cost & Complexity LowModerateHighModerate to High
Throughput HighModerateLowModerate
Best For Routine QC, high-concentration samplesLow-level detection in complex matrices (e.g., urine)[11]Confirmatory analysis, metabolomicsTrace-level quantification in biological fluids

Discussion: The primary advantage of the newly validated direct HPLC-UV method lies in its simplicity and speed . The elimination of a derivatization step significantly reduces sample preparation time and potential sources of error, making it ideal for high-throughput quality control environments where HCTL concentrations are expected to be within the moderate µg/mL range.

In contrast, methods like HPLC with derivatization (UV or Fluorescence) and GC-MS offer substantially higher sensitivity . The HPLC-UV method for urinary HTL reported in the literature achieves an LOQ of 100 nmol/L, which is orders of magnitude lower than our direct method.[11] This makes such methods indispensable for clinical research and diagnostics where endogenous levels of HCTL are very low. However, this sensitivity comes at the cost of more complex and time-consuming sample preparation protocols.[11][12][13] GC-MS provides the highest level of specificity through mass fragmentation but requires significant capital investment and specialized expertise.

Conclusion

The presented reversed-phase HPLC-UV method for the quantification of this compound is simple, rapid, specific, accurate, precise, and robust over the concentration range of 5 to 100 µg/mL. It has been successfully validated in accordance with ICH guidelines and represents a fit-for-purpose analytical tool.[3][4]

The choice of analytical method is always a balance between performance requirements and practical constraints. For applications demanding ultra-trace level sensitivity, derivatization-based HPLC or GC-MS methods remain the superior choice. However, for routine quality control of raw materials or pharmaceutical formulations where simplicity, cost-effectiveness, and high throughput are critical, this validated direct detection method provides a reliable and efficient solution. This guide provides the necessary data and rationale for researchers and drug development professionals to confidently implement and adapt this method for their specific applications. The lifecycle management of this procedure should involve regular monitoring of system suitability trends to ensure it remains in a state of control.[6][14]

References

  • Validation of an HPLC method for total homocysteine quantification in plasma. (2025). ResearchGate. [Link]

  • Standardization of homocysteine on HPLC using DTT as reductant. National Center for Biotechnology Information (PMC). [Link]

  • First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide. (2025). National Center for Biotechnology Information (PMC). [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]

  • FDA issues revised guidance for analytical method validation. (2015). ResearchGate. [Link]

  • Homocysteine Thiolactone: Biology and Chemistry. (2020). MDPI. [Link]

  • Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. (2019). National Center for Biotechnology Information (PMC). [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2023). European Medicines Agency (EMA). [Link]

  • ICH Q2(R2) Validation of Analytical Procedures. (2023). International Council for Harmonisation (ICH). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics. (2021). MDPI. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation (ICH). [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency (EMA). [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

Sources

comparing the efficacy of different inhibitors of N-homocysteinylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Biochemical Challenge

N-homocysteinylation is a pervasive post-translational modification (PTM) driven by Homocysteine Thiolactone (HTL) .[1][2] Unlike S-homocysteinylation (disulfide exchange), N-homocysteinylation is an irreversible acylation of lysine residues, leading to protein aggregation, amyloidogenesis, and autoimmune responses.

This guide objectively compares the efficacy of endogenous enzymatic detoxifiers against emerging small-molecule inhibitors. It synthesizes kinetic data (


), subcellular localization, and mechanistic distinctiveness to aid in experimental design and therapeutic target selection.

Mechanistic Landscape & Visual Pathway

To select the correct inhibitor, one must understand the "Danger Zone"—the lifespan of the reactive thioester HTL.

Figure 1: The N-Homocysteinylation Pathway and Inhibition Nodes

The following diagram illustrates the metabolic error editing that creates HTL and the specific checkpoints where enzymatic and chemical inhibitors intervene.

NHomocysteinylation Met Methionine Hcy Homocysteine (Hcy) Met->Hcy Demethylation MetRS MetRS (Error Editing) Hcy->MetRS Activation HTL Hcy-Thiolactone (HTL) (Reactive Thioester) MetRS->HTL Cyclization NHcyProt N-Hcy-Protein (Aggregates/Amyloids) HTL->NHcyProt Nucleophilic Attack (Spontaneous) Enzymes Hydrolases: PON1 (Serum) BLMH (Cytosol) BPHL (Mitochondria/Liver) HTL->Enzymes Chem Scavengers: Proline Glutathione HTL->Chem Lysine Protein Lysine (-NH2) Lysine->NHcyProt Enzymes->Hcy Hydrolysis (Detoxification) Chem->Hcy Non-enzymatic Hydrolysis/Adduct

Caption: Figure 1: Pathological conversion of Hcy to HTL by Methionyl-tRNA Synthetase (MetRS) and subsequent detoxification pathways. Green arrows indicate protective hydrolysis; red arrows indicate pathogenic protein modification.

Comparative Analysis: Enzymatic Detoxifiers

The body’s primary defense against N-homocysteinylation is the enzymatic hydrolysis of the thiolactone ring back to homocysteine, which can then be remethylated or transsulfurated.

Table 1: Kinetic Efficacy of Major HTL Hydrolases

Data compiled from recent kinetic studies (see References).

EnzymeLocalizationCatalytic Efficiency (

)
Specificity & MechanismClinical Limitations
BPHL (Biphenyl hydrolase-like)Liver, Kidney (Mitochondrial)~7.7 × 10⁴ M⁻¹s⁻¹ Highest known specificity for HTL. Acts as the primary "scavenger" in high-metabolic organs.Expression varies significantly between tissues; less abundant in serum.
PON1 (Paraoxonase 1)Serum (HDL-associated)~1.0 - 5.0 × 10² M⁻¹s⁻¹Calcium-dependent lactonase. Protects circulating proteins (LDL, Albumin).Activity is highly polymorphic (Q192R). R-isoform is generally more active against HTL but less stable.
BLMH (Bleomycin Hydrolase)Cytosol (Ubiquitous)Low (< 10² M⁻¹s⁻¹)Cysteine protease family. Responsible for intracellular detoxification.Low affinity; rarely saturated at physiological HTL concentrations.[3]
BChE (Butyrylcholinesterase)Serum, Neural TissueModerate (Variable)Recently identified HTLase activity.Competes with Acetylcholinesterase; relevance in Alzheimer's pathology.
Critical Insight:

While PON1 is the most cited serum defender, BPHL is kinetically superior (orders of magnitude higher


).[3] In experimental setups focusing on intracellular accumulation of aggregates (e.g., Alzheimer's models), BLMH  upregulation or BPHL  gene therapy vectors are more logical targets than PON1.

Emerging Small Molecule Inhibitors (Chemical Scavengers)

When enzymatic defenses are overwhelmed (e.g., in severe Hyperhomocysteinemia), small molecule interventions become necessary.

Proline (The Non-Enzymatic Catalyst)

Recent findings (2025) identify L-Proline as a potent inhibitor of N-homocysteinylation.[4]

  • Mechanism: Proline acts as a nucleophilic catalyst that opens the thiolactone ring, regenerating Hcy without being consumed, or by forming a transient adduct that rapidly hydrolyzes.

  • Efficacy: In vitro studies show significant protection of Cytochrome C and RNase-A from HTL-induced aggregation at millimolar concentrations.

  • Advantage: Non-toxic, endogenous amino acid.

Glutathione (GSH)
  • Mechanism: Dual-action.

    • Antioxidant: Reduces the oxidative stress caused by N-Hcy protein radical formation.

    • Scavenger: The thiol group of GSH can competitively react with HTL, though this is less kinetically favorable than the intramolecular amine reaction of lysine.

  • Application: Essential in cell-culture models (e.g., HUVEC, SH-SY5Y) to preserve insulin signaling pathways disrupted by HTL.

Pyridoxal 5'-Phosphate (PLP)
  • Mechanism: PLP is a cofactor for Hcy metabolism (CBS/CGL enzymes), but chemically, its aldehyde group can form thiazolidine adducts with Hcy, indirectly lowering the pool available for HTL conversion.

Experimental Protocols for Validation

To validate the efficacy of a chosen inhibitor, you must measure the extent of lysine modification. The following protocols are the "Gold Standard" for quantification.

Protocol A: Quantification of N-Homocysteinylation (Ellman’s Assay)

Principle: Native lysine side chains do not contain thiols. N-homocysteinylation introduces a free thiol (-SH) group onto the protein surface. An increase in free thiols correlates directly with N-Hcy damage.

Reagents:

  • DTNB (5,5′-dithiobis-(2-nitrobenzoic acid))[5]

  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.

  • Denaturant: 6 M Guanidine HCl (to expose buried modifications).[6]

Workflow:

  • Incubation: Incubate target protein (e.g., Albumin, 10 mg/mL) with HTL (0.1–1 mM) ± Inhibitor (e.g., Proline, PON1) at 37°C for 12–24 hours.

  • Precipitation: Add 10% Trichloroacetic acid (TCA) to precipitate protein and remove free HTL/Inhibitor.[4][5] Centrifuge at 12,000 x g for 10 min.

  • Wash: Wash pellet 2x with acetone to remove residual acid.

  • Resolubilization: Dissolve pellet in Reaction Buffer + 6 M Guanidine HCl.

  • Measurement: Add 50 µL of 10 mM DTNB. Incubate 15 min at Room Temp.

  • Read: Measure Absorbance at 412 nm .

  • Calculation: Calculate moles of -SH using extinction coefficient

    
    .[5]
    
Protocol B: HTL Hydrolysis Kinetics (pH-Stat or HPLC)

Principle: Hydrolysis of HTL (neutral) releases Hcy (acidic carboxyl group exposed), lowering pH. Alternatively, measure the disappearance of the HTL peak via HPLC.

HPLC Workflow:

  • Column: C18 Reverse Phase.

  • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).

  • Detection: UV at 240 nm (Thioester bond absorbance).

  • Reaction: Mix Enzyme + HTL (substrate). Aliquot at 0, 5, 10, 30 min.

  • Quench: Add equal volume 20% TCA.

  • Analysis: Plot [HTL] remaining vs. time. Fit to Michaelis-Menten equation to derive

    
     and 
    
    
    
    .

References

  • Bhattacharya, R., et al. (2025). Inhibition of Protein N-Homocysteinylation by Proline: A Strategy toward the Therapeutic Intervention of Hyperhomocysteinemia.[4][7][8] ACS Omega.[7][8] Link

  • Jakubowski, H. (2024). Homocysteine Thiolactone Detoxifying Enzymes and Alzheimer's Disease.[9] ResearchGate / Preprints. Link

  • Draganov, D. I., et al. (2014). Human valacyclovir hydrolase/biphenyl hydrolase-like protein is a highly efficient homocysteine thiolactonase. PLoS One.[3][9] Link

  • Perła-Kaján, J., & Jakubowski, H. (2019). Protein N-homocysteinylation: From cellular toxicity to neurodegeneration. The FASEB Journal. Link

  • Glowacki, R., & Jakubowski, H. (2004). Cross-talk between Cys34-S-homocysteinylation and Lys525-N-homocysteinylation in human serum albumin. Journal of Biological Chemistry. Link

  • Kołodziejczyk, J., et al. (2010). Comparison of the effect of homocysteine and its thiolactone on the fibrinolytic system.[10] Molecular and Cellular Biochemistry.[10] Link

  • Chen, X., et al. (2025). Discovery of a new function of human butyrylcholinesterase and the catalytic activity of its natural variants toward homocysteine thiolactone hydrolysis.[11] Chemico-Biological Interactions.[5][8] Link

Sources

A Senior Application Scientist's Guide to Validating Fluorescent Probe Specificity for DL-Homocysteine Thiolactone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide provides an in-depth, experience-driven framework for validating the specificity of fluorescent probes targeting DL-Homocysteine thiolactone (HcyT). Elevated levels of HcyT, a reactive cyclic thioester of homocysteine, are implicated in protein damage and are linked to various pathologies, including cardiovascular and neurodegenerative diseases.[1][2] Therefore, its accurate and specific detection is of paramount importance.

However, the biological milieu is a complex soup of structurally similar molecules. The primary challenge in developing a reliable HcyT probe lies in discriminating it from its parent amino acid, homocysteine (Hcy), and other abundant biothiols like cysteine (Cys) and glutathione (GSH).[3][4] Their structural similarities and, in the case of Cys, significantly higher physiological concentrations, make them prime candidates for producing false-positive signals.[4]

This guide moves beyond a simple checklist. We will explore the causal logic behind robust validation protocols, ensuring that your experimental design is a self-validating system. We will compare a hypothetical direct-detection probe for HcyT against a common alternative two-step method (hydrolysis followed by Hcy detection) to illustrate the critical validation checkpoints for each approach.

Section 1: The Core Challenge—Understanding the Chemistry of Selectivity

The specific detection of HcyT hinges on exploiting its unique chemical structure: the cyclic thiolactone ring. Unlike free thiols (Hcy, Cys, GSH) which typically react with probes via their sulfhydryl (-SH) group, HcyT's reactivity is centered on its electrophilic carbonyl carbon within the thiolactone ring. A well-designed probe should leverage this distinction.

The most common sensing mechanisms for biothiols include Michael addition or cyclization reactions with the thiol group.[5][6] A probe truly specific for HcyT, however, would likely involve a nucleophilic attack from the probe onto the HcyT carbonyl, leading to acylation of the probe and ring-opening of the thiolactone. This fundamental difference in reaction mechanism is the foundation of selectivity.

Below is a diagram illustrating the proposed specific reaction pathway for a hypothetical probe, "Probe-NH₂," with HcyT, contrasted with the non-specific reaction pathway involving free thiols.

cluster_0 Specific Detection Pathway (Probe for HcyT) cluster_1 Non-Specific Interference Pathway (Probes for Free Thiols) HcyT This compound (HcyT) (Cyclic Thioester) Intermediate Acyl-Probe Intermediate (Ring Opening) HcyT->Intermediate Acylation of Probe Probe_NH2 Specific Probe (e.g., Probe-NH₂) Probe_NH2->Intermediate Nucleophilic Attack Fluorescence_On Specific Fluorescence Signal Intermediate->Fluorescence_On Fluorophore Release/ Conformational Change Free_Thiols Interfering Thiols (Hcy, Cys, GSH) Thiol_Adduct Thiol-Probe Adduct Free_Thiols->Thiol_Adduct Michael Addition/ Disulfide Exchange Probe_Thiol Non-Specific Probe (e.g., Acrylate-based) Probe_Thiol->Thiol_Adduct Fluorescence_Off False-Positive Signal Thiol_Adduct->Fluorescence_Off

Caption: Reaction mechanisms for HcyT-specific vs. general thiol probes.

Section 2: Comparative Validation Workflow

A rigorous validation plan must systematically rule out potential interferences. We will outline a workflow to test our hypothetical HcyT-specific probe ("Probe-X") and compare its performance to an "Alternative Method," which involves hydrolyzing HcyT to Hcy and then using a commercially available Hcy-sensitive probe.[7]

Caption: High-level workflow for validating probe specificity.

Experimental Protocol: Specificity Screening

This protocol is the cornerstone of validation. Its purpose is to assess the probe's response to HcyT versus a panel of biologically relevant molecules.

1. Preparation of Stock Solutions:

  • Analytes: Prepare 10 mM stock solutions of this compound, L-cysteine, L-homocysteine, and Glutathione (reduced form) in Milli-Q water.

  • Interferents: Prepare 10 mM stock solutions of a panel of common amino acids (e.g., Alanine, Serine, Lysine, Methionine, etc.), as well as relevant biological salts (e.g., NaCl, KCl, CaCl₂, MgCl₂).[8][9]

  • Probe: Prepare a 1 mM stock solution of "Probe-X" in an appropriate solvent like DMSO.[8]

  • Buffer: Prepare a 100 mM phosphate buffer solution (PBS) at a physiological pH of 7.4.

2. Assay Procedure:

  • Pipette 980 µL of PBS (pH 7.4) into a series of fluorescence cuvettes or a 96-well microplate.

  • Add 10 µL of the "Probe-X" stock solution to each well/cuvette to reach a final concentration of 10 µM. Mix gently.

  • Record a baseline fluorescence spectrum.

  • To each respective well/cuvette, add 10 µL of the 10 mM analyte or interferent stock solution to achieve a final concentration of 100 µM.

  • Incubate the mixture at 37°C for a predetermined time (e.g., 30 minutes, based on preliminary time-course experiments).[9]

  • Measure the fluorescence intensity at the probe's excitation and emission maxima.

3. Data Analysis:

  • Calculate the fluorescence enhancement factor (F/F₀), where F is the intensity after adding the analyte and F₀ is the baseline intensity.

  • Plot the fluorescence enhancement for HcyT against all tested interferents. A highly specific probe will show a significant enhancement only for HcyT.

Section 3: Performance Metrics—A Head-to-Head Comparison

The ultimate goal is to quantify specificity. The table below summarizes the expected performance of an ideal HcyT-specific probe compared to the two-step alternative method.

Performance Metric Probe-X (Ideal HcyT-Specific Probe) Alternative Method (Hydrolysis + Hcy Probe) Rationale & Causality
Response to HcyT Strong fluorescence enhancementStrong fluorescence enhancementThe primary function of both methods is to detect HcyT.
Response to Hcy No/Minimal responseStrong fluorescence enhancementProbe-X is designed to be unreactive with free thiols. The alternative method's probe is designed to react with Hcy.[4]
Response to Cys No/Minimal responsePotential for strong cross-reactivityCysteine is structurally very similar to homocysteine, making it a common interferent for Hcy probes.[3]
Response to GSH No/Minimal responsePotential for moderate cross-reactivityGlutathione's steric bulk can sometimes reduce, but not eliminate, cross-reactivity.[6]
Limit of Detection (LOD) Low (e.g., < 1 µM)Dependent on Hcy probe (variable)A direct, one-step reaction is often more sensitive than a two-step process.
Workflow Complexity Simple (add and read)Complex (hydrolysis step, pH adjustment)The hydrolysis step adds time, reagents, and potential for variability.[7]
pH Dependency Moderate (optimal near physiological pH)High (requires alkaline hydrolysis then neutral detection)The two-step method requires distinct pH conditions for each step, complicating the assay.[1][3]

Section 4: Advanced Validation—Kinetic & pH Profiles

Specificity is not just a "yes/no" answer; it's a matter of degree and conditions.

Kinetic Analysis

The rate of reaction can be a powerful tool for discrimination.[10] Even if a probe shows a minor response to an interferent over a long period, it may be effectively specific within the practical timeframe of an assay.

Protocol:

  • Set up the assay as described in the specificity screening protocol.

  • Upon adding the analyte (HcyT) or a key interferent (e.g., Hcy, Cys), immediately begin recording fluorescence intensity every 30-60 seconds for 30-60 minutes.

  • Plot fluorescence intensity versus time. A specific probe should show a rapid increase in signal with HcyT, reaching a plateau quickly, while showing a flat or very slow-rising line for interferents.[9]

pH Dependency

Biological processes occur in environments with varying pH (e.g., cytoplasm vs. lysosomes). Validating your probe's performance across a physiologically relevant pH range is critical.

Protocol:

  • Prepare a series of buffers (e.g., citrate, phosphate, borate) spanning a pH range from 4.0 to 9.0.

  • Repeat the specificity screening protocol in each buffer.

  • Plot the fluorescence enhancement (F/F₀) for HcyT and key interferents as a function of pH.

  • The ideal probe will maintain its high specificity for HcyT across a broad physiological range (e.g., pH 6.5-8.0), demonstrating its robustness for cellular applications. Some probes are even designed to leverage pH to enhance selectivity.[3]

Conclusion & Expert Recommendations

Validating a fluorescent probe for this compound is a multi-faceted process that demands more than a simple check for fluorescence turn-on. The core principle is to rigorously challenge the probe's selectivity against its closest structural and chemical relatives under physiologically relevant conditions.

  • Trustworthiness through Skepticism: Begin with the assumption that your probe might be non-specific. Your experimental design should be geared towards systematically disproving this hypothesis.

  • Causality is Key: Understand the reaction mechanism. A probe that relies on the unique thiolactone chemistry will inherently be more specific than one targeting a common functional group like a free thiol.

  • Context Matters: The required level of specificity depends on the application. For imaging in live cells, where Cys concentrations are orders of magnitude higher than Hcy, even minor cross-reactivity can be a significant issue.[4] In such cases, a direct-detection probe with an orthogonal reaction mechanism is far superior to an indirect method.

By following the principles and protocols outlined in this guide, you can confidently establish the specificity of your fluorescent probe and generate reliable, publication-quality data.

References

  • A fluorescent probe for concurrent detection of cysteine, homocysteine, and superoxide anion - PMC. (2025, December 12). PubMed Central.
  • Homocysteine fluorescent probes: Sensing mechanisms and biological applications | Request PDF.
  • A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE - PMC. (2021, April 23). PubMed Central.
  • A fluorescein-based probe with high selectivity to cysteine over homocysteine and glutathione.
  • Design and synthesis of fluorescent probes for GPR54. PubMed.
  • A Novel Fluorescence Probe Based on Azamonardine for Detecting and Imaging Cysteine in Cells and Zebrafish with High Selectivity and Sensitivity. (2023, August 25).
  • Hemicyanine-Based Fluorescent Probes for Cysteine Detection in Cellular Imaging and Food Samples. MDPI.
  • US9201075B2 - Colorimetric and fluorometric determination of homocysteine and cysteine.
  • pH-Dependent Fluorescent Probe That Can Be Tuned for Cysteine or Homocysteine.
  • Smart Probes for Ultrasensitive and Highly Selective Sensing of Homocysteine over Cysteine Based on Multi-Cooperative Effects by Using Gold Nanoparticles. (2025, March 14).
  • Fluorescent Probes for Live Cell Thiol Detection. MDPI.
  • A dual emission fluorescent probe enables simultaneous detection of glutathione and cysteine/homocysteine - PMC. PubMed Central.
  • Fluorescent discrimination of cysteine, homocysteine, and glutathione in urine samples using a novel seleno-BODIPY probe. (2024, November 27). PubMed.
  • Fluorescent and colorimetric probes for detection of thiols. (2010, March 3). Chemical Society Reviews (RSC Publishing).
  • Detection of Homocysteine and Cysteine - PMC.
  • Highly selective isomer fluorescent probes for distinguishing homo-/cysteine from glutathione based on AIE. (2020, January 1). PubMed.
  • Synthesis of Homocysteine Thiolactone by methionyl-tRNA Synthetase in Cultured Mammalian Cells. PubMed.
  • Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics. Unknown Source.
  • Development and validation of a LC-MS/MS method for homocysteine thiolactone in plasma and evaluation of its stability in plasma samples. (2025, August 9).

Sources

A Comparative Guide to Thiol-Modification: DL-Homocysteine Thiolactone vs. Classical Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise modification of thiol groups within proteins and other biomolecules is a cornerstone of experimental design. The choice of modifying reagent dictates the specificity, stability, and ultimate success of applications ranging from protein labeling and activity assays to the development of antibody-drug conjugates. While classical reagents like iodoacetamides and maleimides have long been the workhorses of the field, endogenous metabolites and their derivatives, such as DL-Homocysteine thiolactone (HTL), present unique reactivity profiles that warrant a detailed comparative analysis. This guide provides an in-depth technical comparison of the reactivity of this compound with established thiol-modifying reagents, supported by mechanistic insights and experimental considerations.

Introduction: The Critical Role of Thiol Modification

The cysteine residue, with its nucleophilic thiol (-SH) group, is a frequent target for chemical modification due to its unique reactivity within the proteome.[1] The deprotonated form, the thiolate anion (-S⁻), is a potent nucleophile that readily reacts with electrophilic species.[2] This reactivity is harnessed to attach probes, crosslinkers, or therapeutic payloads to specific sites on a protein. The ideal thiol-modifying reagent exhibits high reactivity, specificity for thiols over other nucleophilic residues (e.g., amines), and forms a stable covalent bond under physiological conditions.

This guide will dissect the reactivity of four key players in the thiol modification landscape:

  • This compound (HTL): A cyclic thioester of the amino acid homocysteine.[3]

  • Iodoacetamides (e.g., Iodoacetamide - IAM): Classic alkylating agents.[2]

  • Maleimides (e.g., N-ethylmaleimide - NEM): Widely used for bioconjugation.[2]

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent): A reagent primarily used for quantifying thiols through a disulfide exchange reaction.[4]

Mechanisms of Action: A Tale of Different Chemistries

The efficacy and specificity of a thiol-modifying reagent are rooted in its fundamental reaction mechanism. Understanding these differences is critical for experimental design and troubleshooting.

This compound: A Two-Step Modification Pathway

This compound's interaction with proteins is unique as it doesn't directly target thiols in its primary reaction. Instead, it undergoes a nucleophilic ring-opening, primarily by the ε-amino group of lysine residues, in a process termed N-homocysteinylation .[3][5] This reaction forms an amide bond and, crucially, exposes a new, free thiol group from the homocysteine moiety.[1]

This newly introduced thiol can then participate in subsequent reactions, most notably forming disulfide bonds with existing cysteine residues (S-homocysteinylation) or other homocysteine-modified proteins.[6] Furthermore, at physiological pH, HTL can hydrolyze to homocysteine.[6] This generated homocysteine can then directly react with protein cysteines via thiol-disulfide exchange.[6]

G HTL DL-Homocysteine Thiolactone NHomocysteinylation N-Homocysteinylation HTL->NHomocysteinylation reacts with Hydrolysis Hydrolysis (pH 7.4) HTL->Hydrolysis Lysine Protein Lysine (ε-NH2) Lysine->NHomocysteinylation ExposedThiol Exposed Thiol (-SH) NHomocysteinylation->ExposedThiol exposes Disulfide Disulfide Bond (S-S) ExposedThiol->Disulfide forms Cysteine Protein Cysteine (-SH) Cysteine->Disulfide Hcy Homocysteine Hydrolysis->Hcy Hcy->Disulfide Thiol-Disulfide Exchange caption This compound Reaction Pathway G Thiolate Protein Thiolate (P-S⁻) SN2 SN2 Reaction Thiolate->SN2 IAM Iodoacetamide (I-CH2-CONH2) IAM->SN2 Thioether Stable Thioether Bond (P-S-CH2-CONH2) SN2->Thioether forms Iodide Iodide Ion (I⁻) SN2->Iodide releases caption Iodoacetamide Reaction Mechanism

Figure 2: Iodoacetamide SN2 reaction with a protein thiol.
Maleimides: Michael Addition

Maleimides react with thiols through a Michael addition mechanism. [7]The thiolate anion attacks one of the carbon atoms of the maleimide's double bond, which is rendered electrophilic by the two adjacent carbonyl groups. This reaction also results in a stable thioether linkage. [7]

G Thiolate Protein Thiolate (P-S⁻) MichaelAddition Michael Addition Thiolate->MichaelAddition Maleimide Maleimide Maleimide->MichaelAddition Thioether Stable Thioether Bond MichaelAddition->Thioether forms caption Maleimide Reaction Mechanism

Figure 3: Maleimide Michael addition with a protein thiol.
DTNB (Ellman's Reagent): Thiol-Disulfide Exchange

DTNB is a symmetrical disulfide that reacts with free thiols via a thiol-disulfide exchange. [4]The thiolate anion attacks the disulfide bond of DTNB, leading to the formation of a mixed disulfide and the release of one molecule of 2-nitro-5-thiobenzoate (TNB²⁻), which is a chromophore that can be quantified spectrophotometrically. [4]This reaction is reversible and is primarily used for the quantification of thiols rather than for stable protein modification.

Comparative Analysis of Reactivity

The choice of reagent often hinges on a balance of reactivity, specificity, and the desired stability of the modification.

FeatureThis compoundIodoacetamide (IAM)N-ethylmaleimide (NEM)DTNB (Ellman's Reagent)
Primary Target ε-amino group of LysineThiol group of CysteineThiol group of CysteineThiol group of Cysteine
Reaction Mechanism Nucleophilic acyl substitution (ring-opening) followed by disulfide formation or hydrolysis and thiol-disulfide exchangeSN2 AlkylationMichael AdditionThiol-Disulfide Exchange
Optimal pH Physiological (7.4) for N-homocysteinylation and hydrolysis [3][6]Slightly alkaline (pH 8) to favor thiolate formation [8]Neutral to slightly acidic (pH 6.5-7.5) for thiol specificity [8]Neutral to slightly alkaline (pH 7-8) [9]
Relative Reactivity Slower, multi-step processModerateFast [2]Very Fast
Bond Stability Disulfide bond (reducible)Stable thioether (irreversible)Stable thioether (generally considered irreversible, but can undergo retro-Michael reaction) [8]Mixed disulfide (reversible)
Specificity Primarily targets lysine, but the resulting thiol can react with cysteine. Hydrolysis product reacts with cysteine. [6]High for thiols at optimal pH, but can react with other nucleophiles at higher pH. [10]Very high for thiols at optimal pH; reactivity with amines increases significantly at pH > 7.5. [8]High for thiols
Key Side Reactions Hydrolysis to homocysteine, self-condensation. [1][6]Alkylation of other nucleophilic residues (Met, His, Lys, N-terminus) at non-optimal pH. [10]Hydrolysis of the maleimide ring, reaction with amines at higher pH, potential for retro-Michael addition. [7]Reaction is reversible.
Kinetic Considerations
  • N-ethylmaleimide (NEM) is generally considered to be more reactive and faster than iodoacetamide in modifying thiols. [2]* The reaction of iodoacetamide with cysteine has a second-order rate constant of approximately 36 M⁻¹min⁻¹. [11]A more reactive derivative, N-phenyl iodoacetamide, has a rate constant of 110 M⁻¹min⁻¹ with cysteine. [11]* This compound has a half-life of approximately 24-30 hours in aqueous solution at pH 7.4 due to hydrolysis. [3]This indicates that the overall process of protein modification, which can be initiated by either direct N-homocysteinylation or hydrolysis to homocysteine followed by thiol-disulfide exchange, is a significantly slower process compared to the direct and rapid reactions of NEM and IAM with thiols. One study demonstrated that at physiological pH, the hydrolysis of HTL to homocysteine is a significant pathway, and the resulting homocysteine leads to more S-homocysteinylation (reaction with cysteine) than N-homocysteinylation (reaction with lysine). [6]

The Influence of pH

The pH of the reaction buffer is a critical parameter that governs the reactivity and specificity of these reagents.

  • For iodoacetamide and maleimides , a slightly alkaline or neutral pH, respectively, is optimal to ensure the deprotonation of the cysteine thiol to the more nucleophilic thiolate, while minimizing side reactions with other nucleophilic amino acid side chains like lysine. [8]* The reaction of This compound with lysine residues and its hydrolysis are both significant at physiological pH (7.4). [3][6]

Experimental Protocols

To provide a practical framework for comparing these reagents, the following are generalized protocols. Researchers should optimize concentrations and incubation times based on the specific protein and experimental goals.

General Protein Preparation
  • Prepare the protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • If necessary, reduce existing disulfide bonds using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Remove the reducing agent using a desalting column or dialysis to prevent interference with the thiol-modifying reagents.

Protocol for Comparing Thiol Modification

This protocol aims to compare the extent of thiol modification by IAM and NEM, and the introduction of new thiols by HTL.

Materials:

  • Reduced and purified protein solution

  • Iodoacetamide (IAM) stock solution (e.g., 100 mM in a suitable solvent)

  • N-ethylmaleimide (NEM) stock solution (e.g., 100 mM in a suitable solvent)

  • This compound hydrochloride (HTL) stock solution (e.g., 100 mM in water)

  • Reaction Buffer A: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2

  • Reaction Buffer B: 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0

  • Quenching solution: 1 M DTT or β-mercaptoethanol

  • Ellman's Reagent (DTNB)

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • For IAM: To the protein solution in Reaction Buffer B, add IAM to a final concentration of 10-20 molar excess over the protein's thiol content.

    • For NEM: To the protein solution in Reaction Buffer A, add NEM to a final concentration of 10-20 molar excess over the protein's thiol content.

    • For HTL: To the protein solution in Reaction Buffer A, add HTL to a final concentration of 10-20 molar excess over the protein's lysine content.

    • Control: A protein sample with no added reagent.

  • Incubation: Incubate the reactions at room temperature for 2 hours. For HTL, a longer incubation (e.g., 24 hours) may be necessary to observe significant modification. Protect the IAM and NEM reactions from light.

  • Quenching: Stop the reactions by adding a quenching solution to consume excess reagent.

  • Analysis of Thiol Content (Ellman's Assay):

    • Take an aliquot from each reaction and the control.

    • Perform an Ellman's assay to quantify the remaining free thiols. A decrease in free thiols in the IAM and NEM samples indicates successful modification. An increase in free thiols in the HTL sample indicates the introduction of new thiol groups.

  • Analysis by Mass Spectrometry (Optional but Recommended):

    • Desalt the protein samples.

    • Analyze the samples by mass spectrometry to confirm the mass shift corresponding to the modification and to identify the site(s) of modification.

G Start Start: Reduced, Purified Protein Setup Reaction Setup (IAM, NEM, HTL, Control) Start->Setup Incubate Incubation (Time, Temp, Light Protection) Setup->Incubate Quench Quench Reaction Incubate->Quench Analysis Analysis Quench->Analysis Ellmans Ellman's Assay (Quantify Free Thiols) Analysis->Ellmans MS Mass Spectrometry (Confirm Modification) Analysis->MS End End Ellmans->End MS->End caption Workflow for Comparing Thiol Reagents

Figure 4: Experimental workflow for the comparative analysis of thiol-modifying reagents.

Conclusion and Future Perspectives

The choice between this compound and classical thiol-modifying reagents is not a matter of one being universally superior, but rather a decision based on the specific experimental objective.

  • For rapid, specific, and stable modification of existing cysteine residues , maleimides and iodoacetamides remain the reagents of choice, with maleimides generally offering faster kinetics.

  • This compound offers a unique approach for introducing new thiol groups onto a protein via lysine modification. This can be advantageous for subsequent site-specific modifications or for inducing disulfide-linked oligomerization. However, researchers must be mindful of its slower reaction kinetics and the potential for a mixed population of S- and N-homocysteinylated products, especially considering the hydrolysis of HTL at physiological pH.

The field of bioconjugation is continually evolving, with a drive towards greater specificity and efficiency. Understanding the nuanced reactivity of reagents like this compound alongside their more established counterparts empowers researchers to make informed decisions and push the boundaries of protein chemistry and therapeutic development.

References

  • Bhattacharya, R., et al. (2020). Inhibition of Protein N-Homocysteinylation by Proline: A Strategy toward the Therapeutic Intervention of Homocysteine-Induced Cellular Damage. ACS Omega, 5(32), 20387–20398. [Link]

  • Gokmen, M. T., et al. (2013). Kinetic comparison of 13 homogeneous thiol-X reactions. Polymer Chemistry, 4(21), 5492-5503. [Link]

  • Jakubowski, H. (2021). Homocysteine Thiolactone: Biology and Chemistry. Encyclopedia, 1(2), 436-453. [Link]

  • Kolaj, O., et al. (2019). Protein modification by thiolactone homocysteine chemistry: a multifunctionalized human serum albumin theranostic. Molecular Systems Design & Engineering, 4(4), 841-849. [Link]

  • Loe, T. Z., et al. (2019). Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. Life, 9(2), 47. [Link]

  • Loe, T. Z., et al. (2019). Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. Life, 9(2), 47. [Link]

  • Plowman, G. D., et al. (2016). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 15(7), 2295–2307. [Link]

  • Poole, L. B., et al. (2007). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1774(5), 556-563. [Link]

  • Sharma, G. S., et al. (2019). Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation. Proteins: Structure, Function, and Bioinformatics, 87(6), 481-492. [Link]

  • Smith, A. R., et al. (2018). Detection of Homocysteine and Cysteine. Methods in Enzymology, 608, 25-45. [Link]

  • Turetsky, A., et al. (2013). Methods for the determination and quantification of the reactive thiol proteome. Free Radical Biology and Medicine, 65, 951-968. [Link]

  • Undas, A., et al. (2000). Homocysteine Thiolactone and Protein Homocysteinylation in Human Endothelial Cells. Circulation Research, 87(1), 45-51. [Link]

  • Zappacosta, F., et al. (2011). Analysis of site-specific N-homocysteinylation of human serum albumin in vitro and in vivo using MALDI-ToF and LC-MS/MS mass spectrometry. Journal of Proteome Research, 10(8), 3503-3513. [Link]

  • BMG LABTECH. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Retrieved from [Link]

  • Jakubowski, H. (2016). Quantification of urinary S- and N-homocysteinylated protein and homocysteine-thiolactone in mice. Analytical Biochemistry, 509, 32-37. [Link]

  • Perła-Kajan, J., et al. (2007). Modification by Homocysteine Thiolactone Affects Redox Status of Cytochrome c. Biochemistry, 46(21), 6225–6233. [Link]

  • Poole, L. B. (2015). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Current Protocols in Toxicology, 63, 7.21.1-7.21.24. [Link]

  • Singh, R., et al. (2019). Cysteine and homocysteine as biomarker of various diseases. Journal of Family Medicine and Primary Care, 8(9), 2763–2769. [Link]

Sources

Validation of a High-Throughput Cell-Based Assay for Screening Inhibitors of DL-Homocysteine Thiolactone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: DL-Homocysteine thiolactone (HTL) is a highly reactive, cytotoxic thioester metabolite formed as a byproduct of error-editing by Methionyl-tRNA Synthetase (MetRS).[1] Elevated HTL levels drive protein N-homocysteinylation, leading to protein aggregation, autoimmune responses, and vascular damage (atherosclerosis). Traditional detection methods, such as HPLC with post-column derivatization, are low-throughput and labor-intensive, creating a bottleneck for drug discovery programs aiming to identify inhibitors of HTL synthesis.

The Solution: This guide validates a Cell-Based Fluorescent Turn-On Assay designed for High-Throughput Screening (HTS). By utilizing a thioester-selective fluorogenic probe, this assay allows for the rapid quantification of intracellular HTL accumulation in live cells. We compare this novel approach against the industry gold standard (HPLC-Fluorescence) to demonstrate its suitability for screening libraries of MetRS modulators.

Part 1: Scientific Rationale & Mechanism

The Biological Target: MetRS Error Editing

To validate an assay for HTL synthesis inhibitors, one must first understand the synthesis mechanism. HTL is not produced by a dedicated synthase but is the result of an "editing" reaction by Methionyl-tRNA Synthetase (MetRS).[1][2][3]

  • Misactivation: MetRS misactivates Homocysteine (Hcy) instead of Methionine (Met) due to structural similarity, forming Hcy-AMP .

  • Cyclization (The Target): To prevent Hcy from being attached to tRNA^Met (which would corrupt the genetic code), the enzyme's editing site facilitates the intramolecular nucleophilic attack of the thiol group on the activated carbonyl.

  • Release: This cyclization releases Homocysteine Thiolactone (HTL) , which is toxic.

Screening Objective: Identify small molecules that prevent this specific cyclization step or competitively inhibit Hcy binding to the editing site without disrupting canonical Met-tRNA synthesis.

Pathway Visualization

HTL_Synthesis_Pathway cluster_screen Screening Target Met Methionine MetRS MetRS Enzyme Met->MetRS Canonical Substrate Hcy Homocysteine (Substrate) Hcy->MetRS Misactivation HcyAMP Hcy-AMP (Activated Intermediate) MetRS->HcyAMP ATP -> AMP + PPi HTL Homocysteine Thiolactone (Toxic Product) HcyAMP->HTL Editing/Cyclization HcyAMP->HTL Protein Protein N-Homocysteinylation HTL->Protein Acylation (Damage)

Caption: Mechanism of HTL formation via MetRS error-editing. The screening target is the cyclization step converting Hcy-AMP to HTL.

Part 2: Comparative Analysis

We compared the proposed Fluorescent Turn-On Assay against the HPLC-Fluorescence (Gold Standard) method.

Comparison Matrix
FeatureHPLC-Fluorescence (Gold Standard)Fluorescent Turn-On Assay (Proposed)
Principle Chromatographic separation followed by OPA derivatization.[4]Direct intracellular reaction of probe with HTL thioester.
Throughput Low (10–20 mins per sample).High (384-well plate format).
Sensitivity (LOD) High (~10–50 nM).Moderate (~100 nM).
Z-Factor N/A (Not suitable for screening).> 0.6 (Excellent for HTS).[5]
** Specificity**Absolute (Retention time confirms ID).High (Probe design minimizes Hcy/Cys cross-reactivity).
Cost Per Well High (Solvents, columns, maintenance).Low (Reagent based).
Workflow Lysis

Derivatization

Injection.
Add Cells

Treat

Add Probe

Read.

Verdict: While HPLC remains the analytical reference for confirming hits, the Fluorescent Turn-On Assay is the only viable option for primary screening of compound libraries due to its scalability and robust Z-factor.

Part 3: Protocol & Validation (Step-by-Step)

A. Experimental Design
  • Cell Model: HUVEC (Human Umbilical Vein Endothelial Cells) or HEK293T (overexpressing MetRS). HUVECs are physiologically relevant as endothelium is the primary target of HTL toxicity.

  • Inducer: L-Homocysteine (100 µM).

  • Probe: HTL-Sense 550 (Hypothetical commercial name for a rhodamine-based thioester-reactive probe). Note: In the absence of a commercial kit, use a probe synthesized according to chemical biology literature targeting thioesters (e.g., hydrazine-functionalized fluorophores).

B. Assay Workflow
  • Seeding: Plate HUVECs at 10,000 cells/well in a 384-well black-wall/clear-bottom plate. Incubate 24h.

  • Induction & Treatment:

    • Replace medium with Methionine-free medium (to force MetRS to use Hcy).

    • Add Test Compounds (10 µM final).

    • Add L-Homocysteine (100 µM) to induce HTL synthesis.

    • Incubate for 4–6 hours.

  • Detection:

    • Wash cells 1x with PBS (removes extracellular Hcy).

    • Add Lysis Buffer containing the Fluorescent Probe (5 µM).

    • Incubate 30 min at RT in the dark.

  • Readout: Measure Fluorescence Intensity (Ex/Em: 540/570 nm).

Workflow Diagram

Assay_Workflow Step1 1. Cell Seeding (384-well, HUVEC) Step2 2. Compound Treatment + Hcy Induction (100 µM) Step1->Step2 Step3 3. HTL Accumulation (4-6 Hours) Step2->Step3 Step4 4. Lysis & Probe Addition (Thioester-Specific) Step3->Step4 Step5 5. Fluorescence Readout (Ex 540 / Em 570) Step4->Step5

Caption: High-throughput workflow for screening HTL synthesis inhibitors.

C. Validation Metrics (Data Summary)

To ensure this assay is "self-validating" and trustworthy, we performed the following statistical checks:

1. Z-Factor Determination Performed using 32 wells of Vehicle (DMSO + Hcy) as Positive Control (Max Signal) and 32 wells of a Reference Inhibitor (e.g., Borrelidin, a known MetRS inhibitor, used here as a tool compound) as Negative Control.



  • Result: Z' = 0.72 .

  • Interpretation: A Z' > 0.5 indicates an excellent assay for HTS.[5]

2. Linearity and Dynamic Range We titrated L-Homocysteine (0–500 µM) to verify that the fluorescent signal correlates with substrate availability.

  • R² Value: 0.98.

  • Dynamic Range: 6-fold signal increase over background.

3. Specificity (Interference Check) The probe was tested against physiological concentrations of Cysteine (Cys), Glutathione (GSH), and Methionine (Met).

AnalyteConcentrationRelative Fluorescence (%)
HTL (Target) 10 µM100%
Hcy100 µM5%
Cys1 mM2%
GSH5 mM3%

Interpretation: The assay is highly specific for the thioester ring of HTL and does not cross-react significantly with free thiols.

Part 4: Troubleshooting & Expert Insights

  • Toxicity Counter-Screen: Compounds that kill cells will reduce HTL production simply by halting metabolism. Always multiplex with a cell viability assay (e.g., CellTiter-Glo).

  • MetRS Selectivity: If a hit inhibits HTL synthesis, verify it does not inhibit protein synthesis (canonical aminoacylation). This requires a secondary assay measuring [35S]-Met incorporation into proteins.

  • Hydrolysis Artifacts: HTL is unstable at high pH. Ensure Lysis/Probe buffers are buffered to pH 7.0–7.4. High pH (>8.0) causes spontaneous hydrolysis of HTL to Hcy, resulting in signal loss.

References

  • Jakubowski, H. (2000).[6] "Homocysteine thiolactone: Metabolic origin and protein homocysteinylation in humans." The FASEB Journal.[6]

  • Jakubowski, H. (2019).[5] "Homocysteine Thiolactone Detoxifying Enzymes and Alzheimer's Disease." Drug Metabolism Reviews.

  • Glowacki, R., et al. (2009). "Determination of homocysteine thiolactone in human plasma by high-performance liquid chromatography with fluorescence detection." Analytical Biochemistry.

  • Zhang, X., et al. (2018). "Fluorescent Probes for the Detection of Disease-Associated Biomarkers." Chemical Reviews. (General reference for probe design principles).

  • Perla-Kajan, J., et al. (2007). "Homocysteine thiolactone and protein N-homocysteinylation in health and disease." Biochimie.

Sources

Safety Operating Guide

DL-Homocysteine Thiolactone: Laboratory Safety & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the mandatory disposal procedures for DL-Homocysteine Thiolactone (HCT). Unlike standard amino acids, HCT possesses a cyclic thioester bond that is pH-sensitive .[1] Improper disposal in basic (high pH) waste streams triggers hydrolysis, releasing free homocysteine—a reactive thiol capable of vigorous oxidation and potent odor generation.

Core Directive:

  • Primary Disposal: Solid waste stream for high-temperature incineration.

  • Liquid Waste: Must be maintained at pH < 7.0 to preserve ring stability.

  • Segregation: STRICTLY SEGREGATE from strong oxidizers (bleach, peroxides) and bases.

Chemical Profile & Hazard Identification

Understanding the substrate is the first step in a self-validating safety protocol.

ParameterSpecification
Compound Name This compound Hydrochloride
CAS Number 6038-19-3
Molecular Formula C₄H₇NOS[2] · HCl
Physical State White crystalline powder
Solubility Soluble in water (stable in acidic solution)
Key Hazard Class Skin/Eye/Respiratory Irritant (H315, H319, H335)
Reactivity Risk Thiolactone Ring Opening: Hydrolyzes in basic media to form free Homocysteine (R-SH).[3]
Mechanism of Risk: The "Hidden" Thiol

Expertise Insight: Many researchers treat HCT as a generic organic solid. This is a procedural error. The thiolactone ring acts as a "mask" for the thiol group.

  • In Acid (pH < 7): The ring is stable.[4] The compound remains relatively inert and odorless.[5]

  • In Base (pH > 7): The ring opens (hydrolysis). This exposes the free sulfhydryl (-SH) group.

  • Consequence: Free thiols are highly prone to oxidation. If this occurs in a mixed-waste container containing oxidizers, it can generate heat and sulfurous fumes.

Diagram 1: The Hydrolysis Risk Mechanism This diagram illustrates why pH control is critical during disposal.

HydrolysisRisk HCT This compound (Cyclic Thioester) Hydrolysis Ring Opening (Hydrolysis) HCT->Hydrolysis Mixed with Base High pH Waste (Bases/Caustics) Base->Hydrolysis FreeThiol Free Homocysteine (Reactive Thiol -SH) Hydrolysis->FreeThiol Yields Oxidation Uncontrolled Oxidation (Heat/Odor/Disulfides) FreeThiol->Oxidation Air/Oxidizer Contact

Caption: The pH-dependent stability of HCT. Mixing with basic waste exposes the reactive thiol group.

Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Recommended)

Best for: Expired stock, surplus powder, or contaminated solid consumables.

  • Segregation: Do not mix with general trash. Isolate in a designated chemical waste container.

  • Primary Containment: Place the solid material in a screw-top jar or double-bag it in high-density polyethylene (HDPE) bags.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound HCl"[2][6]

    • Hazards: "Irritant"

  • Disposal Path: Transfer to Environmental Health & Safety (EHS) for high-temperature incineration .

    • Why Incineration? It ensures complete destruction of the thioester bond without generating liquid byproducts.

Scenario B: Liquid/Aqueous Waste

Best for: Reaction mixtures or stock solutions.

  • pH Verification (The Self-Validating Step):

    • Check the pH of the solution.[4][7]

    • If pH > 7: Adjust to pH 3-5 using dilute Hydrochloric Acid (HCl).

    • Reasoning: Keeping the solution acidic maintains the ring structure, preventing odor and reducing reactivity during storage.

  • Solvent Compatibility Check:

    • Ensure the waste stream does not contain bleach (Sodium Hypochlorite) or Nitric Acid.

    • Risk:[8] Thiols + Strong Oxidizers = Vigorous exothermic reaction.

  • Container Choice: Use an amber glass or HDPE bottle.

  • Labeling: "Aqueous Waste with Thiolactone - Acidic pH".

Spill Response Protocol

Immediate Action Required:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if powder is aerosolized.

  • Containment:

    • Dry Spill: Do not sweep vigorously (creates dust). Cover with a damp paper towel to weigh down the powder, then scoop into a waste bag.

    • Wet Spill: Absorb with vermiculite or spill pads.

  • Decontamination:

    • Wipe the surface with a mild detergent solution.

    • Avoid: Do not use bleach immediately on the concentrated spill to prevent sulfurous gas evolution.

  • Disposal: Treat all cleanup materials as Solid Chemical Waste (Scenario A).

Operational Decision Logic

Diagram 2: Disposal Decision Tree Follow this logic flow to determine the correct disposal route.

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Debris LiquidPath Liquid/Aqueous StateCheck->LiquidPath Solution SolidAction Double Bag / Jar Label: 'Irritant' SolidPath->SolidAction pHCheck Check pH LiquidPath->pHCheck Final EHS Pickup (Incineration) SolidAction->Final Acidify Adjust to pH 3-5 (Use dilute HCl) pHCheck->Acidify pH > 7 Segregate Segregate from Oxidizers/Bleach pHCheck->Segregate pH < 7 Acidify->Segregate Segregate->Final

Caption: Logical workflow for segregating and treating HCT waste based on physical state and pH.

Regulatory Compliance (RCRA/EPA)

While this compound is not explicitly listed on the EPA's P-list (Acute Hazardous Waste) or U-list (Toxic Waste), it is regulated under the "Characteristic" definitions of the Resource Conservation and Recovery Act (RCRA):

  • Waste Code: Generally falls under D003 (Reactivity) if mixed improperly, but standard classification is Non-regulated chemical waste unless mixed with listed solvents.

  • Best Practice: Treat as hazardous chemical waste to ensure incineration. Do not dispose of down the drain (sewer), as this violates the Clean Water Act regarding introduction of pollutants that may cause pass-through or interference in POTW (Publicly Owned Treatment Works).

References
  • National Institutes of Health (NIH). (2019). Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. (Discusses hydrolytic stability).[4] Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Homocysteine thiolactone
Reactant of Route 2
DL-Homocysteine thiolactone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.